N-(Allyloxycarbonyloxy)succinimide
説明
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXALTPBNZNFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472673 | |
| Record name | N-(Allyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135544-68-2 | |
| Record name | N-(Allyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Allyloxycarbonyloxy)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(Allyloxycarbonyloxy)succinimide CAS number
An In-Depth Technical Guide to N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Authored by a Senior Application Scientist
Abstract
This compound, commonly referred to as Alloc-OSu, is a pivotal reagent in modern organic synthesis, particularly within the realms of peptide chemistry, bioconjugation, and drug development. Its primary function is to introduce the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The utility of Alloc-OSu stems from the unique cleavage conditions required for the resulting Alloc-carbamate, which relies on palladium catalysis. This offers a critical layer of orthogonality, allowing for selective deprotection in the presence of other common protecting groups like Boc and Fmoc. This guide provides an in-depth exploration of Alloc-OSu, from its fundamental properties and synthesis to detailed, field-tested protocols for its application and subsequent cleavage, grounded in mechanistic rationale to empower researchers in their synthetic strategies.
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are the foundation of reproducible science. Alloc-OSu is a moisture and heat-sensitive solid, necessitating careful storage and handling to maintain its reactivity.[1]
| Property | Value | Source(s) |
| CAS Number | 135544-68-2 | [2],[3],[4] |
| Molecular Formula | C₈H₉NO₅ | [2],[4] |
| Molecular Weight | 199.16 g/mol | [2],[3],[4] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | [1],[4] |
| Physical Form | Solid / Liquid (assay dependent) | [1],[3], |
| Density | ~1.287 g/mL at 25 °C | [3],[5] |
| Refractive Index | n20/D ~1.482 | [3],[5] |
| Storage Conditions | 2-8°C, under inert gas | [3], |
Synthesis of this compound
The most established and widely employed methodology for synthesizing Alloc-OSu involves the reaction of N-hydroxysuccinimide (NHS) with allyl chloroformate.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The causality here is straightforward: the highly nucleophilic hydroxyl group of NHS attacks the electrophilic carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride and formation of the target activated ester.
Caption: General synthesis of Alloc-OSu from NHS and allyl chloroformate.
Mechanism of Amine Protection: The Role of the Activated NHS Ester
The efficacy of Alloc-OSu as an aminating reagent lies in its structure. The N-hydroxysuccinimide moiety is an excellent leaving group. The electron-withdrawing nature of the two adjacent carbonyls in the succinimide ring stabilizes the resulting N-hydroxysuccinimidyl anion, making the carbonate carbonyl highly electrophilic and susceptible to nucleophilic attack. When a primary or secondary amine is introduced, its lone pair of electrons readily attacks this electrophilic center, forming a tetrahedral intermediate which then collapses, expelling the stable NHS anion and yielding the desired Alloc-protected amine (an allyl carbamate).
Sources
An In-depth Technical Guide to the Physical Properties of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Introduction: The Versatility of Alloc-OSu in Modern Synthesis
N-(Allyloxycarbonyloxy)succinimide, commonly abbreviated as Alloc-OSu, is a highly valuable reagent in the fields of organic chemistry, drug development, and polymer science. Its structure, featuring a reactive N-succinimidyl carbonate linked to an allyl group, makes it an efficient agent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is prized for its unique deprotection conditions using palladium(0) catalysts, which are orthogonal to many other common protecting groups, thereby enabling complex, multi-step synthetic strategies.
This guide provides an in-depth exploration of the core physical properties of Alloc-OSu. Understanding these characteristics is not merely academic; it is fundamental to its proper handling, storage, reaction setup, and the ultimate success of the synthetic endeavors in which it is employed. From ensuring thermal stability to predicting its behavior in various solvent systems, a thorough grasp of its physical nature is paramount for any researcher utilizing this versatile compound. This document is designed to serve as a comprehensive technical resource for scientists and professionals, synthesizing key data with practical, field-proven insights.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a reagent are the bedrock of its practical application. For Alloc-OSu, these properties dictate everything from calculating molar equivalents to ensuring safe handling during transfer and reaction. The compound is often supplied as a low-melting solid or a liquid, a direct consequence of its melting point being near ambient temperature.[1]
Table 1: Summary of Key Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉NO₅ | [2][3] |
| Molecular Weight | 199.16 g/mol | [2][3][4] |
| CAS Number | 135544-68-2 | [2][3][4] |
| Appearance | White to off-white low melting solid or liquid | [5][6] |
| Melting Point | ~21 °C | [4] |
| Boiling Point | 269.5 ± 33.0 °C (Predicted) | [4] |
| Density | 1.287 g/mL at 25 °C | [4][6][7] |
| Refractive Index (n²⁰/D) | 1.482 | [6][7] |
| Flash Point | 117 °C (242.6 °F) | [4][6] |
These parameters are critical for day-to-day laboratory work. The density, for example, is essential for accurately dispensing the reagent when it is in its liquid form, while the high flash point indicates a relatively low fire hazard under standard laboratory conditions.[6]
Section 2: Solubility Profile
The choice of solvent is critical for achieving homogeneous reaction conditions and optimizing reaction rates. While extensive quantitative solubility data for Alloc-OSu is not widely published, a qualitative profile can be derived from its molecular structure and the known properties of its parent compound, succinimide.
Alloc-OSu possesses both polar (imide, carbonate) and non-polar (allyl group, hydrocarbon backbone) features. This amphiphilic nature suggests solubility in a range of moderately polar aprotic organic solvents. In contrast, the parent compound succinimide is soluble in polar protic solvents like water and ethanol but insoluble in ether and chloroform.[1] The addition of the larger, less polar allyloxycarbonyl group to the succinimide core is expected to decrease its solubility in water and increase its affinity for less polar organic solvents.
Predicted Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF).
-
Low to Insoluble: Water, Hexanes, Diethyl Ether.
Protocol for Determining Solubility
This protocol provides a systematic approach to experimentally verify the solubility of a compound like Alloc-OSu in a laboratory setting.
Causality: The principle of "like dissolves like" governs this process.[7] The goal is to match the polarity of the solvent with that of the solute. The workflow systematically tests solvents of decreasing polarity to efficiently classify the compound.
Methodology:
-
Preparation: Dispense approximately 20-30 mg of Alloc-OSu into a series of clean, dry test tubes.
-
Solvent Addition: To the first tube, add the chosen solvent (e.g., Dichloromethane) in 0.5 mL increments.
-
Mixing: After each addition, cap and vortex the tube for 30 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for the complete disappearance of the solute. A clear, homogeneous solution indicates solubility.
-
Quantification (Optional): Continue adding solvent until the solute dissolves completely to determine an approximate solubility limit (e.g., mg/mL).
-
Systematic Testing: Repeat steps 2-4 for a range of solvents, moving from polar aprotic (DMF, MeCN) to less polar (EtOAc, DCM) and non-polar (Hexanes).
Caption: Fig 1. Systematic workflow for solubility testing.
Section 3: Thermal Properties & Stability
The thermal stability of Alloc-OSu is a critical consideration for both storage and reaction conditions. As an activated ester, it is susceptible to degradation over time, a process that can be accelerated by elevated temperatures and moisture.
Storage: The recommended storage temperature for Alloc-OSu is 2-8°C.[6][7] This refrigerated condition minimizes the rate of hydrolysis and other decomposition pathways, preserving the reagent's purity and reactivity for extended periods. For long-term storage, it is crucial that the container is tightly sealed to prevent the ingress of atmospheric moisture.
Melting Point Determination: The melting point is not only a key physical constant but also a reliable indicator of purity. A pure, crystalline compound will exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities will cause both a depression and a broadening of this range.
Protocol for Melting Point Determination
Causality: This procedure uses a controlled heating rate to precisely observe the phase transition from solid to liquid. A rapid initial heating brings the sample close to its melting point, after which a much slower ramp rate (~1-2°C/minute) is used to allow for thermal equilibrium, ensuring an accurate measurement.
Methodology:
-
Sample Preparation: Ensure the Alloc-OSu sample is crystalline. If it has melted, it may be necessary to recrystallize it from a suitable solvent or cool it to induce solidification. Finely crush the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm height) should enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, set a rapid heating ramp (10-20°C/min) to find a rough value. A fresh sample must be used for the precise measurement.
-
Precise Measurement: For an accurate reading, set the starting temperature to ~5-10°C below the expected melting point (21°C). Set the heating ramp rate to 1-2°C/minute.
-
Observation & Recording: Observe the sample through the magnified viewing window. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Fig 2. Workflow for melting point determination.
Section 4: Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of Alloc-OSu. The key techniques are Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For Alloc-OSu, the expected signals in a deuterated solvent (e.g., CDCl₃) are:
-
Succinimide Protons: A singlet at approximately 2.8-2.9 ppm, integrating to 4H, corresponding to the two equivalent -CH₂- groups of the succinimide ring.[8]
-
Allyl Protons (-O-CH₂-CH=CH₂):
-
A multiplet (ddd) around 5.9-6.1 ppm (1H) for the internal vinyl proton (-CH=).
-
A multiplet around 5.3-5.5 ppm (2H) for the terminal vinyl protons (=CH₂).
-
A doublet around 4.7-4.8 ppm (2H) for the methylene protons adjacent to the oxygen (-O-CH₂-).
-
The presence of all these signals with the correct integration and multiplicity confirms the structure of the compound. A reference spectrum can be found at ChemicalBook.[9]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of Alloc-OSu is characterized by strong absorptions corresponding to its three distinct carbonyl groups and the carbon-carbon double bond.
-
Imide C=O Stretch: Two characteristic stretches are expected for the cyclic imide. A strong, asymmetric stretch typically appears around 1780-1790 cm⁻¹ and a symmetric stretch around 1710-1720 cm⁻¹.
-
Carbonate C=O Stretch: A very strong, sharp absorption band is expected between 1750-1770 cm⁻¹ for the carbonate carbonyl.
-
Alkene C=C Stretch: A medium-intensity peak around 1645-1655 cm⁻¹ indicates the carbon-carbon double bond of the allyl group.
-
C-O Stretch: Strong C-O stretching bands for the carbonate ester will be present in the 1200-1300 cm⁻¹ region.
Section 5: Safety & Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is a top priority. Alloc-OSu is an activated chemical and must be handled with appropriate care.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3][4]
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Handle as a moisture-sensitive compound. Keep containers tightly sealed when not in use.
Conclusion
This compound is a reagent of significant utility, and a comprehensive understanding of its physical properties is essential for its effective and safe application. Its low melting point, solubility in common aprotic organic solvents, and specific thermal and spectroscopic characteristics are all key data points that inform its use in the laboratory. By adhering to the storage, handling, and experimental protocols outlined in this guide, researchers can ensure the integrity of the reagent and achieve more reliable and reproducible results in their synthetic applications, from complex peptide synthesis to the development of novel materials.
References
- The Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
- ResearchGate.
- PubChem. This compound. [Link]
- ResearchGate. IR spectrum (in chloroform) of 2-(1,1-bis(4-(allyloxy)phenyl). [Link]
- National Institute of Standards and Technology. Succinimide - the NIST WebBook. [Link]
- SpectraBase. Succinimide - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. Succinimide | 123-56-8 [chemicalbook.com]
- 2. This compound | 135544-68-2 [chemicalbook.com]
- 3. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 96 135544-68-2 [sigmaaldrich.com]
- 7. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(135544-68-2) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Importance of Alloc-OSu in Modern Synthesis
An In-Depth Technical Guide to N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
This compound, commonly abbreviated as Alloc-OSu, is a highly versatile reagent of significant interest in synthetic organic chemistry, particularly within the realms of peptide synthesis, bioconjugation, and polymer science.[1] Its chemical architecture strategically combines a reactive N-hydroxysuccinimide (NHS) ester with the orthogonally cleavable allyloxycarbonyl (Alloc) protecting group.[2] This dual functionality allows for the efficient and controlled modification of primary amines under mild conditions, making it an indispensable tool for the construction of complex molecular architectures, from therapeutic peptides to functionalized polymers.[1][2] This guide provides a detailed exploration of the chemical structure, properties, reaction mechanisms, and practical applications of Alloc-OSu for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
Alloc-OSu is an organic compound that typically appears as a white solid or a colorless to almost colorless liquid.[1][3] Its stability is sensitive to moisture and heat, necessitating storage at refrigerated temperatures (2-8°C) under an inert atmosphere to maintain its integrity and reactivity.[4][5][6]
Chemical Structure
The molecular structure of Alloc-OSu consists of a succinimide ring linked to an allyloxycarbonyl group via an oxygen atom.[5] This arrangement is key to its function, providing both a reactive site and a protective moiety in a single molecule.
Orthogonal Protection: The Allyloxycarbonyl (Alloc) Group
The allyloxycarbonyl (Alloc) group serves as a robust protecting group for the amine it becomes attached to, preventing unwanted side reactions during subsequent synthetic steps. [2]What makes the Alloc group exceptionally valuable is its unique and mild deprotection mechanism, which is "orthogonal" to many other protecting groups used in peptide synthesis, such as acid-labile Boc groups or base-labile Fmoc groups. [2][7][8] Deprotection is achieved under neutral conditions using a transition metal catalyst, typically a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger (e.g., phenylsilane, PhSiH₃). [2][8][9]This selective removal allows for precise, stepwise modifications in the synthesis of complex molecules without disturbing other protected functional groups. [2]
Core Applications in Scientific Research and Development
The unique chemical properties of Alloc-OSu make it a valuable reagent in several advanced scientific fields.
-
Peptide Synthesis : Alloc-OSu is widely used to introduce the Alloc protecting group onto the side chains of amino acids (e.g., Lysine) or as a temporary N-terminal protecting group in Solid-Phase Peptide Synthesis (SPPS). [1][10][11]Its orthogonal cleavage is particularly advantageous for the on-resin synthesis of cyclic peptides, where side-chain deprotection and cyclization are required while the peptide remains anchored to the solid support. [8][9][12]* Bioconjugation : The ability of Alloc-OSu to efficiently react with amines on biomolecules makes it a key tool for bioconjugation. [1]It can be used to link proteins, antibodies, and other biological macromolecules to various payloads, such as drugs, imaging agents, or affinity tags, which is fundamental in the development of antibody-drug conjugates (ADCs) and diagnostic agents. [1][13]* Polymer Chemistry : Alloc-OSu serves as a precursor in the synthesis of functional cyclic carbonate monomers. [2][3][4]These monomers can be polymerized to create advanced polymers with tailored properties for applications in drug delivery systems and materials science. [1][2]* Glycopeptide Synthesis : The reagent is a premier choice for synthesizing glycopeptide scaffolds, which are crucial for studying biological signaling and developing new therapeutics that mimic naturally occurring glycosylated peptides. [2][3][4]
Experimental Protocol: Amine Labeling with Alloc-OSu
This protocol provides a self-validating, generalized methodology for the covalent labeling of primary amines in proteins or other biomolecules using Alloc-OSu. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Mandatory Visualization: Experimental Workflow
Step-by-Step Methodology
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer and adjust the pH to between 7.5 and 8.5.
-
Causality: The amine must be in its deprotonated, nucleophilic state (-NH₂) to react. This pH range provides a compromise between ensuring sufficient amine reactivity and minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH. [14] * Biomolecule Solution: Dissolve the protein or other amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Alloc-OSu Stock Solution: Immediately before use, prepare a concentrated stock solution of Alloc-OSu (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Causality: Alloc-OSu is susceptible to hydrolysis. Using an anhydrous solvent and preparing the solution just before the experiment prevents premature degradation of the reagent.
-
-
-
Labeling Reaction:
-
Add a calculated molar excess of the Alloc-OSu stock solution to the biomolecule solution while gently vortexing. The molar ratio will depend on the desired degree of labeling and the number of available amines.
-
Expertise Insight: Start with a 5- to 20-fold molar excess of Alloc-OSu over the biomolecule. The optimal ratio must be determined empirically for each specific system.
-
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Causality: The quenching buffer contains an excess of primary amines that will react with and consume any remaining unreacted Alloc-OSu, preventing further modification of the target biomolecule.
-
-
-
Purification of the Conjugate:
-
Remove unreacted Alloc-OSu, the quenching agent, and the N-hydroxysuccinimide byproduct via size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Self-Validation: The choice of purification method depends on the size of the biomolecule and the scale of the reaction. Successful purification is validated by analyzing the final product for purity and the absence of small-molecule contaminants.
-
-
References
- The Chemistry of Aloc-OSu: A Versatile Building Block for Innov
- Aloc-OSu - Chem-Impex.
- This compound | 135544-68-2. ChemicalBook.
- This compound - LookChem. LookChem.
- 135544-68-2, this compound Formula. ECHEMI.
- This compound 96 135544-68-2. Sigma-Aldrich.
- This compound 96 135544-68-2. Sigma-Aldrich.
- Buy this compound | 135544-68-2. Smolecule.
- This compound | C8H9NO5 | CID 11788855. PubChem.
- 135544-68-2|this compound|BLD Pharm. BLD Pharm.
- Application Notes and Protocols for Amine Labeling and Bioconjug
- The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. PubMed.
- Chemical Synthesis of site-selective advanced glycation endproducts in α-synuclein and its fragments Electronic Supporting Info. The Royal Society of Chemistry.
- Peptide synthesis. Wikipedia.
- Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. PubMed.
- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.
- Advances in Bioconjug
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 135544-68-2 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Buy this compound | 135544-68-2 [smolecule.com]
- 6. 135544-68-2|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(Allyloxycarbonyloxy)succinimide
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu), a valuable reagent in modern organic and medicinal chemistry. Primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group, Alloc-OSu offers a versatile and efficient means of protecting amine functionalities. This document delves into the prevalent synthetic methodologies, offering detailed, field-proven protocols. It further explores the mechanistic underpinnings of these reactions, critical safety considerations, and robust analytical techniques for product validation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of Alloc-OSu synthesis.
Introduction: The Significance of the Alloc Protecting Group
In the intricate world of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the selective protection and deprotection of functional groups is paramount. The allyloxycarbonyl (Alloc) group has emerged as a highly versatile protecting group for amines due to its stability under a wide range of reaction conditions and its unique deprotection pathway.[1] The deprotection is typically achieved under mild conditions using palladium catalysis, offering an orthogonal strategy to other common protecting groups like Boc and Fmoc.[2][3]
This compound, also known as Alloc-OSu, is an efficient reagent for the introduction of the Alloc group.[4] Its activated N-hydroxysuccinimide (NHS) ester functionality allows for a clean and high-yielding reaction with primary and secondary amines to form stable carbamates.[4] This guide will provide a detailed exploration of the synthesis of this important reagent.
Synthetic Strategies and Mechanistic Insights
There are two primary and highly effective methods for the synthesis of this compound. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Reaction of N-Hydroxysuccinimide with Allyl Chloroformate
This is the most direct and widely employed method for the synthesis of Alloc-OSu.[4] The reaction involves the acylation of N-hydroxysuccinimide (NHS) with allyl chloroformate in the presence of a suitable base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Mechanistic Rationale:
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The triethylamine deprotonates the hydroxyl group of N-hydroxysuccinimide, increasing its nucleophilicity. The resulting hydroxysuccinimide anion then attacks the electrophilic carbonyl carbon of allyl chloroformate. The tetrahedral intermediate subsequently collapses, eliminating a chloride ion to yield the desired product and triethylammonium chloride.
[N,N'-Disuccinimidyl Carbonate] + [Allyl Alcohol] --(Triethylamine)--> [this compound] + [N-Hydroxysuccinimide]
Caption: General experimental workflow for the synthesis of Alloc-OSu.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: Colorless oil or a white to off-white low-melting solid. [4]* Molecular Formula: C₈H₉NO₅
-
Molecular Weight: 199.16 g/mol
-
Storage: Store at 2-8°C under an inert atmosphere, as the compound is sensitive to moisture and heat.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is the primary method for structural confirmation. The expected signals are:
-
δ ~5.95 (m, 1H, -CH=CH₂)
-
δ ~5.40 (dd, 1H, =CH₂)
-
δ ~5.30 (dd, 1H, =CH₂)
-
δ ~4.80 (d, 2H, -O-CH₂-CH=)
-
δ ~2.85 (s, 4H, -C(O)CH₂CH₂C(O)-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~168.9 (-C(O) of succinimide)
-
δ ~150.8 (-O-C(O)-O-)
-
δ ~130.5 (-CH=)
-
δ ~120.7 (=CH₂)
-
δ ~70.9 (-O-CH₂-)
-
δ ~25.5 (-CH₂- of succinimide)
-
-
Infrared (IR) Spectroscopy (neat):
-
~1815 cm⁻¹ (C=O stretch, imide)
-
~1780 cm⁻¹ (C=O stretch, imide)
-
~1740 cm⁻¹ (C=O stretch, carbonate)
-
~1645 cm⁻¹ (C=C stretch, alkene)
-
Safety and Handling
A rigorous adherence to safety protocols is crucial when handling the reagents involved in this synthesis.
Reagent Safety Summary:
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Allyl Chloroformate | GHS02, GHS05, GHS06 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection. [5] |
| N-Hydroxysuccinimide | GHS07 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. |
| Triethylamine | GHS02, GHS05, GHS07 | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled. | Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection. |
| N,N'-Disuccinimidyl Carbonate | GHS07 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. |
| Dichloromethane | GHS07, GHS08 | Causes skin irritation. Causes serious eye irritation. May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. |
| Acetonitrile | GHS02, GHS07 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes serious eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |
Handling Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Allyl chloroformate is highly corrosive and toxic; handle with extreme care and avoid inhalation of vapors. [5]* Reactions should be conducted under an inert atmosphere where anhydrous conditions are required to prevent hydrolysis of reagents and products.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure all reagents are pure and anhydrous. Extend the reaction time and continue monitoring by TLC. |
| Degradation of product during work-up. | Minimize the duration of aqueous washes. Ensure the pH of the aqueous layers is appropriate to keep the product in the organic phase. | |
| Presence of Starting Material | Insufficient reagent or short reaction time. | Use a slight excess of the acylating agent (allyl chloroformate or DSC). Increase the reaction time. |
| Presence of NHS/Succinimide Byproduct | Inefficient work-up. | Perform thorough aqueous washes, particularly with saturated sodium bicarbonate solution, as NHS is water-soluble. [5] |
Conclusion
The synthesis of this compound is a well-established and reliable process that provides access to a key reagent for the introduction of the Alloc protecting group. Both the N-hydroxysuccinimide/allyl chloroformate and the N,N'-disuccinimidyl carbonate/allyl alcohol routes are effective, with the choice depending on laboratory-specific factors. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize high-purity Alloc-OSu for their synthetic needs. The insights into the reaction mechanisms and troubleshooting strategies provided herein are intended to empower scientists to optimize this synthesis and apply it effectively in their research and development endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl chloroformate, 97%.
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;....
- Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.
- Google Patents. (n.d.). CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
- King Group. (n.d.). Successful Flash Chromatography.
- The Sceptical Chymist. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
- Organic Syntheses. (n.d.). 4.
- NIH. (n.d.). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.
- Reddit. (2019, October 13). flash column chromatography (silica) of N-hydroxysuccinimidyl ester.
- PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis.
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- ResearchGate. (n.d.). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.
- Google Patents. (n.d.). CN106432037B - Pollution-free preparation method of N-bromosuccinimide.
Sources
An In-depth Technical Guide to the Solubility of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Abstract: N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) is a widely utilized amine-reactive reagent for introducing the allyloxycarbonyl (Alloc) protecting group in peptide synthesis, bioconjugation, and materials science.[1][2] The successful application of Alloc-OSu is fundamentally dependent on its solubility and solution-state stability, factors that are often inadequately detailed in standard technical data sheets. This guide provides a comprehensive analysis of the solubility characteristics of Alloc-OSu, grounded in both theoretical principles and practical, field-proven methodologies. We present qualitative solubility data in common laboratory solvents, explain the critical impact of hydrolytic instability, and provide detailed, self-validating protocols for researchers to experimentally determine solubility and assess aqueous stability. This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of Alloc-OSu's behavior in solution to ensure reproducible and optimal results in their experimental workflows.
Introduction to this compound
Chemical Identity and Core Function
This compound, commonly abbreviated as Alloc-OSu, is a carbonate-activated ester of N-hydroxysuccinimide (NHS). Its primary function is to react efficiently with primary and secondary amines to form a stable carbamate linkage, thereby installing the versatile Alloc protecting group.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | [3] |
| Common Synonyms | Alloc-OSu, Allyl N-succinimidyl carbonate | [2][4] |
| CAS Number | 135544-68-2 | [1][2] |
| Molecular Formula | C₈H₉NO₅ | [3] |
| Molecular Weight | 199.16 g/mol | [3] |
| Appearance | White solid or liquid (Melting Point ~21°C) |[1][4] |
The Imperative of Solubility in Alloc-OSu Applications
The utility of Alloc-OSu in synthetic chemistry hinges on its dissolution in a solvent that is compatible with the substrate (e.g., peptide, protein, or small molecule) and the reaction conditions. Poor solubility leads to low reaction efficiency, inaccurate stoichiometry, and potential precipitation issues. Conversely, an improper choice of solvent can accelerate the degradation of the reagent, rendering it inactive before it can react with the target amine. This guide addresses this critical knowledge gap by providing a framework for understanding and managing the solubility of Alloc-OSu.
Physicochemical Profile and Qualitative Solubility
The structure of Alloc-OSu contains both a relatively nonpolar allyl group and a highly polar N-hydroxysuccinimide ester moiety. This amphiphilic character dictates its solubility profile. As with most N-hydroxysuccinimide esters, Alloc-OSu exhibits favorable solubility in polar aprotic organic solvents.[5][6] Its behavior in aqueous media, however, is dominated by its reactivity.
Table 2: Qualitative Solubility and Behavior of Alloc-OSu in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Rationale & Expert Insight |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A preferred solvent for NHS esters, effectively solvating the polar functional groups. Anhydrous grade is essential to prevent premature hydrolysis.[5][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, an excellent choice for creating concentrated stock solutions. Must be anhydrous.[6][7] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent in reversed-phase HPLC, making it useful for reaction monitoring and purification. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Suitable for organic synthesis applications where substrates are also soluble in chlorinated solvents.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Often used in organic synthesis; peroxide-free grades should be used to avoid unwanted side reactions. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderately Soluble | Lower polarity may limit the achievable concentration compared to DMF or DMSO. |
| Water / Aqueous Buffers | Polar Protic | Sparingly Soluble & Unstable | While a predicted solubility is ~23.9 mg/mL, this is misleading.[8] Alloc-OSu is highly susceptible to rapid hydrolysis, especially at neutral to alkaline pH.[7][9] Dissolution is a race against degradation. |
The Decisive Factor: Hydrolytic Instability
The central challenge in working with Alloc-OSu and other NHS esters is their inherent reactivity with water. The ester linkage is susceptible to nucleophilic attack by water, a process known as hydrolysis.
This reaction (Figure 1) cleaves the active ester, releasing N-hydroxysuccinimide (NHS) and an unstable allyloxycarbamic acid, which quickly decomposes. The resulting products are incapable of reacting with amines, leading to a loss of reagent activity.
The rate of hydrolysis is highly pH-dependent. While the ester is reasonably stable under acidic conditions, the rate of hydrolysis increases dramatically as the pH rises into the neutral and alkaline ranges.[6][7] The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[7]
Expert Insight: This pH-dependent instability is the reason why bioconjugation reactions with NHS esters are performed in a narrow pH window, typically between 7.2 and 8.5. This range represents a critical compromise: it is high enough to ensure the target primary amines on a protein are deprotonated and nucleophilic, but not so high as to cause instantaneous hydrolysis of the reagent.[5][7] Therefore, when considering "aqueous solubility," one is truly evaluating the kinetics of dissolution versus the kinetics of hydrolysis.
Protocol: Experimental Determination of Solubility
For applications requiring precise concentrations, the qualitative data in Table 2 may be insufficient. The following protocol provides a robust, self-validating method for determining the quantitative solubility of Alloc-OSu in a non-reactive organic solvent using the saturated solution method.
Workflow for Solubility Determination
Caption: Gravimetric workflow for determining Alloc-OSu solubility.
Materials and Reagents
-
This compound (Alloc-OSu)
-
Anhydrous-grade organic solvent of interest (e.g., DMF, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Vortexer or orbital shaker
-
Constant temperature incubator or water bath
-
Centrifuge
-
Precision pipettes
-
Vacuum evaporator (e.g., rotary evaporator or centrifugal concentrator)
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 50 mg of Alloc-OSu into a pre-weighed glass vial. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it on a shaker or vortexer in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation.
-
Validation of Equilibrium (Trustworthiness Pillar): After 24 hours, visually inspect the vial to confirm that a small amount of undissolved solid remains. If all the solid has dissolved, the solution is not saturated. In this case, add more Alloc-OSu and continue agitation for another 24 hours. The presence of excess solid is essential for a valid measurement.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise aliquot (e.g., 200 µL) of the clear supernatant without disturbing the solid pellet. Transfer it to a new, pre-weighed vial. Record the exact volume transferred.
-
Solvent Evaporation: Remove the solvent from the aliquot under vacuum until a constant dry weight is achieved.
-
Gravimetric Analysis: Weigh the vial containing the dried residue. Subtract the initial weight of the empty vial to determine the mass of the dissolved Alloc-OSu.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)
-
Protocol: Assessing Apparent Solubility and Stability in Aqueous Media
This protocol does not measure true thermodynamic solubility but provides a functionally critical assessment of how quickly Alloc-OSu dissolves and subsequently hydrolyzes in an aqueous buffer. It uses UV-Vis spectrophotometry to detect the release of the N-hydroxysuccinimide byproduct, which absorbs light at ~260 nm.[10][11]
Workflow for Aqueous Stability Assessment
Caption: UV-based workflow for assessing aqueous stability.
Materials and Reagents
-
Alloc-OSu
-
Anhydrous Acetonitrile (ACN) or DMSO
-
Amine-free aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4)[10]
-
UV-Vis Spectrophotometer with quartz cuvettes
-
Magnetic stirrer and micro-stir bar
Step-by-Step Methodology
-
Instrument Setup: Set the spectrophotometer to read absorbance at 260 nm in kinetic mode.
-
Blank Measurement: Fill a cuvette with 1.0 mL of the amine-free buffer. Place it in the spectrophotometer and zero the instrument.
-
Stock Solution Preparation: Immediately before the experiment, prepare a concentrated stock solution of Alloc-OSu (e.g., 10-20 mg/mL) in anhydrous ACN.[11]
-
Initiating the Reaction: Remove the blank cuvette. Add a micro-stir bar. Place it on a magnetic stir plate adjacent to the spectrophotometer. Pipette a fresh 1.0 mL of buffer into the cuvette.
-
Critical Step (Trustworthiness Pillar): Start the kinetic measurement on the spectrophotometer. As it begins, inject a small, precise volume of the Alloc-OSu stock solution (e.g., 10 µL) into the stirring buffer. The goal is to achieve a final concentration typical for a conjugation reaction. Rapid and thorough mixing is crucial for an accurate reading.
-
Data Acquisition: Record the absorbance at 260 nm every 15-30 seconds for at least 30 minutes.
-
Data Interpretation:
-
Plot Absorbance (A260) versus Time (minutes).
-
The initial absorbance reading immediately after mixing (t ≈ 0) reflects the initial dissolution of the reagent.
-
The subsequent increase in absorbance over time is directly proportional to the rate of hydrolysis and the release of the NHS byproduct. A steep slope indicates rapid degradation, while a shallow slope suggests greater stability under those conditions.
-
Field Insights & Best Practices
-
Stock Solutions: Always prepare stock solutions of Alloc-OSu in high-quality, anhydrous polar aprotic solvents like DMF or DMSO.[7][12] Prepare them immediately before use, as even trace atmospheric moisture can cause degradation in solution over time.[9]
-
Storage: Store solid Alloc-OSu at its recommended temperature (typically 2-8°C), tightly sealed, and preferably under an inert atmosphere (e.g., argon or nitrogen) or with a desiccant.[1][4]
-
Reaction Additions: When performing reactions in aqueous media, add the Alloc-OSu stock solution dropwise to the vortexing or stirring aqueous solution of the substrate.[13] This technique minimizes localized high concentrations of the organic solvent and promotes rapid dissolution and reaction over hydrolysis.
-
Buffer Selection: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step, as they will compete with the target molecule for reaction with the Alloc-OSu.[7][12] These reagents are, however, excellent for quenching the reaction once it is complete.
Conclusion
This compound is an effective reagent whose performance is inextricably linked to its solubility and solution stability. While highly soluble in common anhydrous organic solvents like DMF and DMSO, its use in aqueous systems is a kinetic balance between dissolution, reaction, and inevitable hydrolysis. By understanding the underlying chemical principles and employing the robust experimental protocols detailed in this guide, researchers can confidently prepare and use Alloc-OSu solutions, leading to more reliable, reproducible, and successful outcomes in their synthetic and bioconjugation endeavors.
References
- LookChem. This compound. LookChem.
- Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.
- G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
- Menger, F. M., & Smith, J. H. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087–3092.
- G-Biosciences. Protein Cross-linkers handbook and selection guide. G-Biosciences.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 135544-68-2 [chemicalbook.com]
- 3. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. 135544-68-2 | Alloc-OSu | Protective Groups | Ambeed.com [ambeed.com]
- 9. N-Hydroxysuccinimide active ester [schem.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to the Mechanism of Allyloxycarbonyl (Alloc) Protection for Amines
Abstract
The allyloxycarbonyl (Alloc) group stands as a cornerstone in modern synthetic chemistry, particularly in the nuanced art of peptide, carbohydrate, and complex natural product synthesis.[1] Its utility is anchored in its unique deprotection mechanism—a mild, palladium-catalyzed allylic cleavage that confers upon it orthogonality to the vast majority of other common amine-protecting groups.[1][2] This guide provides a comprehensive exploration of the Alloc group, from the fundamental principles of its installation to the intricate catalytic cycle of its removal. We will dissect the causality behind experimental choices, present field-proven protocols, and visualize the core mechanisms to provide researchers, scientists, and drug development professionals with a definitive resource for leveraging the Alloc group in their synthetic endeavors.
The Strategic Value of the Alloc Group: An Introduction
In multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The ideal protecting group must be easily introduced, robust enough to withstand various reaction conditions, and selectively removable under mild conditions that leave the rest of the molecule unscathed.[1] The Alloc group, a carbamate-based protecting moiety, excels in this role.
Its defining feature is its stability across a broad pH range, rendering it inert to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) group removal.[3][4] This orthogonality is not merely a convenience; it is an enabling tool for the synthesis of complex architectures like cyclic peptides, branched glycopeptides, and sensitive natural products where multiple, independent deprotection events are required.[1][5][6]
The Protection Mechanism: Formation of the Alloc-Amine
The introduction of the Alloc group is a straightforward and typically high-yielding acylation reaction. The mechanism hinges on the nucleophilic attack of the primary or secondary amine onto an activated carbonyl of an Alloc-donating reagent.
Core Mechanism: The most common reagents are allyl chloroformate (Alloc-Cl) and diallyl dicarbonate (Alloc₂O).[2] The reaction is typically performed in the presence of a mild base (e.g., NaHCO₃, pyridine, or triethylamine) which serves to neutralize the acidic byproduct (HCl or its equivalent), driving the reaction to completion.[2][4]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the allyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: The base removes the proton from the nitrogen, yielding the neutral Alloc-protected amine.
Visualizing the Protection Mechanism
Caption: Mechanism of amine protection using Alloc-Cl.
Field-Proven Experimental Protocol: Alloc Protection
This protocol is a representative example for the protection of a primary amine.[2]
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a biphasic mixture of tetrahydrofuran (THF) and water (1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 6.0 equiv) to the mixture and stir at room temperature.
-
Reagent Addition: Add allyl chloroformate (3.0 equiv) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, extract the mixture with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography to yield the pure Alloc-protected amine.
The Core Mechanism: Palladium-Catalyzed Deprotection
The hallmark of the Alloc group is its cleavage under exceptionally mild conditions, orchestrated by a palladium(0) catalyst. This process, often referred to as the Tsuji-Trost reaction, is a catalytic cycle that involves the formation of a π-allyl palladium intermediate.[7]
Causality Behind Experimental Choices:
-
Palladium(0) Source: The catalytic cycle is initiated by a Pd(0) species. While various precursors can be used, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common.[1][2] It is a stable, 18-electron complex that readily dissociates in solution to provide the catalytically active 14-electron Pd(PPh₃)₂ species.
-
Inert Atmosphere: Pd(0) complexes are sensitive to oxidation by atmospheric oxygen, which would render the catalyst inactive. Therefore, these reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
The Allyl Scavenger: The π-allyl palladium complex formed during the cycle is electrophilic. If not intercepted, the liberated amine could potentially attack this complex, leading to undesired N-allylation.[8] To prevent this and to regenerate the Pd(0) catalyst, an "allyl scavenger" is added in stoichiometric excess.
There are two main classes of scavengers:[2]
-
Nucleophilic Scavengers: Soft nucleophiles like morpholine, dimedone, or barbituric acid attack the allyl group bound to the palladium, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).
-
Hydride Donors: Reagents like phenylsilane (PhSiH₃), tributyltin hydride (SnBu₃H), or borane complexes (Me₂NH•BH₃) deliver a hydride to the allyl group, which then undergoes reductive elimination to form propene and regenerate the Pd(0) catalyst.[2] Phenylsilane is often preferred due to its efficacy and the volatile nature of its byproducts.[9]
The Catalytic Cycle Deconstructed
-
Catalyst Activation: The Pd(PPh₃)₄ precursor releases one or two phosphine ligands to generate the active Pd(0)L₂ species (L = PPh₃).
-
Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl group on the protected amine.
-
Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond, forming a cationic η³-π-allyl palladium(II) complex. This is the key cleavage step, releasing the carbamate anion.[2][7]
-
Decarboxylation: The resulting carbamate is unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine.[2]
-
Nucleophilic Attack/Reductive Elimination: The allyl scavenger attacks the π-allyl complex. This regenerates the Pd(0)L₂ catalyst, which can then enter another cycle.
Visualizing the Deprotection Catalytic Cycle
Caption: The catalytic cycle of Pd(0)-mediated Alloc deprotection.
Alternative Deprotection: Metal-Free Strategies
While palladium catalysis is the gold standard, concerns over residual metal contamination in pharmaceutical applications and the drive for more sustainable methods have led to alternatives. A notable metal-free approach involves the use of iodine.[10]
Mechanism: The reaction proceeds via an iodocyclization mechanism. Iodine activates the allyl double bond, leading to an intramolecular attack by the carbamate's carbonyl oxygen. The resulting iodomethyldioxolane imine intermediate is then hydrolyzed by water present in the reaction mixture to release the free amine.[10] This method avoids heavy metal catalysts and often utilizes more environmentally benign solvents.[10]
Orthogonality in Practice: A Comparative Overview
The strategic power of the Alloc group is best illustrated by comparing its stability and cleavage conditions with other common amine protecting groups.
| Protecting Group | Abbreviation | Protection Method | Cleavage Conditions | Orthogonal To |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Base | Pd(0), Allyl Scavenger (Neutral) [2] | Boc, Fmoc, Cbz, Trt[11] |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (e.g., TFA)[12] | Fmoc, Alloc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine)[4] | Boc, Alloc, Cbz |
| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂/Pd)[12] | Boc, Fmoc |
Practical Protocols and Data
Field-Proven Experimental Protocol: Alloc Deprotection
This protocol is a representative example for the deprotection of an Alloc-protected amine using a palladium catalyst and phenylsilane scavenger.[2][7]
-
Setup: Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an Argon atmosphere.
-
Scavenger Addition: Add phenylsilane (PhSiH₃, 7.0-20.0 equiv) to the solution.[1][2]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1 hour. Monitor progress by TLC or LC-MS. The reaction is often rapid, with deprotection complete in 30-60 minutes.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to isolate the deprotected amine.
Quantitative Data Summary
| Process | Reagents | Solvent | Temp. | Time | Typical Yield |
| Protection | Amine, Alloc-Cl (3 eq.), NaHCO₃ (6 eq.) | THF/H₂O | RT | 12 h | 85-95%[2] |
| Deprotection | Alloc-Amine, Pd(PPh₃)₄ (0.1 eq.), PhSiH₃ (10-20 eq.) | CH₂Cl₂ | 0 °C - RT | 30-60 min | >90%[1][9] |
Conclusion
The Allyloxycarbonyl (Alloc) protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ease of introduction, general stability, and, most critically, its unique palladium-catalyzed deprotection mechanism provide a level of orthogonality essential for modern, complex molecular synthesis. Understanding the intricacies of the catalytic cycle—from catalyst activation to the crucial role of the allyl scavenger—empowers researchers to troubleshoot and optimize their synthetic routes. As chemistry evolves towards more sustainable practices, the development of metal-free cleavage methods further expands the applicability and appeal of this indispensable protecting group.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
- Protheragen. (n.d.). Allyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18052, Allyl chloroformate.
- Váradi, A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Shalaby, M. A., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 25(30), 5557-5562.
- Proprep. (n.d.). What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols?.
- van der Veken, P., et al. (1998). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and ureas. Tetrahedron Letters, 39(20), 3367-3370.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- PubMed. (2007). DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol.
- CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.
- Rull-Barull, M., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.
- Corey, E. J., & Suggs, J. W. (1973). Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry, 38(18), 3224-3224.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025). Protecting Groups in Peptide Synthesis.
- Lemaire, M., et al. (1995). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Tetrahedron Letters, 36(25), 4403-4404.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [total-synthesis.com]
- 3. peptide.com [peptide.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Gatekeeper of Amine Protection: An In-Depth Technical Guide to the Stability and Storage of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
For researchers, scientists, and professionals in the dynamic field of drug development and peptide chemistry, the integrity of starting materials is paramount. Among the arsenal of amine-protecting group reagents, N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) holds a significant position due to its unique deprotection chemistry. However, its efficacy is intrinsically linked to its stability. This technical guide provides a comprehensive exploration of the stability profile of Alloc-OSu, offering field-proven insights into its storage, handling, and the causality behind its degradation pathways. Our aim is to equip you with the knowledge to ensure the reliability and reproducibility of your synthetic endeavors.
The Chemical Identity and Significance of Alloc-OSu
This compound, often abbreviated as Alloc-OSu, is a vital reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is lauded for its orthogonality to the more common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a characteristic that is indispensable in complex, multi-step syntheses.[1][2][3][4] Its removal under mild, palladium(0)-catalyzed conditions allows for selective deprotection without compromising other sensitive functionalities within the molecule.[1][5] This unique feature has cemented its role in solid-phase peptide synthesis (SPPS), the synthesis of complex natural products, and carbohydrate chemistry.[1][6]
| Property | Value |
| Molecular Formula | C₈H₉NO₅ |
| Molecular Weight | 199.16 g/mol |
| Appearance | White to off-white solid or liquid |
| Melting Point | Approximately 21 °C |
| Density | Approximately 1.287 g/mL at 25 °C |
The Achilles' Heel: Understanding the Degradation Pathways of Alloc-OSu
The stability of Alloc-OSu is a critical factor that dictates its shelf-life and performance in chemical reactions. Degradation can lead to reduced yields, formation of impurities, and ultimately, failure of the synthetic step. The two primary moieties susceptible to degradation are the N-hydroxysuccinimide (NHS) ester and the allyloxycarbonyl (Alloc) group itself.
Hydrolysis of the N-Hydroxysuccinimide Ester: The Primary Concern
The most significant and immediate stability concern for Alloc-OSu, as with all NHS esters, is its susceptibility to hydrolysis.[1] The presence of moisture initiates the cleavage of the ester bond, leading to the formation of N-hydroxysuccinimide (NHS) and allyloxycarbonic acid, which is unstable and readily decomposes to allyl alcohol and carbon dioxide.
Caption: Hydrolytic degradation pathway of Alloc-OSu.
This hydrolytic degradation is significantly accelerated by:
-
Elevated pH: Basic conditions dramatically increase the rate of hydrolysis.
-
Increased Temperature: Higher temperatures provide the activation energy needed for the hydrolytic reaction to proceed more rapidly.
The consequence of this degradation is a decrease in the active ester concentration, leading to inefficient acylation of the target amine. This results in lower yields of the desired Alloc-protected product and complicates purification due to the presence of byproducts.
Stability of the Allyloxycarbonyl (Alloc) Group
The Alloc group itself is remarkably stable under a wide range of conditions, which is the very basis of its utility as an orthogonal protecting group.[1][2]
-
Acidic Conditions: The Alloc group is stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid).[1] While some sources suggest that very strong acidic conditions could potentially cleave the Alloc group, it is generally considered robust for typical synthetic manipulations.[7]
-
Basic Conditions: It is resistant to the basic conditions, such as piperidine in DMF, used for the cleavage of the Fmoc group.[1][2]
-
Oxidative and Photolytic Conditions: While specific forced degradation studies on the Alloc group under oxidative and photolytic stress are not extensively documented in readily available literature, its general stability profile suggests a higher resistance compared to more labile protecting groups. However, for rigorous stability assessments, these conditions should be experimentally evaluated.
The primary route of Alloc group cleavage is through palladium(0)-catalyzed allylic substitution.[1][5] This selective removal is the cornerstone of its application in orthogonal synthesis strategies.
Recommended Storage and Handling: A Practical Guide
To mitigate degradation and ensure the long-term viability of Alloc-OSu, adherence to strict storage and handling protocols is essential.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C .[8] For long-term storage, -20 °C is recommended.[9] | Minimizes the rate of hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Excludes atmospheric moisture, the primary driver of hydrolysis. |
| Container | Use a tightly sealed, opaque container . | Prevents exposure to moisture and light. |
| Handling | Handle in a dry environment (e.g., glove box or under a stream of inert gas). Use dry solvents and reagents. | Minimizes contact with moisture during weighing and dissolution. |
Upon receiving a new batch of Alloc-OSu, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to atmospheric moisture.
Experimental Workflow: Assessing the Stability of Alloc-OSu
A self-validating system for assessing the stability of Alloc-OSu involves a well-designed experimental protocol. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.
Caption: Workflow for forced degradation studies of Alloc-OSu.
Protocol for Forced Degradation Sample Preparation:
-
Stock Solution Preparation: Prepare a stock solution of Alloc-OSu in a dry, aprotic solvent such as acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1-4 hours) due to the rapid degradation. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample of Alloc-OSu and an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Photolytic Degradation: Expose a solid sample of Alloc-OSu and an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (2-8 °C) protected from light.
Stability-Indicating HPLC Method
A robust HPLC method should be able to separate the intact Alloc-OSu from its potential degradation products and any process-related impurities.
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Impact of Alloc-OSu Instability on Synthetic Applications
The degradation of Alloc-OSu has significant downstream consequences, particularly in its primary application of peptide synthesis.
-
Reduced Coupling Efficiency: Hydrolyzed Alloc-OSu is no longer an active ester and will not react with the target amine. This leads to incomplete reactions and the presence of unreacted starting materials. In solid-phase peptide synthesis, this can result in deletion sequences, which are often difficult to separate from the desired full-length peptide.
-
Formation of Byproducts: The degradation products, such as allyl alcohol and NHS, can potentially interfere with subsequent reaction steps or complicate the purification of the final product.
-
Inaccurate Stoichiometry: If the purity of the Alloc-OSu is not accurately known due to degradation, the stoichiometry of the reaction will be incorrect, leading to suboptimal results.
To mitigate these issues, it is imperative to:
-
Use fresh or properly stored Alloc-OSu.
-
Verify the purity of the reagent by HPLC before use, especially if it has been stored for an extended period or the storage conditions are uncertain.
-
Perform reactions under anhydrous conditions.
Conclusion: Upholding Synthetic Integrity
The stability of this compound is not merely a matter of chemical curiosity; it is a critical parameter that directly impacts the success of complex synthetic projects. A thorough understanding of its degradation pathways, coupled with stringent adherence to appropriate storage and handling protocols, is essential for every researcher and scientist who relies on this versatile reagent. By implementing the guidelines and experimental workflows detailed in this guide, you can ensure the integrity of your Alloc-OSu, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? - Chemistry Stack Exchange. (URL: [Link])
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])
- HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - ResearchG
- Cyclic allylic carbonates as a renewable platform for protecting chemistry in w
- Cyclic allylic carbonates as a renewable platform for protecting chemistry in water - Green Chemistry (RSC Publishing). (URL: [Link])
- Protecting group - Wikipedia. (URL: [Link])
- Amino Acid-Protecting Groups - ResearchG
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
- Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Public
- analysis of amino acids by high performance liquid chromatography.
- Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
- A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives - Benchchem.
- Amino Acid-Protecting Groups. (URL: [Link])
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (URL: [Link])
- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (URL: [Link])
- HPLC of Peptides and Proteins.
- 16.2: Allylic Cations - Chemistry LibreTexts. (URL: [Link])
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (URL: [Link])
- Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic - YouTube. (URL: [Link])
- Stability of Allyl Carboc
- Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PubMed Central. (URL: [Link])
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed. (URL: [Link])
- A Comparative Guide to Peptide Coupling Reagents: Boc-Lys(Boc)-OSu vs. The Field - Benchchem.
- Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
- A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
N-(Allyloxycarbonyloxy)succinimide molecular weight
An In-depth Technical Guide to N-(Allyloxycarbonyloxy)succinimide
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations for its use, and field-proven methodologies.
Core Concepts: Introduction to this compound (Alloc-OSu)
This compound, commonly abbreviated as Alloc-OSu, is a highly versatile reagent primarily employed for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[1] Its significance in complex molecular synthesis, particularly in peptide and glycopeptide chemistry, stems from the unique cleavage conditions of the Alloc group, which imparts orthogonality to other widely used protecting groups.[2][3]
The structure combines a reactive N-hydroxysuccinimide (NHS) ester with the stable yet selectively cleavable Alloc moiety.[1] This dual functionality allows for efficient and clean protection reactions under mild conditions.
Physicochemical and Identification Data
The fundamental properties of Alloc-OSu are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 199.16 g/mol | [4][5][6][7] |
| Molecular Formula | C₈H₉NO₅ | [4][5][6][7] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate | [4][5] |
| Common Synonyms | Alloc-OSu, Allyl N-succinimidyl carbonate | [4][6] |
| CAS Number | 135544-68-2 | [4][6][7] |
| Appearance | White or colorless to almost white powder, lump, or clear liquid | [6][8] |
| Density | ~1.287 g/mL at 25 °C | [8][9] |
| Refractive Index | n20/D ~1.482 | [8][9] |
| Storage Temperature | 2-8°C, sensitive to moisture and heat | [4][6][8] |
The Chemistry of the Alloc Group: Mechanism and Strategic Rationale
The utility of a protecting group is defined by the ease of its introduction, its stability throughout various synthetic steps, and the specificity of its removal. The Alloc group excels in these areas, offering a robust yet delicately removable shield for amine functionalities.
Mechanism of Amine Protection
The protection of an amine with Alloc-OSu is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide ester moiety of Alloc-OSu serves as an excellent leaving group, activating the carbonyl carbon for attack by the nucleophilic amine.
Causality Behind the Choice: The succinimidyl ester is not merely a leaving group; it is an activated leaving group. The electron-withdrawing nature of the succinimide ring polarizes the carbonyl bond, rendering it highly electrophilic and susceptible to attack by even moderately nucleophilic amines. This ensures high reaction efficiency, often at room temperature, which is crucial for preserving the integrity of sensitive substrates.[1]
The reaction proceeds cleanly, yielding the Alloc-protected amine and water-soluble N-hydroxysuccinimide as the sole byproduct, which can be easily removed via aqueous workup.
Caption: Mechanism of amine protection using Alloc-OSu.
Mechanism of Deprotection: The Palladium(0) Catalytic Cycle
The defining feature of the Alloc group is its orthogonality. It is stable to the acidic and basic conditions used to remove other common amine protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively.[3][10] The removal of Alloc is achieved under very mild and specific conditions, typically using a palladium(0) catalyst and a nucleophilic scavenger.[2][3]
Causality Behind the Choice: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have a high affinity for π-systems like the allyl group. This affinity initiates an oxidative addition, forming a stable π-allylpalladium(II) intermediate.[2] This step is the key to the selective cleavage. The resulting carbamate is unstable and readily decarboxylates to liberate the free amine. A scavenger (e.g., phenylsilane, morpholine, triethylsilane) is required to regenerate the Pd(0) catalyst by reacting with the allyl group, thus completing the catalytic cycle.[2][11]
Caption: Catalytic cycle for the deprotection of the Alloc group.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. Each step is included for a specific, verifiable reason, ensuring reproducibility and success.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of an aliphatic primary amine.
-
Objective: To achieve >95% conversion of the starting amine to its Alloc-protected derivative.
-
Materials:
-
Substrate (amine)
-
This compound (Alloc-OSu)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: DCM is a relatively non-polar, aprotic solvent that effectively solubilizes many organic substrates without interfering with the reaction. Anhydrous conditions prevent hydrolysis of Alloc-OSu.[4]
-
-
Base Addition: Add TEA or DIPEA (1.1 eq). Stir for 5 minutes at room temperature.
-
Rationale: A non-nucleophilic base is added to scavenge the acidic proton of the amine (if it is an ammonium salt) and any trace acid, ensuring the amine is in its free, nucleophilic state.
-
-
Reagent Addition: Add Alloc-OSu (1.05 eq) portion-wise to the stirred solution.
-
Rationale: A slight excess of the acylating agent ensures the reaction goes to completion. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Rationale: Continuous monitoring prevents over-running the reaction and confirms completion, a key aspect of a self-validating system.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes the N-hydroxysuccinimide byproduct and any unreacted Alloc-OSu. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Alloc-protected amine.
-
Purification: Purify the crude product by column chromatography if necessary.
-
Protocol 2: Deprotection of an Alloc-Protected Amine
This protocol is adapted from established literature procedures for palladium-catalyzed deprotection.[2]
-
Objective: To achieve complete removal of the Alloc group without affecting other sensitive functionalities.
-
Materials:
-
Alloc-protected substrate
-
Dichloromethane (DCM), degassed
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Methodology:
-
Inert Atmosphere: Place the Alloc-protected substrate (1.0 eq) in a flask under an inert atmosphere of argon or nitrogen.
-
Dissolution: Add degassed DCM (approx. 0.1 M) to dissolve the substrate. Cool the solution to 0 °C in an ice bath.
-
Rationale: Degassed solvent minimizes exposure to dissolved oxygen. Cooling the reaction helps to control the reaction rate and minimize potential side reactions.
-
-
Scavenger Addition: Add phenylsilane (7.0 eq) via syringe and stir.[2]
-
Rationale: Phenylsilane acts as the allyl scavenger. A significant excess is used to ensure the efficient capture of the allyl group from the palladium complex, driving the catalytic cycle forward.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq) to the reaction mixture.[2]
-
Rationale: This is the catalyst that initiates the deprotection. 10 mol% is a typical catalytic loading for this transformation. The solution may turn yellow or orange upon addition.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS.
-
Rationale: The reaction is often rapid. Monitoring confirms the disappearance of the starting material and the appearance of the free amine.
-
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified directly by column chromatography to remove the catalyst, scavenger byproducts, and any impurities.
-
Caption: General synthetic workflow involving Alloc protection and deprotection.
Core Applications in Drug Discovery and Development
The unique properties of Alloc-OSu make it an enabling tool in several advanced research areas.
-
Solid-Phase Peptide Synthesis (SPPS): Alloc-OSu is frequently used to protect the side chains of amino acids like lysine or ornithine. This allows for on-resin cyclization by deprotecting the Alloc group orthogonally to the N-terminal Fmoc and C-terminal resin linkage, followed by lactam bridge formation.[12] This is a key strategy for synthesizing conformationally constrained peptides with enhanced metabolic stability and biological activity.
-
Glycopeptide Synthesis: The synthesis of complex glycopeptides requires a sophisticated protecting group strategy to manage multiple reactive hydroxyl and amino groups. Alloc-OSu serves as a valuable building block for creating glycopeptide scaffolds, where its mild removal conditions preserve the delicate glycosidic bonds.[4][8][14]
-
Functional Monomer Synthesis: The reagent is used to synthesize functional cyclic carbonate monomers from 2-amino-1,3-propanediols.[8][14] These monomers are precursors to novel polymers with tailored properties for applications in materials science and drug delivery.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of Alloc-OSu is paramount for laboratory safety.
-
Hazard Profile: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: The compound is sensitive to moisture and heat.[4] It should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to maintain its stability and reactivity.
| GHS Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |
| May cause respiratory irritation | H335 | STOT SE (Category 3) |
Data sourced from PubChem and commercial supplier safety data sheets.[5][8]
References
- Wilson, J. T., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(9), 566-570. [Link]
- This compound. PubChem. [Link]
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- This compound. LookChem. [Link]
- The Chemistry of Aloc-OSu: A Versatile Building Block for Innov
- Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]
- Napier, P., et al. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. ChemRxiv. [Link]
- Park, K. P., et al. (1998). The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides. Yakhak Hoechi, 42(4), 363-370. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Buy this compound | 135544-68-2 [smolecule.com]
- 5. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 135544-68-2 [chemicalbook.com]
- 7. This compound 96 135544-68-2 [sigmaaldrich.com]
- 8. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound CAS#: 135544-68-2 [m.chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Alloc-OSu in Organic Synthesis
Introduction: The Strategic Advantage of the Alloc Moiety
In the intricate world of multi-step organic synthesis, particularly in the demanding fields of peptide chemistry and drug development, the judicious selection of protecting groups is paramount to success.[1] A protecting group must be easily introduced, stable under various reaction conditions, and, most importantly, selectively removable under mild conditions that leave other sensitive functionalities intact.[1] The allyloxycarbonyl (Alloc) group has emerged as a powerful tool for the protection of amines, fulfilling these stringent criteria with remarkable efficacy.[2] Its key advantage lies in its orthogonality to many commonly used protecting groups, such as the acid-labile Boc and the base-labile Fmoc groups.[2][3] This orthogonality allows for a strategic, multi-layered approach to the synthesis of complex molecules.
This technical guide provides a comprehensive exploration of N-(allyloxycarbonyloxy)succinimide (Alloc-OSu), a premier reagent for the introduction of the Alloc protecting group. We will delve into its synthesis, mechanism of action, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
I. Synthesis and Properties of Alloc-OSu
This compound, also known as Alloc-OSu, is a versatile reagent valued for its ability to efficiently introduce the Alloc protecting group onto primary and secondary amines.[4][5]
Synthesis of Alloc-OSu
The most prevalent and established method for synthesizing Alloc-OSu involves the reaction of N-hydroxysuccinimide (NHS) with allyl chloroformate.[6] This reaction is typically carried out in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[6]
Experimental Protocol: Synthesis of Alloc-OSu [6]
-
Dissolve N-hydroxysuccinimide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution and stir for 15 minutes.
-
Slowly add allyl chloroformate (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude Alloc-OSu.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure Alloc-OSu as a white solid or liquid.[5][7]
Physicochemical Properties of Alloc-OSu
A summary of the key physicochemical properties of Alloc-OSu is presented in the table below.
| Property | Value | Reference |
| CAS Number | 135544-68-2 | [4][5][8][9] |
| Molecular Formula | C₈H₉NO₅ | [5][8] |
| Molecular Weight | 199.16 g/mol | [8][9] |
| Appearance | White solid or liquid | [5][7] |
| Melting Point | 21 °C | [8] |
| Boiling Point | 269.471 °C at 760 mmHg | [8] |
| Density | 1.287 - 1.344 g/cm³ at 25 °C | [5][7][8] |
| Storage Temperature | 0 - 8 °C | [5][7][8] |
II. Mechanism of Amine Protection
The protection of an amine with Alloc-OSu proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the succinimidyl ester. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage.
Caption: Mechanism of amine protection using Alloc-OSu.
III. Applications in Organic Synthesis
The unique properties of the Alloc group make Alloc-OSu a valuable reagent in various areas of organic synthesis, most notably in solid-phase peptide synthesis (SPPS) and bioconjugation.
A. Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Alloc group is frequently used for the orthogonal protection of the ε-amino group of lysine residues.[10] This allows for the selective deprotection and subsequent modification of the lysine side chain while the peptide remains attached to the solid support and other protecting groups remain intact.[10] This strategy is crucial for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or drugs.[10][11][12]
Experimental Protocol: Alloc Protection of Lysine in SPPS
-
Swell the resin-bound peptide in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Deprotect the terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve Alloc-OSu (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (3-5 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction using a qualitative test such as the ninhydrin test to confirm the complete protection of the amine.
-
Wash the resin with DMF and DCM and proceed with the next coupling step.
B. Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins and antibodies, is a rapidly growing field with applications in diagnostics, therapeutics, and materials science.[13] Alloc-OSu can be used to introduce a selectively removable protecting group onto a biomolecule, allowing for subsequent site-specific modifications.[14]
IV. Deprotection of the Alloc Group
The hallmark of the Alloc group is its facile removal under mild conditions using a palladium(0) catalyst.[2][3][15] This deprotection is typically achieved through a π-allyl palladium complex intermediate, which is then cleaved by a nucleophilic scavenger.[3]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy this compound | 135544-68-2 [smolecule.com]
- 7. This compound 96 135544-68-2 [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound 96 135544-68-2 [sigmaaldrich.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. biotage.com [biotage.com]
- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Utility of N-(Allyloxycarbonyloxy)succinimide in Modern Synthesis: A Technical Guide
Introduction: Defining a Versatile Reagent
In the intricate landscape of multi-step organic synthesis, particularly within peptide and medicinal chemistry, the strategic masking and unmasking of reactive functional groups is paramount. N-(Allyloxycarbonyloxy)succinimide, a compound frequently encountered under a variety of designations, has emerged as a cornerstone reagent for this very purpose. Its primary role is to introduce the allyloxycarbonyl (Alloc) protecting group, a versatile shield for primary and secondary amines. The unique value of the Alloc group lies in its orthogonality to many other common protecting groups, offering chemists a selective deprotection pathway under exceptionally mild conditions.[1] This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical application, offering field-proven insights for researchers, scientists, and drug development professionals.
Nomenclature and Identification: A Multi-faceted Identity
A thorough understanding of a reagent begins with a clear identification of its various names and identifiers in chemical literature and databases. This compound is known by several synonyms, which can sometimes be a source of confusion. Clarity in nomenclature is the first step toward reproducible and reliable science.
The most common and IUPAC-preferred names are:
-
Systematic Name (IUPAC): (2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate[2]
-
Common Name: this compound[2]
In the context of its application, it is frequently referred to by shorthand notations that highlight its reactive components:
-
Alloc-OSu or Aloc-OSu : This abbreviation is widely used in synthetic chemistry, where "Alloc" signifies the allyloxycarbonyl group and "OSu" denotes the N-hydroxysuccinimide ester functionality.[2][3]
-
Allyl N-Succinimidyl Carbonate : This name clearly describes the key structural components.[2][3]
-
Allyloxycarbonyl succinimidyl ester : Another descriptive synonym emphasizing the ester linkage.[2][3]
For unambiguous identification in databases and regulatory documents, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 135544-68-2 | [2] |
| Molecular Formula | C₈H₉NO₅ | [2] |
| Molecular Weight | 199.16 g/mol | [2] |
| InChIKey | OIXALTPBNZNFLJ-UHFFFAOYSA-N | [2] |
Physicochemical Properties and Spectroscopic Signature
A comprehensive understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application.
| Property | Value | Source |
| Appearance | White to off-white powder or liquid | [4] |
| Melting Point | 21 °C | [5] |
| Density | 1.287 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.482 | [4] |
| Storage Temperature | 2-8°C | [4] |
The structural integrity and purity of this compound can be readily verified through standard spectroscopic techniques. The key characteristic signals are:
-
¹H NMR Spectroscopy : The proton NMR spectrum will exhibit characteristic signals for the allyl group's vinyl protons (δ 5.1-6.0 ppm) and the allylic methylene protons (δ ~4.5 ppm). The succinimide protons typically appear as a singlet around δ 2.8 ppm.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong carbonyl (C=O) stretching band for the carbamate at approximately 1700-1720 cm⁻¹.[7] Additional carbonyl stretches from the succinimide ring will also be present.
-
Mass Spectrometry : The exact mass can be confirmed by high-resolution mass spectrometry, providing a precise molecular weight of 199.04807239 Da.[2]
Synthesis of this compound
The most prevalent and established method for synthesizing this compound involves the reaction of N-hydroxysuccinimide (NHS) with allyl chloroformate.[8] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
The choice of a base is critical; it must be sufficiently basic to scavenge the acid but not so nucleophilic as to compete with the N-hydroxysuccinimide for the allyl chloroformate. The reaction is generally performed in an aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature to ensure high yield and purity.[8]
Caption: Synthesis of this compound.
Mechanism of Action: The Alloc Protection of Amines
The utility of Alloc-OSu stems from its ability to efficiently introduce the Alloc protecting group onto primary and secondary amines. The N-hydroxysuccinimide ester is a highly effective activated leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.
The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Alloc-OSu. This is followed by the departure of the N-hydroxysuccinimide anion, a stable leaving group, to form the stable allyloxycarbonyl-protected amine (an Alloc-carbamate).
Caption: Mechanism of Alloc protection of an amine.
The Strategic Advantage: Orthogonality and Deprotection
The true power of the Alloc group lies in its unique deprotection conditions, which are orthogonal to many other widely used protecting groups in peptide synthesis, such as the acid-labile Boc (tert-butoxycarbonyl) and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) groups.[9][10] This orthogonality allows for selective deprotection and modification of specific sites in a complex molecule without disturbing other protected functionalities.
Deprotection of the Alloc group is achieved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[3]
The mechanism of deprotection is a catalytic cycle known as the Tsuji-Trost reaction:
-
Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the π-system of the allyl group. This is followed by oxidative addition to form a π-allylpalladium(II) complex, releasing the carbamate.[3]
-
Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[9]
-
Nucleophilic Attack and Catalyst Regeneration: An allyl scavenger (a nucleophile) attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, which can then enter another cycle.[3][9]
Commonly used scavengers include phenylsilane (PhSiH₃), morpholine, and dimedone.[3][9][11] The choice of scavenger can influence reaction kinetics and the ease of byproduct removal. Phenylsilane is often favored for its efficiency in preventing side reactions.[3]
Caption: Catalytic cycle for Alloc deprotection.
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as a guide for the application of this compound and the subsequent deprotection of the Alloc group. These are self-validating systems that, when followed with care, should provide reliable results.
Protocol 1: General Procedure for Alloc Protection of a Primary Amine
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 6.0 eq) to the solution.
-
Reagent Addition: At room temperature, add a solution of this compound (Alloc-OSu, 3.0 eq) in THF.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Alloc-protected amine.[9]
Causality: The use of a biphasic THF/water system with a mild inorganic base like NaHCO₃ ensures that the amine is deprotonated and sufficiently nucleophilic while minimizing potential side reactions. The excess of Alloc-OSu drives the reaction to completion.
Protocol 2: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the deprotection of an Alloc-protected amino acid residue (e.g., Lys(Alloc)) on a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Washing: Wash the resin three times with DCM to remove any residual solvents or reagents from previous steps.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.2 eq) and phenylsilane (2.0 mmol, 20.0 eq) in approximately 4 mL of DCM.[3]
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin-containing reaction vessel. Agitate the suspension gently (e.g., by bubbling argon through the frit or gentle vortexing) at room temperature for 2 hours.[3]
-
Washing: Drain the deprotection solution and wash the resin extensively. A typical wash cycle is: DCM (5x), N,N-dimethylformamide (DMF) (3x), and finally DCM (5x). This is crucial to remove all traces of the palladium catalyst and scavenger byproducts, which can interfere with subsequent couplings.[1]
-
Validation: Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Trustworthiness: The use of a significant excess of scavenger (phenylsilane) is critical to efficiently trap the allyl group and prevent N-allylation of the newly deprotected amine, a known side reaction. The inert atmosphere, while not always strictly necessary for robust catalysts like Pd(PPh₃)₄, is recommended to ensure catalyst longevity and reproducibility, especially for longer reaction times.[11][12] Recent studies have also demonstrated the utility of microwave-assisted deprotection to significantly reduce reaction times.[1][13]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Inactive catalyst (oxidized Pd(0)) | Use freshly opened catalyst or handle in a glovebox. Ensure solvents are deoxygenated.[11] |
| Insufficient catalyst loading | Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[11] | |
| Poor scavenger performance | Switch to a more effective scavenger like phenylsilane or N,N'-dimethylbarbituric acid.[11] | |
| N-Allylation Side Product | Insufficient scavenger concentration | Increase the equivalents of the scavenger (e.g., up to 40 eq for some scavengers).[1] |
| Scavenger added too slowly | Ensure the scavenger is present in the reaction mixture along with the catalyst from the beginning. | |
| Difficulty Removing Palladium Residues | Palladium complexed with the product | Wash the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine. Utilize specialized silica gels or scavenging resins for chromatography.[11] |
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
This compound is more than just a chemical with multiple names; it is a gateway to the strategic use of the Alloc protecting group. Its value is firmly rooted in the principle of orthogonality, providing a deprotection pathway that is compatible with a wide array of other sensitive functionalities. The mild, palladium-catalyzed deprotection conditions make it an indispensable tool in the synthesis of complex peptides, glycopeptides, and natural products.[1][8] By understanding the causality behind the reaction mechanisms and adhering to validated protocols, researchers can confidently employ Alloc-OSu to navigate the challenges of modern synthetic chemistry, enabling the construction of intricate molecular architectures with precision and efficiency.
References
- BenchChem. (2025). Application Notes and Protocols for On-Resin Alloc Deprotection of D-Phenylalanine.
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
- Smolecule. (n.d.). Buy this compound | 135544-68-2.
- Biotage. (2023, January 30).
- BenchChem. (2025).
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- The Royal Society of Chemistry. (n.d.).
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
- Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]
- PubChem. (n.d.). This compound. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 135544-68-2 [chemicalbook.com]
- 6. This compound(135544-68-2) 1H NMR spectrum [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Buy this compound | 135544-68-2 [smolecule.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
A Senior Application Scientist's Guide to Amine Protection with N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The allyloxycarbonyl (Alloc) group has emerged as a vital tool for amine protection, distinguished by its unique deprotection mechanism which confers orthogonality to many widely used protecting groups. This technical guide provides an in-depth exploration of the Alloc group, with a specific focus on N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) as a superior reagent for its introduction. We will dissect the mechanistic underpinnings of both the protection and palladium-catalyzed deprotection reactions, provide field-tested experimental protocols, and offer a comparative analysis against other common amine protecting groups. This document is designed to serve as a comprehensive resource, empowering researchers to leverage the Alloc-OSu system with confidence and precision in complex synthetic applications, from peptide chemistry to natural product synthesis.
The Strategic Advantage of the Allyloxycarbonyl (Alloc) Protecting Group
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for primary and secondary amines.[1][2] Its chemical architecture is analogous to the more traditional benzyloxycarbonyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. However, the true value of the Alloc group lies in its unique cleavage conditions.[2] Unlike acid-labile (Boc) or base-labile (Fmoc) groups, the Alloc group is removed under exceptionally mild, neutral conditions via palladium(0)-catalyzed allylic cleavage.[1][3]
This distinction is the foundation of its orthogonality . A protecting group strategy is considered orthogonal when one group can be selectively removed in the presence of others.[4][5] The Alloc group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc cleavage, making it an indispensable tool in multi-step syntheses requiring sequential, selective deprotection.[3][4] This has led to its widespread adoption in complex applications like the synthesis of branched or cyclic peptides, glycopeptides, and sensitive natural products.[2][6][7]
Alloc-OSu: An Optimized Reagent for Amine Protection
While the Alloc group can be introduced using reagents like allyl chloroformate (Alloc-Cl), this compound (Alloc-OSu) is often the superior choice for researchers.[1][3]
Chemical Properties of Alloc-OSu:
-
CAS Number: 135544-68-2
-
Molecular Formula: C₈H₉NO₅
-
Molecular Weight: 199.16 g/mol
-
Appearance: Liquid or white solid[7]
-
Storage: 2-8°C
The key to Alloc-OSu's efficacy lies in the N-hydroxysuccinimide (NHS) ester functionality. The NHS moiety is an excellent leaving group, rendering the reagent highly reactive towards nucleophilic attack by amines under mild conditions. Compared to Alloc-Cl, Alloc-OSu is generally more stable, easier to handle, and the reaction by-product (NHS) is water-soluble and easily removed during workup, often leading to cleaner reactions and higher yields.
Mechanism of Amine Protection
The protection of an amine with Alloc-OSu is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Alloc-OSu reagent. This forms a tetrahedral intermediate which subsequently collapses, expelling the stable N-hydroxysuccinimide anion to yield the Alloc-protected amine.
Experimental Protocol: Amine Protection using Alloc-OSu
This protocol describes a general, robust procedure for the Alloc protection of a primary amine in solution. The self-validating nature of this protocol lies in the clear stoichiometric control and the ease of purification, which consistently yields clean product.
Materials and Equipment:
-
Amine substrate (1.0 equiv)
-
Alloc-OSu (1.1–1.2 equiv)
-
Base: Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard glassware for aqueous workup and purification (e.g., column chromatography)
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in DCM in a round-bottom flask.
-
Basification: Add the base (e.g., DIPEA, 1.5 equiv) to the stirred solution. The base acts as a scavenger for the proton released from the amine, driving the reaction to completion.
-
Reagent Addition: In a separate vial, dissolve Alloc-OSu (1.1 equiv) in a small amount of DCM. Add this solution dropwise to the amine solution at room temperature. An ice bath (0 °C) can be used for highly reactive amines to control the reaction rate.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure Alloc-protected amine.
The Mechanism of Alloc Group Deprotection
The removal of the Alloc group is a sophisticated catalytic process based on the Tsuji-Trost reaction.[4] It proceeds via a palladium(0) catalyst, which forms a π-allyl complex, leading to the release of the amine.
The Catalytic Cycle:
-
Ligand Dissociation & Coordination: The pre-catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], first dissociates ligands to form a more reactive 14-electron species, Pd(PPh₃)₂. This species coordinates to the double bond of the Alloc group.[4]
-
Oxidative Addition: The Pd(0) center undergoes oxidative addition into the allyl-oxygen bond, forming a cationic π-allyl palladium(II) complex. This step releases the carbamate anion.[1][4]
-
Decarboxylation: The unstable carbamate anion rapidly loses carbon dioxide (CO₂) to liberate the free amine.[1]
-
Nucleophilic Attack & Catalyst Regeneration: A "scavenger" molecule attacks the π-allyl complex. This crucial step transfers the allyl group from palladium to the scavenger, regenerating the active Pd(0) catalyst to continue the cycle.[1][4]
The choice of scavenger is critical. Hydride donors like phenylsilane (PhSiH₃) are highly efficient, acting as a hydride source to reduce the allyl group to propene.[1][4] Nucleophilic scavengers like morpholine or dimedone can also be used to trap the allyl cation.[1]
Experimental Protocol: Alloc Group Deprotection
This protocol details the removal of the Alloc group from an amino acid residue on a solid-phase resin, a common application in SPPS.[4][8] The procedure is designed to be highly efficient, ensuring complete deprotection without damaging the peptide sequence.
Materials and Equipment:
-
Alloc-protected peptide-resin (1.0 equiv, e.g., 0.1 mmol scale)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1–0.25 equiv)[9]
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Peptide synthesis vessel, shaker or rocker
Step-by-Step Methodology:
-
Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous DCM for 20-30 minutes in a peptide synthesis vessel.
-
Inert Atmosphere: Drain the solvent and place the vessel under a positive pressure of Argon or Nitrogen. This is a critical step, as the Pd(0) catalyst can be sensitive to atmospheric oxygen, although recent protocols have demonstrated open-flask tolerance.[11]
-
Reagent Solution Preparation: In a separate flask under an inert atmosphere, dissolve the Pd(PPh₃)₄ catalyst (0.1 equiv) in anhydrous DCM. To this solution, add the phenylsilane scavenger (20 equiv).[9] The solution should be a clear, often yellowish color.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the suspension gently (e.g., on a shaker or rocker) at room temperature.[10]
-
Reaction Time & Repetition: Allow the reaction to proceed for 20-30 minutes.[6] Drain the solution and repeat the deprotection step (steps 3-4) one or two more times to ensure complete removal of the Alloc group.[4][10]
-
Washing: After the final deprotection cycle, drain the reagent solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash sequence is:
-
Validation: Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the next synthetic step.
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical strategic decision in synthesis design. The following table provides a direct comparison of the Alloc group with the most common amine protecting groups.[12][13]
| Feature | Alloc (Allyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | CH₂=CHCH₂-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Ph-CH₂-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Palladium(0) Catalysis[1][3] | Acid-Labile[12][14] | Hydrogenolysis-Labile[12][14] | Base-Labile[12][14] |
| Typical Deprotection | Pd(PPh₃)₄, PhSiH₃ in DCM[4][9] | Trifluoroacetic Acid (TFA)[12] | H₂, Pd/C; HBr/AcOH[12] | 20% Piperidine in DMF[12] |
| Stability | Stable to acid (TFA) and base (piperidine)[3][5] | Stable to base and hydrogenolysis[5][14] | Stable to mild acid and base[5][12] | Stable to acid and hydrogenolysis[3][5] |
| Key Advantage | True Orthogonality to Boc, Fmoc, and Cbz. Very mild, neutral deprotection.[4][15] | Robust, widely used in SPPS. Generates volatile byproducts.[13] | Stable, crystalline derivatives. Useful in solution-phase.[13] | Mild deprotection. Orthogonal to Boc/Cbz. Core of modern SPPS.[13] |
| Limitations | Requires expensive and air-sensitive palladium catalyst. Potential for metal contamination.[16] | Requires strong acid for cleavage, which can degrade sensitive substrates.[12] | Incompatible with functional groups sensitive to reduction (e.g., alkynes, C=C bonds).[12] | The dibenzofulvene byproduct can form adducts. Prone to diketopiperazine formation. |
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.
Conclusion
The Alloc-OSu reagent provides a powerful and strategic method for the protection of amines. Its primary strength—orthogonality to acid- and base-labile protecting groups—is enabled by a unique palladium-catalyzed deprotection mechanism that proceeds under exceptionally mild and neutral conditions. This allows for a level of synthetic flexibility that is crucial for the construction of complex, multifunctional molecules in drug discovery and materials science. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can effectively integrate the Alloc protecting group into their synthetic strategies, overcoming challenges and enabling new molecular designs.
References
- Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Pepresin.
- In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. (n.d.).
- Szabó, D., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
- Napier, P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage.
- Hopemax. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Hopemax.
- UvA-DARE. (1995). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. J. Org. Chem., 60(6), 1732-1740.
- ResearchGate. (2002). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research.
- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
- ResearchGate. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- ScienceDirect. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Tetrahedron Letters.
- PubMed. (2002). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Journal of Peptide Research, 60(5), 297-305.
- PubChem. (n.d.). This compound. PubChem.
- LookChem. (n.d.). This compound. LookChem.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Advances, 11(29), 17616-17625.
- PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amine Protection Using N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the protection of primary and secondary amines using N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu). The allyloxycarbonyl (Alloc) protecting group is a versatile tool in modern organic synthesis, particularly in peptide and natural product synthesis, due to its unique deprotection conditions which are orthogonal to many other common protecting groups.[1][2] This document will delve into the mechanistic underpinnings of both the protection and deprotection reactions, offer step-by-step experimental procedures, and discuss the strategic application of this methodology for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Alloc Group
In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy.[3] Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions.[3] The choice of a suitable protecting group is paramount and is dictated by its stability to various reaction conditions and the mildness of its removal.[3][4]
The allyloxycarbonyl (Alloc) group has emerged as a valuable carbamate-based protecting group for amines.[5] Its key advantage lies in its stability towards both acidic and basic conditions, which allows for the selective removal of other protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) in its presence.[5][6][7] The deprotection of the Alloc group is achieved under mild, specific conditions using a palladium(0) catalyst, ensuring high selectivity and compatibility with sensitive substrates.[1][6]
Key Advantages of the Alloc Protecting Group:
-
Orthogonality: Stable to acidic (e.g., TFA for Boc removal) and basic (e.g., piperidine for Fmoc removal) conditions.[2][5][6]
-
Mild Deprotection: Cleavage is performed under neutral conditions using a palladium(0) catalyst and a scavenger.[1][7]
-
High Yields: Both protection and deprotection reactions generally proceed in high yields.
-
Broad Applicability: Widely used in solid-phase peptide synthesis (SPPS), solution-phase synthesis, and the preparation of complex molecules like glycopeptides.[2][8][9]
The Reagent: this compound (Alloc-OSu)
For the introduction of the Alloc group, several reagents are available, including allyl chloroformate (Alloc-Cl) and diallyl dicarbonate (Alloc₂O).[1] However, this compound (Alloc-OSu) is often preferred due to its crystalline, stable nature and the generation of water-soluble N-hydroxysuccinimide (NHS) as a byproduct, which simplifies purification.[10]
| Property | Value |
| Molecular Formula | C₈H₉NO₅ |
| Molecular Weight | 199.16 g/mol |
| Appearance | Liquid or solid |
| Storage | 2-8°C, under inert atmosphere |
Data sourced from commercial supplier information.[11]
Mechanism of Amine Protection with Alloc-OSu
The protection of an amine with Alloc-OSu proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Alloc-OSu. This is followed by the departure of the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of the stable Alloc-protected amine (an allyl carbamate). The reaction is typically carried out in the presence of a mild base to neutralize the liberated NHS and drive the reaction to completion.[1][6]
Caption: Mechanism of amine protection using Alloc-OSu.
Experimental Protocol: Amine Protection
This protocol provides a general procedure for the protection of a primary or secondary amine using Alloc-OSu in solution.
Materials:
-
Amine substrate
-
This compound (Alloc-OSu) (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the amine substrate (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Alloc-OSu Addition: Add Alloc-OSu (1.1 - 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure Alloc-protected amine.
Mechanism of Alloc Deprotection
The removal of the Alloc group is a palladium(0)-catalyzed process that involves the formation of a π-allyl palladium complex.[1][6] This reaction, often referred to as the Tsuji-Trost reaction, proceeds through a catalytic cycle.[2]
-
Oxidative Addition: The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl group of the carbamate, forming a π-allyl palladium(II) complex.[1][2]
-
Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[1]
-
Allyl Scavenging and Catalyst Regeneration: A nucleophilic "allyl scavenger" is required to react with the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and regenerating the palladium(0) catalyst to continue the cycle.[1][2] Common scavengers include morpholine, dimedone, and silanes like phenylsilane (PhSiH₃).[1]
Caption: General workflow for Alloc deprotection.
Experimental Protocol: Alloc Deprotection
This protocol describes a general procedure for the deprotection of an Alloc-protected amine.
Materials:
-
Alloc-protected amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Allyl scavenger: Phenylsilane (PhSiH₃) (7-20 equivalents) or morpholine (10-20 equivalents)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Alloc-protected amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.[12]
-
Reagent Addition: Add the allyl scavenger (e.g., phenylsilane, 7.0 equivalents) to the solution.[12]
-
Catalyst Addition: Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 10 mol%) to the reaction mixture.[12] The solution may turn yellow or orange.
-
Reaction: Stir the reaction mixture at room temperature (or 0 °C for sensitive substrates) for 30 minutes to 2 hours.[12]
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.[12]
-
The crude residue can be directly purified or subjected to an aqueous work-up depending on the properties of the product and scavenger byproducts.
-
-
Purification: Purify the crude product by column chromatography or crystallization to obtain the free amine.
Table 1: Common Reagents for Alloc Deprotection
| Catalyst | Scavenger | Typical Equivalents of Scavenger | Notes |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 7 - 20 | Efficient and often provides clean reactions.[1][2] |
| Pd(PPh₃)₄ | Morpholine | 10 - 20 | A common nucleophilic scavenger.[1][6] |
| Pd(PPh₃)₄ | Dimedone | 3 - 5 | Forms a neutral adduct with the allyl group. |
| Pd₂(dba)₃/PPh₃ | N,N'-Dimethylbarbituric acid | 2 - 4 | Often used in solid-phase synthesis. |
Orthogonality and Applications in Peptide Synthesis
The orthogonality of the Alloc group is a cornerstone of its utility, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][5] In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. This requires the use of a temporary N-terminal protecting group (commonly Fmoc) and permanent side-chain protecting groups.
The Alloc group is frequently employed for the side-chain protection of amino acids like lysine or ornithine.[2] This allows for the construction of the linear peptide backbone using standard Fmoc chemistry. Once the desired sequence is assembled, the Alloc group can be selectively removed on-resin using a palladium(0) catalyst, leaving the other side-chain protecting groups (e.g., tBu, Trt) and the N-terminal Fmoc group intact.[2] The newly liberated side-chain amine can then be used for further modifications, such as:
-
Peptide branching: Synthesis of branched peptides.[2]
-
Cyclization: Formation of cyclic peptides through side-chain to side-chain or side-chain to terminus linkages.[2]
-
Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules.
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. A slight excess of Alloc-OSu and base can be used to drive the reaction to completion.
-
Incomplete Deprotection: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under a strictly inert atmosphere.[13] If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. Some complex substrates may require longer reaction times or elevated temperatures, although microwave-assisted deprotection has been shown to be effective and rapid.[14]
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the substrate is free of such impurities.
-
Safety: Alloc-OSu is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Palladium catalysts are toxic and should also be handled with care.
Conclusion
The use of Alloc-OSu for the protection of amines offers a robust and versatile strategy for modern organic synthesis. The stability of the Alloc group to a wide range of conditions, combined with its mild and selective deprotection via palladium catalysis, makes it an invaluable tool for the synthesis of complex molecules, particularly in the realm of peptide chemistry. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively implement this methodology to advance their synthetic endeavors.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- PPMC. (n.d.). Alloc Protecting Group Removal Protocol.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
- Elsevier Science Ltd. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. ElectronicsAndBooks.
- ACS Publications. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- BenchChem. (n.d.).
- PubMed Central. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Wiley Online Library. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science.
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.
- ResearchGate. (2019). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (2019). Synthesis of compound 5. Reagents and conditions: (i) 1. Alloc‐Cl,....
- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- BenchChem. (n.d.). Unlock Peptide Synthesis: Expert Guide to Fmoc-OSu for Amino Acid Protection and Beyond.
- The Royal Society of Chemistry. (n.d.). Chemical Synthesis of site-selective advanced glycation endproducts in α-synuclein and its fragments Electronic Supporting Info.
- ResearchGate. (2013). Amino Acid-Protecting Groups.
- Cayman Chemical. (2024).
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 135544-68-2|this compound|BLD Pharm [bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alloc-OSu in Peptide Synthesis
A Senior Application Scientist's Guide to Orthogonal Protection Strategies
Introduction: The Strategic Value of the Alloc Group
In the intricate world of multi-step peptide synthesis, the strategic selection of protecting groups is paramount. The ideal group must be simple to introduce, robust enough to withstand various reaction conditions, and, most critically, removable with high selectivity under mild conditions that leave the rest of the complex molecule untouched. The allyloxycarbonyl (Alloc) group has firmly established itself as a vital tool for amine protection, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]
Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the two dominant SPPS strategies: the acid-labile Boc/Bzl and the base-labile Fmoc/tBu approaches.[1][2] The Alloc group is cleaved under exceptionally mild, neutral conditions via palladium(0) catalysis, allowing for the selective deprotection of specific amine groups—such as the ε-amino group of a lysine residue—while the rest of the peptide's protecting groups, including the N-terminal Fmoc group, remain intact.[1] This capability is essential for synthesizing complex peptides, including branched, cyclic, and post-translationally modified structures.[1]
While several reagents can introduce the Alloc group, N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) offers a stable, crystalline, and highly efficient option for the acylation of amines, making it a preferred choice in many advanced synthesis workflows.[3] This guide provides an in-depth exploration of the reaction mechanisms, optimized conditions, and detailed protocols for the use of Alloc-OSu in modern peptide synthesis.
The Chemistry of Alloc: A Mechanistic Perspective
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The lifecycle of the Alloc group involves two key stages: its introduction via nucleophilic acyl substitution and its removal via a palladium-catalyzed catalytic cycle.
The Protection Reaction: Acylation with Alloc-OSu
The introduction of the Alloc group is a straightforward nucleophilic acyl substitution. The target amine (e.g., the ε-amino group of a lysine side chain) acts as a nucleophile, attacking the activated carbonyl carbon of Alloc-OSu. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, facilitating a rapid and high-yielding reaction. A mild base is typically added to neutralize the released NHS and any protonated amine, driving the reaction to completion.
The Deprotection Reaction: Palladium-Catalyzed Cleavage
The removal of the Alloc group is a sophisticated catalytic process known as the Tsuji-Trost reaction.[1] The mechanism involves several key steps:
-
Ligand Dissociation & Oxidative Addition: The pre-catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), sheds ligands to form a more reactive 14-electron species, Pd(PPh₃)₂. This species undergoes oxidative addition to the allyl group of the Alloc-protected amine, forming a π-allyl palladium(II) complex.[1][2]
-
Decarboxylation: The carbamate portion of the complex is released and rapidly decarboxylates to liberate the free amine.[2]
-
Nucleophilic Attack & Reductive Elimination: This is the critical step for catalyst regeneration. An "allyl scavenger," such as phenylsilane (PhSiH₃), attacks the π-allyl complex.[1][2] This facilitates reductive elimination, which transfers the allyl group to the scavenger, regenerates the active Pd(0) catalyst, and closes the catalytic cycle.[1]
The scavenger is absolutely essential. Without it, the liberated and highly nucleophilic amine can attack the π-allyl complex, leading to an irreversible N-allylation side reaction, which is a common pitfall.[2][4]
Optimizing Reaction Conditions
Success in peptide synthesis hinges on the careful optimization of reaction parameters.
On-Resin Acylation with Alloc-OSu
For the protection of a lysine side chain during Fmoc-SPPS, the following conditions are a robust starting point.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Reagents | Fmoc-Lys(Alloc)-OH | For direct incorporation during SPPS. |
| Alloc-OSu | For post-synthetic, on-resin protection of a free lysine amine. | |
| Equivalents | 3 - 5 eq. Alloc-OSu | Drives the reaction to completion on a solid support where kinetics can be slower. |
| Base | 3 - 5 eq. DIPEA or Collidine | A non-nucleophilic base is crucial to prevent side reactions with the activated ester. DIPEA is a standard choice. |
| Solvent | DMF or NMP | Excellent swelling solvents for polystyrene resins, ensuring reagent access to all reaction sites. |
| Temperature | Room Temperature (25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 4 hours | Monitor completion using a Kaiser test or a micro-cleavage followed by LC-MS analysis. |
On-Resin Deprotection (Palladium-Catalyzed)
The deprotection step requires careful handling due to the air-sensitivity of the Pd(0) catalyst.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Catalyst | 0.1 - 0.3 eq. Pd(PPh₃)₄ | Catalytic amounts are sufficient. Higher loading does not always improve kinetics and increases cost and potential metal contamination. |
| Scavenger | 10 - 20 eq. PhSiH₃ | A large excess of the scavenger is critical to efficiently trap the allyl cation and prevent N-allylation side products.[1][5] |
| Solvent | Anhydrous DCM or THF | These solvents are preferred for their ability to dissolve the reagents and their relative inertness. DMF can sometimes interfere with the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | CRITICAL: Pd(0) is readily oxidized by atmospheric oxygen, which deactivates the catalyst. The reaction vessel should be thoroughly purged with an inert gas. |
| Temperature | Room Temperature (25°C) | The reaction is rapid at room temperature. Microwave heating can be used to accelerate the reaction if needed.[6] |
| Reaction Time | 2 x 20-30 min | The reaction is often performed twice to ensure complete removal.[1][7] Monitor completion by LC-MS after a test cleavage. |
Experimental Protocols
Protocol 1: On-Resin Protection of Lysine with Alloc-OSu
This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink Amide resin) and a specific lysine residue has been incorporated using Fmoc-Lys(Fmoc)-OH, followed by selective deprotection of the side chain to reveal the free ε-amine.
-
Resin Preparation: Swell the peptide-resin (1.0 equiv, e.g., 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, ~5 mL) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve Alloc-OSu (5.0 equiv, 0.5 mmol) and Diisopropylethylamine (DIPEA, 5.0 equiv, 0.5 mmol) in anhydrous DMF (2 mL).
-
Acylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture gently (e.g., on a shaker or with N₂ bubbling) at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete protection.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding to the next step (e.g., N-terminal Fmoc deprotection or cleavage).
Protocol 2: On-Resin Deprotection of Lys(Alloc)
This protocol describes the removal of the Alloc group from a lysine side chain on a solid support. All steps must be performed under an inert atmosphere.
-
Resin Preparation: Swell the Lys(Alloc)-containing peptide-resin (1.0 equiv, e.g., 0.1 mmol) in anhydrous Dichloromethane (DCM, ~5 mL) for 30 minutes in a sealed reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen gas for 5-10 minutes.
-
Deprotection Solution Preparation: In a separate vial under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equiv, 0.02 mmol) in anhydrous DCM (3 mL). Add Phenylsilane (PhSiH₃, 20.0 equiv, 2.0 mmol).[1] The solution should be a clear, pale yellow.
-
Deprotection Reaction: Add the deprotection solution to the swollen resin. Agitate the mixture at room temperature for 30 minutes. The resin may turn dark gray or black as colloidal palladium forms.
-
Wash and Repeat: Drain the deprotection solution. To ensure complete removal, repeat steps 3 and 4 one more time.
-
Thorough Washing: After the final reaction, drain the solution and wash the resin extensively to remove all traces of the catalyst and scavenger. A recommended wash sequence is: DCM (3x), 0.5% DIPEA in DCM (2x), 0.5% Sodium Diethyldithiocarbamate in DMF (2x, to chelate residual palladium), DMF (3x), and finally DCM (3x).
-
Verification: Cleave a small amount of resin and analyze by LC-MS to confirm complete deprotection before proceeding with subsequent modifications on the now-free amine.[7]
Troubleshooting and Field-Proven Insights
-
Problem: Incomplete Alloc deprotection.
-
Cause: The Pd(0) catalyst was likely deactivated by oxygen.
-
Solution: Ensure all solvents are anhydrous and the reaction vessel is rigorously purged with inert gas. Use fresh, high-quality Pd(PPh₃)₄.
-
-
Problem: Side product observed with a mass corresponding to (+40 Da) of the deprotected peptide.
-
Cause: This indicates N-allylation. The scavenger concentration was insufficient or the scavenger itself was inefficient.
-
Solution: Increase the equivalents of phenylsilane. For particularly stubborn cases, dimethylamine-borane complex (Me₂NH·BH₃) can be a more effective scavenger than phenylsilane.[8][9]
-
-
Problem: The resin turns bright yellow during deprotection.
-
Cause: This can sometimes indicate the formation of certain Pd-phosphine complexes and is not necessarily problematic, but thorough washing is essential.
-
Solution: Use a chelating wash, such as sodium diethyldithiocarbamate, to strip residual palladium, which can interfere with subsequent reactions or be difficult to remove from the final peptide.
-
Alternative Deprotection: A Greener Approach
While palladium catalysis is the gold standard, concerns over residual heavy metal contamination and the use of hazardous solvents have driven research into alternatives. A promising metal-free method for on-resin Alloc removal has been developed using iodine (I₂) and water in greener solvents like PolarClean/ethyl acetate.[10][11] This method proceeds via an iodocyclization mechanism and represents a more sustainable approach for future peptide manufacturing.[10]
Conclusion
The Alloc protecting group, introduced efficiently via Alloc-OSu, is an indispensable tool for advanced peptide synthesis. Its orthogonality provides chemists with the flexibility to perform selective, on-resin modifications that are crucial for creating sophisticated peptide architectures. A thorough understanding of the palladium-catalyzed deprotection mechanism and the critical role of the allyl scavenger is key to avoiding side reactions. By following meticulously optimized and validated protocols, researchers can confidently leverage the Alloc strategy to access a wider chemical space in peptide-based drug discovery and materials science.
References
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. Organic Letters, 27(12), 2891–2896. [Link]
- Napier, P., et al. (1997). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Tetrahedron Letters. [Link]
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- ChemRTP. (n.d.). Enhancing Peptide Synthesis: The Benefits of Using Aloc-OSu. [Link]
- Shreder, K., et al. (2025). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support.
- Burlina, F., et al. (n.d.). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. [Link]
- Dessolin, M., et al. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Mahto, S. K., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
- Thundimadathil, J. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]
- Kim, H.S. (2018). 8 alloc deprotection in solid phase synthesis?
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. One moment, please... [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of N-(Allyloxycarbonyloxy)succinimide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Alloc Group in SPPS
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is a critical determinant of success, directly impacting the purity, yield, and complexity of the peptides that can be synthesized.[1][2] While the Fmoc/tBu and Boc/Bn strategies are workhorses in the field, the demand for increasingly complex, modified, and delicate peptides necessitates an expanded toolkit of orthogonal protecting groups.[3][4] The allyloxycarbonyl (Alloc) group emerges as a powerful tool in this context, offering a unique deprotection mechanism that is orthogonal to both acid- and base-labile protecting groups.[1][5][6]
N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) is a highly efficient reagent for the introduction of the Alloc protecting group onto primary and secondary amines, such as the Nα-amino group of an amino acid or the ε-amino group of a lysine residue.[5][7][8][9] The key advantage of the Alloc group lies in its remarkable stability under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[1][3][6] Its removal is achieved under neutral conditions via palladium(0)-catalyzed allylic cleavage, providing a distinct and highly selective deprotection pathway.[5][10] This orthogonality is invaluable for the synthesis of:
-
Cyclic Peptides: Forming lactam bridges between amino acid side chains.[11]
-
Branched Peptides: Building peptide chains off of reactive side-chain groups.[10]
-
Glycopeptides and Lipopeptides: Allowing for the selective deprotection and modification of specific sites for conjugation.[7]
-
Peptide Thioesters: Improving synthetic purity by preventing side reactions.[12][13]
This document provides a detailed guide to the theory and practical application of Alloc-OSu in SPPS, from the fundamental protection and deprotection mechanisms to step-by-step laboratory protocols.
The Chemistry of Alloc Protection and Deprotection
Part 1: Amine Protection with Alloc-OSu
The introduction of the Alloc group is a straightforward nucleophilic acyl substitution. The primary amine of an amino acid attacks the activated carbonyl carbon of Alloc-OSu. The succinimidyl ester is an excellent leaving group, facilitating a rapid and high-yielding reaction to form a stable carbamate.[5][7]
Mechanism of Alloc Protection:
The reaction typically proceeds under mild basic conditions, using a non-nucleophilic base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) to neutralize the proton released from the amine.[5]
Figure 1. Amine protection using Alloc-OSu.
Part 2: Palladium-Catalyzed Alloc Deprotection
The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][10] The process, often referred to as a Tsuji-Trost reaction, involves the formation of a π-allyl palladium(II) complex.[10] This complex is then attacked by a nucleophilic "scavenger," which traps the allyl group and regenerates the Pd(0) catalyst.[5][10]
Mechanism of Alloc Deprotection:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond and forming a π-allyl Pd(II) complex.[5]
-
Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates, releasing CO₂ and liberating the free amine.[5]
-
Nucleophilic Attack & Regeneration: An allyl scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing Pd(II) back to the active Pd(0) catalyst.[5]
Figure 2. Catalytic cycle of Alloc deprotection.
The Critical Role of the Allyl Scavenger:
The choice of scavenger is crucial for efficient and clean deprotection. Without an effective scavenger, the reactive allyl cation can lead to side reactions, such as re-alkylation of the deprotected amine or other nucleophilic side chains (e.g., Trp, Cys, Met).[3][14] Common scavengers include:
-
Phenylsilane (PhSiH₃): A very effective hydride donor that reduces the allyl group.[5][11][12]
-
Amine-borane complexes (e.g., Me₂NH·BH₃): Allow for fast deprotection under near-neutral conditions and prevent the formation of allylamine side products.[3][14][15][16][17]
-
Morpholine: A classic, though sometimes less efficient, nucleophilic scavenger.[5]
-
Meldrum's acid: Used in combination with a silane, it can enhance deprotection efficiency.[18][19]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Lys(Alloc)-OH
This protocol describes the protection of the ε-amino group of Fmoc-Lys-OH.
Materials:
-
Fmoc-Lys-OH
-
This compound (Alloc-OSu) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
-
Ethyl Acetate
-
1N HCl
-
Saturated NaCl solution (brine)
Procedure:
-
Dissolve Fmoc-Lys-OH in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Alloc-OSu (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Alloc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: On-Resin Alloc Deprotection (Manual)
This protocol is for the selective removal of the Alloc group from a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide-resin (0.1 mmol)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.25 - 0.35 eq.)
-
Allyl Scavenger: Phenylsilane (PhSiH₃) (20-24 eq.)
-
Argon or Nitrogen gas
Procedure:
-
Swell the peptide-resin in DCM or DMF in a peptide synthesis vessel for 30 minutes.
-
Drain the solvent.
-
Wash the resin extensively with the reaction solvent (e.g., DCM) (5x).
-
Under an inert atmosphere (Argon or Nitrogen), add a solution of the palladium catalyst and the scavenger in the reaction solvent. Note: The palladium catalyst is air-sensitive, though some studies show tolerance to atmospheric conditions for short periods.[20] For best results, sparging the solvent and maintaining an inert atmosphere is recommended.[12]
-
Agitate the mixture at room temperature for 20-30 minutes.[12] The reaction vessel should be protected from light.[21]
-
Drain the reaction mixture. The solution will likely be yellow or dark.
-
Repeat the deprotection step (steps 4-6) one more time to ensure complete removal.[10][19]
-
Wash the resin thoroughly with the following sequence to remove all traces of the palladium catalyst and scavenger:
-
DCM or DMF (5x)
-
A solution of 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF (3x, 5 min each) to chelate residual palladium.
-
DCM (5x)
-
DMF (5x)
-
-
The resin is now ready for the next coupling step or further modification.
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (0.25-0.35 eq.) | The most common and effective catalyst. Air-sensitive.[5][12] Air-stable Pd(PPh₃)₂Cl₂ is a viable alternative.[18][19] |
| Scavenger | Phenylsilane (PhSiH₃) (20-24 eq.) | Highly efficient.[11][12] Me₂NH·BH₃ is an excellent alternative to avoid allylamine byproducts.[3][16] |
| Solvent | Dichloromethane (DCM) or DMF | Anhydrous and degassed solvent is preferred to maximize catalyst lifetime. |
| Reaction Time | 2 x 20-30 min | Two shorter treatments are generally more effective than one long one.[10][19] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation, though some protocols report success under atmospheric conditions.[18][20] |
| Washing | Extensive, with chelating agent | Critical for removing residual palladium which can interfere with subsequent steps or contaminate the final peptide. |
Table 1. Key Parameters for On-Resin Alloc Deprotection.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If monitoring (e.g., Kaiser test or LC-MS of a small cleavage) shows incomplete removal, increase the reaction time or perform a third deprotection cycle. Ensure the catalyst is active and the reagents are fresh.
-
Side-Chain Alkylation: The appearance of products with a mass increase of +40 Da (allyl group) indicates inefficient scavenging. Increase the excess of the scavenger or switch to a more effective one like an amine-borane complex.[14]
-
Catalyst Sensitivity: While some modern protocols demonstrate the robustness of palladium catalysts, optimal performance and reproducibility are achieved by minimizing exposure to air and moisture.[18][20]
-
Automated Synthesis: The Alloc deprotection chemistry is compatible with automated peptide synthesizers.[11][12][19] Dedicated protocols using microwave assistance can significantly shorten reaction times.[19][22]
Conclusion
The use of this compound to install the Alloc protecting group provides a powerful orthogonal strategy in modern SPPS. Its stability to standard Fmoc and Boc chemistries, combined with a unique palladium-mediated deprotection mechanism, grants peptide chemists the flexibility to construct complex architectures that would be challenging or impossible with a more limited protecting group repertoire. By understanding the underlying chemistry and adhering to optimized protocols, researchers can effectively leverage the Alloc group to advance the frontiers of peptide science and drug development.
References
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Isidro-Llobet, A., Guasch-Teixido, J., & Albericio, F. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
- Biotage. (2023, January 30).
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar. [Link]
- Mijalis, A. J., et al. (2024). An Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]
- Al-Ameed, T., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
- Warren, J. D., et al. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Chemical Biology, 7(3), 576-584. [Link]
- Royal Society of Chemistry. (n.d.).
- Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- ResearchGate. (n.d.).
- PepResin. (n.d.). Alloc and Allyl Deprotection for Peptide Synthesis. [Link]
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2567-2574. [Link]
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing. [Link]
- Planas, M., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- AAPPTec. (n.d.).
- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-6. [Link]
- Google Patents. (n.d.). A kind of synthetic method of double different protected amino acids.
- Mijalis, A. J., et al. (n.d.). Supporting Information for An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. [Link]
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. [Link]
- El-Faham, A., & Albericio, F. (2010). Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. European Journal of Organic Chemistry, 2010(17), 3275-3279. [Link]
- Warren, J. D., et al. (2012). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-acylurea approach. ACS Chemical Biology, 7(3), 576-84. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound 96 135544-68-2 [sigmaaldrich.com]
- 9. This compound | 135544-68-2 [chemicalbook.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 20. biotage.com [biotage.com]
- 21. rsc.org [rsc.org]
- 22. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Deprotection of the Allyloxycarbonyl (Alloc) Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The allyloxycarbonyl (Alloc) group is a versatile amine-protecting group, prized in modern organic synthesis for its unique deprotection mechanism under mild, palladium-catalyzed conditions. This characteristic grants it orthogonality to many other common protecting groups, such as Boc and Fmoc, making it indispensable in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and natural product synthesis.[1][2][3] This guide provides an in-depth exploration of the theoretical underpinnings and practical application of Alloc group deprotection. We will dissect the catalytic cycle, compare common catalyst and scavenger systems, provide validated, step-by-step protocols for both solid-phase and solution-phase applications, and offer a comprehensive troubleshooting guide.
Introduction: The Strategic Value of the Alloc Group
The success of complex molecular synthesis hinges on the strategic deployment of protecting groups. An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield without affecting other functional groups.[1] The Alloc group fulfills these criteria, but its primary advantage lies in its distinct cleavage pathway: a palladium(0)-catalyzed allylic cleavage.[1][3] This mechanism is orthogonal to the acid-labile conditions used for Boc-group removal and the base-labile conditions for Fmoc-group removal, establishing the Alloc group as a critical tool for strategies requiring multi-level selective deprotection.[2][4]
The Deprotection Mechanism: A Palladium(0) Catalytic Cycle
The cleavage of the Alloc group is a classic example of the Tsuji-Trost reaction.[2] The process is a catalytic cycle initiated by a palladium(0) species, typically generated from a precursor like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
The catalytic cycle can be broken down into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl moiety. This is followed by an intramolecular oxidative addition, where the palladium inserts itself into the carbon-oxygen bond, displacing the carbamate and forming a cationic η³-palladium(II)-allyl (or π-allyl) complex.[2][3]
-
Decarboxylation: The resulting carbamate anion is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. This irreversible step drives the reaction forward.[3]
-
Reductive Elimination & Catalyst Regeneration: To regenerate the Pd(0) catalyst and complete the cycle, the π-allyl complex must be quenched. This is achieved by introducing an "allyl scavenger," which is a nucleophile that attacks the π-allyl complex. This step transfers the allyl group to the scavenger and reduces Pd(II) back to the catalytically active Pd(0) species.[3]
The choice of scavenger is critical. Without an effective scavenger, the newly liberated and nucleophilic amine can attack the π-allyl complex, leading to the formation of an undesired N-allylated side product and stalling the catalytic cycle.[5]
Figure 1: Catalytic cycle of Pd(0)-mediated Alloc deprotection.
Reagents: Catalysts and Scavengers
The success of Alloc deprotection is highly dependent on the judicious selection of the palladium source and the allyl scavenger.
3.1 Palladium Catalysts
The most common catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ . It is typically used in catalytic amounts (5-10 mol%). While effective, Pd(PPh₃)₄ can be sensitive to air, and its activity can diminish upon storage.[3] In some protocols, an air-stable Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, is used, which is reduced in situ to the active Pd(0) species by reagents like silanes.[3][6]
3.2 Allyl Scavengers
The choice of scavenger influences reaction efficiency and can prevent side reactions. The ideal scavenger should be a soft nucleophile that reacts rapidly with the π-allyl palladium intermediate without interacting with other functional groups in the substrate.
| Scavenger | Typical Conditions | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | 5-20 equiv., DCM or THF, RT | Efficient hydride donor, clean byproducts (propene).[3][7] | Can be slow with secondary amines. |
| Morpholine | Excess, THF or DCM, RT | Effective and commonly used in early methods. | Can be difficult to remove; potential for side reactions.[5] |
| Dimedone / Barbituric Acid | 3-5 equiv., THF, RT | Mild C-H acids, effective scavengers. | Can introduce purification challenges. |
| Amine-Borane Complexes (e.g., Me₂NH·BH₃) | 5-40 equiv., DCM, RT | Highly efficient, works well for hindered secondary amines, proceeds under near-neutral conditions.[8][9][10] | Reagents require careful handling. |
| Tributyltin Hydride (Bu₃SnH) | 1.5-2 equiv., DCM, RT | Very efficient and fast.[5] | Toxic, and tin byproducts can be difficult to remove. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications.
Protocol 1: On-Resin Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the selective deprotection of an Alloc-protected amino acid (e.g., Lys(Alloc)) on a solid support.
Figure 2: Workflow for on-resin Alloc group deprotection.
Materials:
-
Peptide-resin containing an Alloc-protected residue (e.g., 0.1 mmol scale).
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
-
Phenylsilane (PhSiH₃).
-
Dichloromethane (DCM), anhydrous.
-
Standard peptide synthesis reaction vessel.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.
-
Drain the solvent. Wash the resin three times with DCM.
-
Under an inert atmosphere, prepare the deprotection solution. In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 eq. based on resin loading) in anhydrous DCM (e.g., 5 mL for 0.1 mmol scale).[2][11]
-
To this solution, add phenylsilane (20 eq.).[2]
-
Immediately add the freshly prepared deprotection solution to the resin.
-
Agitate the vessel at room temperature for 20-30 minutes. The resin may develop a yellow or orange color.
-
Drain the reaction solution.
-
To ensure complete deprotection, it is often advisable to repeat the treatment (Steps 5-7) one more time.[11][12]
-
After the final deprotection step, wash the resin extensively to remove all traces of palladium and scavenger byproducts. A typical wash sequence is: 3x DCM, 3x DMF, 3x Methanol, 3x DCM.[2]
-
The resin is now ready for the subsequent coupling step or cleavage from the support. A small aliquot can be cleaved to verify complete deprotection by LC-MS.[11]
Protocol 2: Solution-Phase Deprotection
This protocol is suitable for substrates dissolved in an organic solvent.
Materials:
-
Alloc-protected compound (1.0 equiv).
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.1 equiv).
-
Phenylsilane (PhSiH₃) (7.0 equiv).[3]
-
Dichloromethane (DCM), anhydrous.
-
Round-bottom flask and standard glassware.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Dissolve the Alloc-protected compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add phenylsilane (7.0 equiv) to the stirred solution.[3]
-
Add Pd(PPh₃)₄ (0.1 equiv) to the mixture in one portion.[3]
-
Stir the reaction at 0 °C for 1 hour, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography to yield the deprotected amine.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Deactivated catalyst (Pd(PPh₃)₄ is oxygen-sensitive).2. Insufficient scavenger or reaction time.3. Steric hindrance around the Alloc group. | 1. Use fresh, high-quality Pd(PPh₃)₄ or switch to an in-situ generation method with a Pd(II) precursor.2. Increase equivalents of scavenger and/or reaction time. Consider gentle heating (40-50°C), which can accelerate the reaction.[12]3. Switch to a more reactive scavenger system like Me₂NH·BH₃.[9] |
| N-Allylation Side Product | 1. Inefficient scavenging of the π-allyl intermediate.2. The deprotected amine is highly nucleophilic and outcompetes the scavenger. | 1. Increase the concentration and/or equivalents of the scavenger.2. Use a more reactive scavenger that traps the allyl group faster (e.g., amine-borane complexes).[10] |
| Product Loss During Workup (SPPS) | The deprotected peptide, especially if it contains multiple free amines, may be highly polar and wash out during aqueous workups or adhere to silica. | For analysis, consider acetylating a small sample of the resin-bound amine before cleavage to create a more hydrophobic product that behaves better in chromatography.[13] |
| Yellow/Black Color on Resin | Formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition. | This is often cosmetic and does not inhibit the reaction. Ensure thorough washing after deprotection to remove residual palladium. Chelating washes (e.g., 5% sodium diethyldithiocarbamate in DMF) can be used.[14] |
Conclusion
The palladium-catalyzed deprotection of the Alloc group is a robust and reliable method that provides a critical layer of orthogonality in modern synthetic chemistry.[1] Its mild conditions are compatible with a wide range of sensitive functional groups, making it a cornerstone of solid-phase peptide synthesis and the construction of complex molecular architectures. By understanding the underlying mechanism and carefully selecting the catalyst and scavenger system, researchers can effectively leverage this powerful tool to streamline their synthetic strategies and access molecules that would otherwise be challenging to create.
References
- BenchChem. (2025). The Allyloxycarbonyl (Alloc)
- CDN Isotopes. Alloc Protecting Group Removal Protocol.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.
- Royal Society of Chemistry. (n.d.).
- Semantic Scholar. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers.
- ResearchGate. (2025).
- PubMed. (n.d.).
- Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Roos, E.C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. Journal of Organic Chemistry.
- PubMed. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series.
- Boc-Sciences. Introduction and removal of alkyl protecting groups of several common amino groups.
- ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 7. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Application Notes: N-(Allyloxycarbonyloxy)succinimide for Lysine Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Orthogonal Protection in Complex Peptide Synthesis
In the intricate field of peptide synthesis and modification, the strategic use of protecting groups is paramount to achieving desired outcomes.[1] The ε-amino group of lysine is a frequent site for conjugation, branching, or cyclization, necessitating a robust and selectively cleavable protecting group.[2] The allyloxycarbonyl (Alloc) group has emerged as a powerful tool for this purpose, offering distinct advantages due to its unique deprotection mechanism.[1][3] This guide provides an in-depth exploration of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu), a highly efficient reagent for the introduction of the Alloc protecting group onto the lysine side-chain.
The defining feature of the Alloc group is its orthogonality to the most common protecting group strategies in solid-phase peptide synthesis (SPPS), namely the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4][5] This orthogonality allows for the selective deprotection of the Alloc-protected lysine side-chain under very mild conditions, leaving the rest of the peptide backbone and other protecting groups intact.[1] This capability is indispensable for the synthesis of complex peptides, including branched, cyclic, and post-translationally modified peptides.[1][2]
The Alloc Group: A Strategic Choice for Lysine Protection
The Alloc group, a carbamate-based protecting group, is introduced by reacting the primary amine of the lysine side-chain with an activated Alloc reagent, such as Alloc-OSu.[3][6] The N-hydroxysuccinimide (NHS) ester of Alloc-OSu provides high reactivity towards primary amines, leading to the efficient formation of a stable carbamate linkage.[7]
Key Advantages of the Alloc Protecting Group:
-
Orthogonality: The Alloc group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[8] This allows for a three-dimensional protection strategy in complex syntheses.
-
Mild Deprotection Conditions: Removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.[1][9] These conditions are exceptionally mild and do not affect most other functional groups found in peptides.
-
Versatility in Complex Synthesis: The ability to selectively unmask the lysine side-chain on-resin opens up a plethora of possibilities for site-specific modifications, such as the attachment of labels, cytotoxic drugs for antibody-drug conjugates (ADCs), or for creating lactam bridges in cyclic peptides.[8][10]
Reaction Mechanism: Protection and Deprotection
Protection of Lysine with Alloc-OSu
The protection of the ε-amino group of lysine with Alloc-OSu proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine of the lysine side-chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide.[7] The reaction is typically carried out in a suitable organic solvent, often with a mild base to ensure the amine is in its nucleophilic state.[3]
Caption: Lysine side-chain protection workflow using Alloc-OSu.
Deprotection of the Alloc Group
The removal of the Alloc group is a palladium(0)-catalyzed process known as the Tsuji-Trost reaction.[9] The mechanism involves the coordination of the palladium(0) catalyst to the allyl group, followed by the formation of a π-allyl palladium complex. This complex is then attacked by a nucleophilic scavenger, which regenerates the palladium(0) catalyst and releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[3][9]
Caption: Palladium-catalyzed deprotection of the Alloc group.
Experimental Protocols
Protocol 1: Protection of Lysine Side-Chain with Alloc-OSu (Solution Phase)
This protocol describes the protection of the ε-amino group of a lysine derivative in solution.
Materials:
-
Fmoc-Lys-OH (or other Nα-protected lysine)
-
This compound (Alloc-OSu)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-Lys-OH (1.0 equiv.) in anhydrous DCM or DMF.
-
Add DIPEA (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve Alloc-OSu (1.1 equiv.) in a minimal amount of the same anhydrous solvent.
-
Add the Alloc-OSu solution dropwise to the lysine solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to obtain Fmoc-Lys(Alloc)-OH. Typical yields are often greater than 90%.[1]
Protocol 2: On-Resin Deprotection of Alloc-Protected Lysine
This protocol is for the selective removal of the Alloc group from a lysine residue on a solid support during SPPS.
Materials:
-
Peptide-resin containing an Alloc-protected lysine residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., morpholine, dimedone)[11]
-
Anhydrous and degassed Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin (1.0 equiv.) in anhydrous and degassed DCM or DMF for 30-60 minutes in a reaction vessel.
-
Drain the solvent.
-
Under an inert atmosphere, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, a typical cocktail consists of:
-
Add the freshly prepared deprotection cocktail to the swollen resin.
-
Gently agitate the mixture at room temperature. The deprotection is often complete within 30-60 minutes.[1] Some protocols may recommend two shorter treatments.[9]
-
Monitor the completion of the deprotection using a qualitative test (e.g., Kaiser test on a small sample of resin beads).
-
Once the reaction is complete, drain the deprotection solution.
-
Wash the resin thoroughly with DCM or DMF (5-6 times) to remove all traces of the palladium catalyst and scavenger.
-
The resin is now ready for the subsequent coupling step to the newly deprotected lysine side-chain amine.
Note: The palladium catalyst is sensitive to air, so it is crucial to perform the deprotection under an inert atmosphere.[10] However, recent studies have shown that microwave-assisted deprotection can be performed under atmospheric conditions.[10]
Quantitative Data Summary
The efficiency of the protection and deprotection steps can be influenced by various factors. The following table provides a summary of typical reaction parameters.
| Parameter | Protection (Solution Phase) | Deprotection (On-Resin) |
| Reagent Equivalents | Alloc-OSu (1.1-1.5 equiv.), Base (1.2-2.0 equiv.) | Pd(PPh₃)₄ (0.03-0.25 equiv.), Scavenger (10-40 equiv.)[1][9][11] |
| Solvent | DCM, DMF, THF/H₂O[3] | DCM, DMF, CHCl₃[5][9] |
| Reaction Time | 2-12 hours[1] | 30-120 minutes[1][9] |
| Temperature | Room Temperature | Room Temperature (or gentle heating, e.g., 50°C)[12] |
| Typical Yield/Efficiency | >90%[1] | >95% (quantitative)[2][11] |
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If the deprotection is incomplete, it may be due to catalyst deactivation. Ensure that anhydrous and degassed solvents are used. A second treatment with a fresh deprotection cocktail is often effective.[9]
-
Scavenger Choice: While phenylsilane is a common scavenger, others like morpholine, dimethylamine borane complex, or N-methylaniline can also be used.[11][13] The choice of scavenger can sometimes influence the reaction kinetics and efficiency, particularly with secondary amines.[11]
-
Color Change: During deprotection, the reaction mixture may turn yellow or dark, which is normal. However, the resin should become colorless after thorough washing.
-
Microwave Acceleration: Microwave heating can significantly accelerate the deprotection reaction, even under atmospheric conditions, which can simplify the workflow for automated peptide synthesizers.[10]
-
Metal-Free Alternatives: Recent research has explored metal-free deprotection methods using reagents like iodine in water, offering a more sustainable alternative to palladium-based catalysis.[12]
Conclusion
This compound is a highly effective reagent for the introduction of the Alloc protecting group onto lysine side-chains. The orthogonality of the Alloc group, combined with its mild deprotection conditions, makes it an invaluable tool for the synthesis of complex and modified peptides. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this versatile protection strategy in their synthetic endeavors.
References
- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Purdue University. (n.d.). Alloc Protecting Group Removal Protocol.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Sjöberg, R. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-portal.org.
- Fernández-Forner, D., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474.
- Pathak, T. P., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5896-5901.
- Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous- Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry, 212(2), 303–310.
- Wilson, J. T., et al. (2020). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Selective Cleavage of the Allyloxycarbonyl (Alloc) Protecting Group
Abstract
The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide, carbohydrate, and natural product chemistry.[1] Its utility stems from its orthogonality to other common protecting groups, such as Boc and Fmoc, allowing for its selective removal under mild conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for Alloc cleavage. We will delve into the mechanistic underpinnings of the ubiquitous palladium-catalyzed deprotection, present detailed, field-proven protocols for both solution and solid-phase applications, discuss critical reaction parameters, and offer troubleshooting guidance. Furthermore, we will explore emerging metal-free alternatives, providing a broader perspective on Alloc group manipulation.
Introduction: The Strategic Value of the Alloc Group
In multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. The Alloc group, a carbamate-based protecting group for amines, offers a unique deprotection strategy that is orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) groups.[2][3] This orthogonality is crucial for complex synthetic routes, such as in solid-phase peptide synthesis (SPPS), where specific side-chain modifications are required.[1][3] The Alloc group is introduced by reacting an amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[2] Its removal is most commonly achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[1][2]
The Palladium-Catalyzed Deprotection of the Alloc Group: A Mechanistic Overview
The cleavage of the Alloc group is a catalytic process that relies on the interaction of a palladium(0) complex with the allyl moiety of the carbamate. The generally accepted mechanism, often referred to as the Tsuji-Trost reaction, involves several key steps.[3]
First, the active palladium(0) catalyst, typically formed from a precursor like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes ligand dissociation.[3] The coordinatively unsaturated palladium(0) species then coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, forming a η³-allylpalladium(II) complex.[2] The resulting carbamate anion is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2] To regenerate the active palladium(0) catalyst and prevent re-allylation of the deprotected amine, a scavenger is added to the reaction mixture to trap the allyl group.[2]
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Key Reagents and Their Roles
The success of an Alloc cleavage reaction hinges on the appropriate choice of catalyst, scavenger, and solvent.
| Reagent Class | Examples | Role and Considerations |
| Palladium(0) Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | The most common and versatile catalyst.[4] It is air-sensitive and should be handled under an inert atmosphere.[5] |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | An air-stable precursor that can be reduced in situ to the active Pd(0) species.[6] | |
| Scavenger | Phenylsilane (PhSiH₃) | A highly efficient hydride donor that reduces the allyl group.[2][7] |
| Dimethylamine borane (Me₂NH·BH₃) | An effective scavenger, particularly in solid-phase synthesis.[8] | |
| Morpholine | A nucleophilic scavenger that traps the allyl group.[2] | |
| N,N'-Dimethylbarbituric acid (NDMBA) | An effective scavenger that can be used under neutral conditions.[9] | |
| Solvent | Dichloromethane (DCM) | A common solvent for solution-phase deprotection.[2] |
| N,N-Dimethylformamide (DMF) | Frequently used in solid-phase peptide synthesis.[10] | |
| Tetrahydrofuran (THF) | Another suitable solvent for this reaction.[2] |
Experimental Protocols
Protocol 1: Standard Alloc Cleavage in Solution Phase
This protocol is a general procedure for the deprotection of an Alloc-protected amine in solution.
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add phenylsilane (10-20 equiv) to the solution.[1]
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.05 - 0.1 equiv) in anhydrous DCM.[1]
-
Add the catalyst solution to the substrate solution. The reaction mixture will typically turn from colorless to a pale yellow or orange.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-2 hours.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the palladium catalyst and scavenger byproducts.
Protocol 2: On-Resin Alloc Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the selective deprotection of an Alloc-protected amino acid side chain on a solid support.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Swell the peptide-resin in DCM in a fritted syringe or the reaction vessel of an automated synthesizer.
-
Drain the DCM.
-
Prepare the deprotection solution in a separate flask under an inert atmosphere by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.[10][11]
-
Add the deprotection solution to the resin and agitate gently for 20-30 minutes.[10]
-
Drain the solution.
-
Repeat the deprotection step (steps 3-5) one more time to ensure complete removal of the Alloc group.[3]
-
Wash the resin extensively with DCM (3-5 times), followed by DMF (3 times), and finally DCM (3-5 times) to remove all traces of the catalyst and scavenger.[10]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[10]
Caption: General experimental workflow for on-resin Alloc deprotection.
Protocol 3: Microwave-Assisted On-Resin Alloc Cleavage
Microwave irradiation can significantly accelerate the deprotection reaction, reducing reaction times from hours to minutes.[10][12]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer or a scientific microwave reactor
Procedure:
-
Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38°C) for 5 minutes.[10][12]
-
Drain the reaction mixture and wash the resin thoroughly as described in Protocol 2.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the deprotection is incomplete, increase the reaction time, the amount of catalyst, or perform an additional deprotection cycle. Ensure that the reagents are fresh, especially the palladium catalyst.
-
Catalyst Poisoning: The palladium catalyst can be sensitive to impurities. Ensure all glassware is clean and solvents are anhydrous.[13]
-
Safety Precautions: Palladium catalysts are flammable solids and should be handled with care in a well-ventilated fume hood.[5][14][15] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][15]
-
Palladium Removal: Residual palladium in the final product can be a concern, especially in pharmaceutical applications.[16] Purification by column chromatography is usually effective. For trace amounts, treatment with palladium scavengers can be employed.[17][18]
Metal-Free Alloc Cleavage: An Emerging Alternative
While palladium-catalyzed methods are highly reliable, the use of a heavy metal can be a drawback in certain applications. Recent research has focused on developing metal-free alternatives. One promising method involves the use of iodine in a water-acetonitrile solvent system.[6][19] The proposed mechanism involves an iodocyclization of the Alloc group.[6]
Brief Protocol for Metal-Free Alloc Deprotection:
-
Suspend the Alloc-protected substrate in a mixture of acetonitrile and water.
-
Add iodine (I₂) to the mixture.
-
Heat the reaction to 60°C for several hours.[19]
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product with an organic solvent.
This method avoids the use of palladium and can be a valuable alternative, although reaction conditions may need to be optimized for specific substrates.
Conclusion
The Alloc protecting group is a versatile tool in organic synthesis, and its selective cleavage is a critical step in many synthetic strategies. The palladium-catalyzed deprotection is a robust and widely applicable method, with detailed protocols available for both solution and solid-phase applications. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively troubleshoot and optimize these reactions. The emergence of microwave-assisted and metal-free alternatives further expands the repertoire of techniques for Alloc group removal, offering faster and potentially more sustainable approaches for future synthetic endeavors.
References
- Application Notes and Protocols for On-Resin Alloc Deprotection of D-Phenylalanine - Benchchem.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – Total Synthesis.
- The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application - Benchchem.
- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - Organic Chemistry Portal.
- Alloc Protecting Group Removal Protocol - CDN.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Publications.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. - DOI.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Tetrakis(triphenylphosphine) palladium (0) - Ascensus Specialties.
- In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst.
- Precautions for Using Palladium Carbon Catalyst - Honrel.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - ResearchGate.
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF - ResearchGate.
- Palladium - Safety Data Sheet - ChemicalBook.
- EP1794180B1 - Peptide cyclisation - Google Patents.
- Standard Operating Procedure - UCLA Chemistry and Biochemistry.
- Comparing efficiency of different palladium scavengers - Benchchem.
- Is there another possibility except the Pd(PPh3)4, for de-protection of the Alloc group ? | ResearchGate.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed.
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 5. honrel.com [honrel.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1794180B1 - Peptide cyclisation - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. onyxipca.com [onyxipca.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Deprotection of Alloc Carbamates
Introduction: The Strategic Value of the Alloc Protecting Group
In the landscape of modern synthetic chemistry, particularly in the fields of peptide synthesis, glycoengineering, and complex molecule assembly, the strategic deployment of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions without affecting other functionalities. The allyloxycarbonyl (Alloc) group has emerged as a powerful tool for the protection of amines, fulfilling these criteria with remarkable efficacy.
The value of the Alloc group lies in its unique deprotection mechanism, which is orthogonal to many commonly used protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][2] This orthogonality allows for the selective unmasking of a specific amine in the presence of others, enabling complex synthetic strategies such as on-resin side-chain modification, peptide cyclization, and the synthesis of branched peptides.[3][4][5]
Deprotection is achieved via a palladium(0)-catalyzed reaction, a process that proceeds under neutral and mild conditions, thereby preserving the integrity of sensitive functional groups and stereocenters within the molecule.[6][7] This application note provides an in-depth guide to the mechanism, practical considerations, and detailed protocols for the palladium-catalyzed deprotection of Alloc carbamates, tailored for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Mechanism of Deprotection
The cleavage of the Alloc group is a classic example of a palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[8][9][10] The catalytic cycle, initiated by a Pd(0) species, proceeds through several distinct steps, as illustrated below.
The Catalytic Cycle
The reaction is initiated by a coordinatively unsaturated Pd(0) complex, typically generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[11]
-
Ligand Dissociation: The Pd(PPh₃)₄ precursor first dissociates one or two triphenylphosphine (PPh₃) ligands in solution to generate the catalytically active 14-electron species, Pd(PPh₃)₂.[11]
-
Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl group of the Alloc-protected amine.[8][9][12][13]
-
Oxidative Addition: The palladium atom then undergoes oxidative addition into the carbon-oxygen bond of the allylic system. This step results in the cleavage of the C-O bond and the formation of a cationic η³-π-allylpalladium(II) complex. The carbamate anion is liberated as the leaving group.[1][8][9][10][12]
-
Decarboxylation: The unstable carbamate anion rapidly decomposes, losing carbon dioxide (CO₂) to release the free amine.[1]
-
Nucleophilic Attack & Catalyst Regeneration: To regenerate the Pd(0) catalyst and complete the cycle, a nucleophilic "allyl scavenger" is introduced into the reaction mixture. This scavenger attacks the π-allyl complex, transferring the allyl group from palladium to the scavenger. This step facilitates the reductive elimination of the palladium, regenerating the active Pd(0) catalyst.[1][11]
The choice of scavenger is critical for an efficient and clean reaction, as it prevents the liberated allyl group from re-alkylating the newly deprotected amine or other nucleophilic sites in the substrate.[11][14]
Caption: Catalytic Cycle of Alloc Deprotection.
Practical Considerations for Robust Deprotection
Achieving high-yield, clean deprotection requires careful consideration of the catalyst, scavenger, solvent, and reaction conditions.
Palladium Catalyst Selection
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄: This is the most widely used and commercially available catalyst for Alloc deprotection.[1][6][7] It is an air-sensitive solid that should be stored under an inert atmosphere. While many protocols call for strict anaerobic conditions, successful deprotections have been reported under atmospheric conditions, especially with freshly opened catalyst.[15]
-
Other Pd(0) Sources: Other Pd(0) sources can be used, but Pd(PPh₃)₄ remains the benchmark due to its reliability.
-
Pd(II) Precursors: It is possible to use air-stable Pd(II) precursors like PdCl₂(PPh₃)₂ in combination with a reductant that forms the active Pd(0) species in situ.[1][16]
The Critical Role of the Allyl Scavenger
The scavenger's primary role is to irreversibly trap the π-allyl-palladium intermediate. An inadequate scavenger can lead to incomplete catalyst turnover and potential side reactions, such as the N-allylation of the deprotected amine.[14] The choice of scavenger can influence reaction kinetics and compatibility with the substrate.
| Scavenger | Typical Equivalents | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | 20-25 | Highly efficient, acts as a hydride donor, forms volatile propene byproduct.[1][3][4][17] | Can be slower than other options. |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | Very effective for secondary amines, fast reaction times.[3][14][18] | Higher number of equivalents typically required. |
| Morpholine | - | One of the classic scavengers.[1] | Can be less efficient than silanes or boranes; risk of forming stable allyl-morpholine adducts. |
| Dimedone / Barbituric Acid | - | Carbon-based nucleophiles that are effective scavengers.[1] | May require specific conditions for solubility and reactivity. |
| Formic Acid (HCOOH) | - | Acts as a hydride source.[19] | Acidic nature may not be suitable for all substrates. |
Expert Insight: For solid-phase peptide synthesis (SPPS), phenylsilane is a robust and popular choice due to its efficiency and the clean nature of the byproducts.[4] For challenging deprotections, particularly with secondary amines, dimethylamine-borane complex has shown superior results.[14][18]
Solvent and Temperature
-
Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for Alloc deprotection.[3][20] Tetrahydrofuran (THF) is also frequently used.[21] The choice depends on the solubility of the substrate and reagents.
-
Temperature: Most deprotections are carried out at room temperature.[11][22] In some cases, particularly in SPPS, mild heating (e.g., 38-50°C) using a microwave synthesizer can dramatically reduce reaction times from hours to minutes without degrading the catalyst.[3][23]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both on-resin (SPPS) and solution-phase Alloc deprotection.
Caption: General Experimental Workflow.
Protocol 1: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is optimized for the deprotection of an Alloc-protected amino acid (e.g., Lys(Alloc)) on a solid support.
Materials:
-
Peptide-resin containing an Alloc-protected residue (0.1 mmol scale).
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃).
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Methanol (MeOH).
-
Inert gas (Argon or Nitrogen).
-
Peptide synthesis vessel with a frit.
Procedure:
-
Resin Preparation: Place the peptide-resin in the synthesis vessel. Swell the resin by washing with DCM (3 x 5 mL).
-
Deprotection Cocktail Preparation: In a separate vial under an inert atmosphere (if possible), dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.2 eq) in 3-4 mL of DCM. Add phenylsilane (247 µL, 2.0 mmol, 20 eq) to the palladium solution and mix gently.[11][17] The solution should be a clear, light yellow.
-
First Deprotection: Drain the DCM from the resin and immediately add the freshly prepared deprotection cocktail.
-
Reaction: Agitate the resin suspension gently at room temperature for 30-60 minutes. An inert atmosphere is recommended but not always strictly necessary if the reagents are fresh.[15]
-
Washing: Drain the reaction mixture (which may be dark) and wash the resin thoroughly. A typical wash cycle is: DCM (3x), DMF (3x), DCM (3x).[11]
-
Second Deprotection (Optional but Recommended): To ensure complete removal, repeat steps 2-5 with a fresh deprotection cocktail for another 30-60 minutes.[11][22]
-
Final Wash: After the final deprotection cycle, wash the resin extensively to remove all traces of palladium and scavenger. A recommended sequence is: DCM (5x), DMF (3x), MeOH (3x), DCM (5x).[3][11]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection
This method significantly accelerates the deprotection process.[3][23]
Materials:
-
Same as Protocol 1.
-
Microwave peptide synthesizer.
Procedure:
-
Resin Preparation: Place the swelled peptide-resin (0.1 mmol) in a microwave-safe reaction vessel.
-
Reagent Addition: Add DCM (or DMF) to the resin. Add phenylsilane (20 eq) and Pd(PPh₃)₄ (0.1-0.25 eq).[3][17]
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a constant temperature of 38°C for 5 minutes.[3]
-
Washing: Drain the vessel and wash the resin with DMF (3x).
-
Second Irradiation: Repeat the deprotection (steps 2-3) for another 5 minutes to ensure completeness.
-
Final Wash: Perform the extensive final wash sequence as described in Protocol 1.
Protocol 3: Solution-Phase Alloc Deprotection
Materials:
-
Alloc-protected compound.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger (e.g., Phenylsilane or Dimethylamine-borane complex).
-
Anhydrous solvent (e.g., DCM, THF).
-
Standard workup and purification reagents/equipment (silica gel chromatography).
Procedure:
-
Reaction Setup: Dissolve the Alloc-protected substrate (1.0 eq) in anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add the chosen scavenger (e.g., PhSiH₃, 20 eq). To this mixture, add Pd(PPh₃)₄ (0.05 - 0.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by silica gel column chromatography to remove the catalyst, scavenger byproducts, and any impurities, yielding the deprotected amine.
Troubleshooting and Final Remarks
-
Incomplete Deprotection: If deprotection is sluggish or incomplete, consider using a fresh bottle of Pd(PPh₃)₄, increasing the equivalents of the scavenger, or performing additional deprotection cycles. For on-resin synthesis, ensure the resin is adequately swollen.
-
Yellow/Black Resin: The resin turning dark is common due to the formation of palladium black. Extensive washing is crucial to remove these residues, which can interfere with subsequent couplings.
-
Side Reactions: The primary side reaction is re-alkylation of the product amine by the allyl group. This is almost always due to an insufficient amount or an inefficient scavenger.[14]
The palladium-catalyzed deprotection of Alloc carbamates is a mild, reliable, and indispensable transformation in modern organic synthesis. Its orthogonality to other common protecting groups provides chemists with the flexibility to design and execute sophisticated synthetic routes. By understanding the underlying mechanism and carefully selecting the catalyst, scavenger, and reaction conditions, researchers can confidently and efficiently utilize the Alloc group to achieve their synthetic goals.
References
- Tsuji–Trost reaction - Wikipedia. Wikipedia. [Link]
- Tsuji-Trost Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Total Synthesis. [Link]
- Tsuji-Trost Allylation - NROChemistry. NROChemistry. [Link]
- Tsuji-Trost Allyl
- Tsuji–Trost reaction - Grokipedia. Grokipedia. [Link]
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1 - Diva-portal.org. Diva Portal. [Link]
- Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis - PubMed. PubMed. [Link]
- In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Publications.
- Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine - CDN. PPMC. [Link]
- Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage. [Link]
- Alloc and Allyl Deprotection for Peptide Synthesis - pepresin. PepResin. [Link]
- N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers | Semantic Scholar. Semantic Scholar. [Link]
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF - ResearchGate.
- Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - RSC Publishing. Royal Society of Chemistry. [Link]
- Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
- Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis - ACS Publications.
- Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides | The Journal of Organic Chemistry - ACS Publications.
- Tetrakis(triphenylphosphine) palladium (0) - Ascensus Specialties. Ascensus Specialties. [Link]
- Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines - Waseda University. Waseda University. [Link]
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed. PubMed. [Link]
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - ResearchGate.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and - UvA-DARE (Digital Academic Repository). University of Amsterdam. [Link]
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Organic Letters.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. PubMed. [Link]
- 10_Protecting groups. University of Regensburg. [Link]
- New Carbamate Deprotection Complements Existing Methods - ChemistryViews. ChemistryViews. [Link]
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - PMC - NIH.
- 1.2 Deprotection: The Concept of Orthogonal Sets. Wiley. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. biotage.com [biotage.com]
- 16. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylsilane for Alloc Group Removal: A Detailed Guide for Researchers
Introduction: The Strategic Role of the Alloc Group and the Phenylsilane Advantage
In the intricate world of peptide synthesis and the broader field of organic chemistry, the selective protection and deprotection of functional groups are paramount. The allyloxycarbonyl (Alloc) group stands out as a versatile protecting group for amines, alcohols, and other functionalities. Its stability to both acidic and basic conditions commonly used for Boc and Fmoc group removal, respectively, establishes its orthogonality and makes it an invaluable tool for complex synthetic strategies, such as the synthesis of branched or cyclic peptides.[1]
The removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic substitution, a reaction often referred to as the Tsuji-Trost reaction.[1] While various "allyl scavengers" can be employed, phenylsilane has emerged as a particularly efficient and reliable reagent for this transformation. Its ability to act as a potent hydride donor ensures a clean and rapid deprotection, minimizing the formation of allylamine side products that can plague other methods.[1] This application note provides a comprehensive guide to the theory, practice, and optimization of Alloc group removal using phenylsilane, tailored for researchers in drug development and chemical synthesis.
The Mechanism: A Palladium-Catalyzed Cascade
The deprotection of an Alloc-protected amine using a palladium(0) catalyst and phenylsilane proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Ligand Dissociation & Oxidative Addition: The active catalyst, typically a Pd(0) species, is generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. This precursor undergoes ligand dissociation to form a more reactive, coordinatively unsaturated species.[1] This active Pd(0) catalyst then undergoes oxidative addition to the allyl group of the Alloc-protected substrate, forming a π-allyl palladium(II) complex.[1]
-
Nucleophilic Attack by Phenylsilane: Phenylsilane then acts as a nucleophile, delivering a hydride to the π-allyl complex. This step regenerates the palladium(0) catalyst and releases the deprotected amine and volatile byproducts.[1] The driving force for this step is the formation of stable silicon-oxygen and silicon-carbon bonds.
Catalytic Cycle of Alloc Deprotection
Caption: General workflow for on-resin Alloc deprotection.
Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection
Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall time required. [2] Materials:
-
Same as Protocol 1, with the addition of a microwave peptide synthesizer.
Procedure:
-
Resin Preparation: Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel and swell the resin in DMF.
-
Deprotection Solution: Prepare the deprotection solution as described in Protocol 1, using DMF as the solvent.
-
Microwave Irradiation: Add the deprotection solution to the resin. Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38°C) for a short duration (e.g., 5 minutes). 4. Repeat and Wash: Drain the reaction mixture and repeat the microwave-assisted deprotection step one more time. After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM as in Protocol 1. [3]
Quantitative Data Summary
| Parameter | Standard Protocol | Microwave-Assisted Protocol | Reference(s) |
| Catalyst Loading | 0.1 - 0.25 eq Pd(PPh₃)₄ | 0.1 - 0.25 eq Pd(PPh₃)₄ | |
| Phenylsilane | 20 - 25 eq | 20 - 25 eq | [3][4] |
| Solvent | DCM | DMF | [3] |
| Temperature | Room Temperature | 38°C | [3] |
| Reaction Time | 2 x 30-60 minutes | 2 x 5 minutes | [5] |
| Typical Yield | >98% | >98% | [2][6] |
Best Practices and Troubleshooting
-
Inert Atmosphere: While some studies have shown successful deprotection at atmospheric conditions, performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation and deactivation of the palladium catalyst, especially for sensitive substrates or prolonged reaction times. [5]* Fresh Reagents: Use freshly opened or properly stored phenylsilane and high-quality Pd(PPh₃)₄. The palladium catalyst should be a bright yellow powder; a brownish color may indicate decomposition. [5]* Incomplete Deprotection: If HPLC analysis shows incomplete deprotection, a third reaction cycle can be performed. Ensure adequate agitation to allow the reagents to access all sites on the resin.
-
Catalyst Removal: Thorough washing after the reaction is critical to remove all traces of palladium, which can be toxic and interfere with subsequent synthetic steps or biological assays.
-
Alternative Scavengers: While phenylsilane is highly effective, other scavengers like dimethylamine borane complex have also been reported. [7]However, phenylsilane is often preferred for its efficiency. [7]
Safety Considerations for Phenylsilane
Phenylsilane is a flammable liquid and vapor and can cause skin and eye irritation. [8][9]It is also moisture-sensitive. [10]
-
Handling: Always handle phenylsilane in a well-ventilated fume hood. [11]Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. [8][9]* Storage: Store phenylsilane in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture. [10][11]Storage under an inert atmosphere is recommended.
-
Spills: In case of a spill, use an absorbent material to collect it and dispose of it as hazardous waste. [8]Do not use water to clean up spills. [9]* Fire: Use water spray, foam, carbon dioxide, or dry chemical extinguishers in case of a fire. [8] Always consult the Safety Data Sheet (SDS) for phenylsilane before use. [12]
Conclusion
The palladium-catalyzed removal of the Alloc protecting group using phenylsilane is a mild, efficient, and highly selective method that is orthogonal to standard Boc and Fmoc chemistries. Its reliability has made it a cornerstone technique in modern peptide and organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully implement this valuable synthetic transformation in their work.
References
- Gelest, Inc. (2015).
- Supporting Information for "In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst". (Date not available). University of California, Irvine. [Link]
- Alfa Aesar. (2002).
- LookChem. (Date not available). Safe Handling and Application of Phenylsilane for Industrial Use. [Link]
- Supporting Information for "Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis".
- Biotage. (2023).
- ResearchGate. (2007). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. [Link]
- ResearchGate. (2005).
- PubMed Central. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
- ResearchGate. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 12. nbinno.com [nbinno.com]
The Allyloxycarbonyl (Alloc) Group in Modern Carbohydrate Chemistry: A Guide to Applications and Protocols
Introduction: The Strategic Value of the Alloc Protecting Group
In the intricate landscape of multi-step carbohydrate synthesis, the strategic selection and deployment of protecting groups are paramount to achieving desired molecular architectures. Carbohydrates, with their dense and stereochemically complex arrays of hydroxyl and amino functionalities, present a formidable challenge to the synthetic chemist.[1] The ability to selectively mask and unmask specific functional groups with high fidelity is the cornerstone of successful glycosylation, oligosaccharide assembly, and the synthesis of complex glycoconjugates.
The allyloxycarbonyl (Alloc) group has emerged as a powerful tool in the carbohydrate chemist's arsenal, valued for its unique deprotection mechanism which confers orthogonality to a wide range of other commonly employed protecting groups.[2][3][4][5] Unlike acid-labile groups (e.g., Boc, Trityl) or base-labile groups (e.g., Fmoc, acetyl esters), the Alloc group is cleaved under exceptionally mild, neutral conditions via palladium(0)-catalyzed allylic cleavage. This orthogonality allows for the selective deprotection of an Alloc-protected amine or hydroxyl group while leaving other protecting groups intact, a critical capability in the convergent synthesis of complex glycans and glycopeptides.[2][3] N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) is a highly efficient reagent for the introduction of the Alloc group onto primary and secondary amines, such as those found in amino sugars, proceeding under mild conditions with high yields.[2][5]
This technical guide provides an in-depth exploration of the applications of Alloc-OSu in carbohydrate chemistry, complete with detailed experimental protocols, mechanistic insights, and data to inform experimental design for researchers, scientists, and professionals in drug development.
Protection of Amino Sugars using this compound (Alloc-OSu)
The introduction of the Alloc group onto the amino functionality of sugars such as glucosamine (GlcN), galactosamine (GalN), and their derivatives is a crucial first step in their utilization as building blocks for more complex structures. Alloc-OSu serves as an excellent electrophilic source of the Alloc group, reacting cleanly with the nucleophilic amino group.
Causality Behind Experimental Choices:
-
Reagent: Alloc-OSu is preferred over allyl chloroformate (Alloc-Cl) in many applications due to its solid, stable nature and the generation of N-hydroxysuccinimide (NHS) as a water-soluble, easily removable byproduct.
-
Solvent: A biphasic system (e.g., Dioxane/water or THF/water) or a polar aprotic solvent like DMF is often employed to ensure the solubility of both the polar carbohydrate substrate and the less polar Alloc-OSu.
-
Base: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or an organic base like triethylamine (NEt₃) is used to neutralize the succinimide byproduct and maintain a slightly basic pH to ensure the amine remains deprotonated and nucleophilic.
Experimental Protocol 1: N-Alloc Protection of D-Glucosamine Hydrochloride
This protocol details a general procedure for the N-allyloxycarbonylation of D-glucosamine hydrochloride.
Materials:
-
D-Glucosamine hydrochloride
-
This compound (Alloc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of D-glucosamine hydrochloride (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 equiv.). Stir the mixture at room temperature until the glucosamine hydrochloride has fully dissolved and effervescence ceases.
-
Add a solution of Alloc-OSu (1.1 equiv.) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc:MeOH:H₂O, 7:2:1).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-Alloc-D-glucosamine by silica gel column chromatography to afford the pure product.
Workflow for N-Alloc Protection of Glucosamine
Caption: Workflow for the N-protection of D-glucosamine using Alloc-OSu.
Palladium-Catalyzed Deprotection of the Alloc Group
The hallmark of the Alloc group is its facile removal under neutral conditions using a palladium(0) catalyst. This process is highly selective and tolerant of a wide array of other protecting groups commonly used in carbohydrate chemistry, such as benzyl ethers, silyl ethers, and esters.
Mechanism of Deprotection:
The deprotection proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[3]
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group of the Alloc-protected carbohydrate, followed by oxidative addition to form a π-allyl-palladium(II) complex.
-
Decarboxylation: The carbamate intermediate is liberated. This unstable intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide.
-
Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and highly effective catalyst.[3][6] Other palladium sources can also be employed.
-
Allyl Scavenger: A scavenger is crucial to irreversibly trap the allyl group and drive the catalytic cycle forward. Common scavengers include nucleophiles like morpholine or N-methylaniline, and hydride donors like phenylsilane (PhSiH₃) or tributyltin hydride (Bu₃SnH).[2] Phenylsilane is often preferred due to its efficacy and the volatile nature of its byproducts.[3][6]
-
Solvent: Anhydrous, degassed solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent the deactivation of the palladium catalyst.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Pd(0) complexes are sensitive to oxidation by air.
Experimental Protocol 2: Deprotection of N-Alloc-Glucosamine Derivative
This protocol describes a general procedure for the removal of the Alloc group from a protected glucosamine derivative.
Materials:
-
N-Alloc-protected glucosamine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Alloc-protected glucosamine derivative (1.0 equiv.) in anhydrous DCM under an inert atmosphere of Argon.
-
To the stirred solution, add phenylsilane (10-20 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.1 equiv.), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is often complete within 30-60 minutes.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to remove the palladium residues and the silylated byproducts, yielding the deprotected amino sugar.
Workflow for Palladium-Catalyzed Alloc Deprotection
Caption: Workflow for the palladium-catalyzed deprotection of an N-Alloc-protected sugar.
Applications in Neoglycoconjugate and Solid-Phase Synthesis
The orthogonality of the Alloc group makes it particularly valuable in complex synthetic strategies, including the construction of neoglycoconjugates and solid-phase oligosaccharide synthesis.
Synthesis of Neoglycoconjugates
Neoglycoconjugates, which are synthetic constructs of carbohydrates linked to proteins, lipids, or other molecules, are invaluable tools for studying carbohydrate-mediated biological processes. The Alloc group can be used to protect an amino sugar during the initial synthetic steps. After elaboration of the carbohydrate structure, the Alloc group can be selectively removed to unmask the amine for conjugation to a carrier molecule, often via the formation of an isothiocyanate or an active ester.
Solid-Phase Oligosaccharide Synthesis (SPOS)
In SPOS, a sugar is attached to a solid support, and the oligosaccharide chain is elongated in a stepwise manner.[7][8][9][10][11] The use of orthogonal protecting groups is essential for this strategy.[2][3] The Alloc group can be used as a temporary protecting group for an amine that is to be glycosylated later in the synthetic sequence. For instance, in the synthesis of a branched oligosaccharide, a glucosamine residue within the chain can be N-Alloc protected. After elongation of other branches of the oligosaccharide, the Alloc group can be selectively removed on-resin to expose the amine for further glycosylation.[7]
On-Resin Alloc Deprotection Protocol Summary:
-
Resin Swelling: Swell the peptide or carbohydrate-bound resin in a suitable solvent like DCM or DMF.
-
Deprotection Cocktail: Add a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., PhSiH₃ or N-methylaniline) in an anhydrous solvent (DCM or DMF).[10][12]
-
Reaction: Gently agitate the resin slurry under an inert atmosphere for 1-3 hours.
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by other solvents like DMF and DCM to remove all traces of the catalyst and byproducts.[12]
Quantitative Data Summary
The efficiency of Alloc protection and deprotection reactions is typically high, but can be influenced by the substrate, catalyst, and scavenger used.
| Reaction | Substrate Type | Reagent/Catalyst | Scavenger | Solvent | Time | Typical Yield | Reference |
| Protection | Primary Amine | Alloc-Cl / Base | - | THF/H₂O | 2-12 h | >90% | [6] |
| Protection | Amino Acid | Alloc-OSu / DIPEA | - | DCM/DMF | 1 h | High | US11859019B2 |
| Deprotection | Alloc-Amine | Pd(PPh₃)₄ | PhSiH₃ | DCM | 30-60 min | High | [6] |
| Deprotection | Alloc-Amide (on resin) | Pd(PPh₃)₄ | N-Methylaniline | DMF | 2 h | High | [12] |
| Deprotection | Alloc/Allyl (on resin) | Pd(PPh₃)₄ | PhSiH₃ | DMF/DCM | 3 h | High | Supporting Information |
Conclusion and Future Perspectives
This compound is a highly effective reagent for the introduction of the versatile Alloc protecting group in carbohydrate chemistry. The key advantage of the Alloc group—its unique and mild palladium-catalyzed deprotection—provides a critical level of orthogonality that is essential for the synthesis of complex, highly functionalized carbohydrate-containing molecules. Its application in the synthesis of neoglycoconjugates and its compatibility with solid-phase synthesis protocols underscore its importance in modern glycochemistry. As the demand for synthetic complex carbohydrates for biological and therapeutic applications continues to grow, the strategic use of robust and orthogonal protecting groups like Alloc will undoubtedly play an increasingly vital role.
References
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Royal Society of Chemistry. Supporting Information.
- Tanaka, H., et al. (2020). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Marine Drugs, 18(11), 555.
- Weishaupt, M., Eller, S., & Seeberger, P. H. (2010). Solid phase synthesis of oligosaccharides. Methods in enzymology, 478, 463–484.
- ScienceDirect. Solid Phase Synthesis of Oligosaccharides.
- Amazon Simple Storage Service (S3). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis.
- ResearchGate. Is there another possibility except the Pd(PPh3)4, for de-protection of the Alloc group?.
- Google Patents. EP1794180B1 - Peptide cyclisation.
- PubMed. Solid phase synthesis of oligosaccharides.
- PubMed. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach.
- PubMed. The Allyl Group for Protection in Carbohydrate Chemistry. 17. Synthesis of Propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3 -.
- Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Organic letters, 10(20), 4561–4564.
Sources
- 1. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. rsc.org [rsc.org]
- 7. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Alloc Protection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Orthogonality in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, most notably peptides and oligonucleotides, by anchoring the nascent chain to an insoluble support. This simplifies the purification process to mere filtration and washing. The success of any multi-step synthesis, particularly on a solid support, hinges on a meticulously planned protecting group strategy. The principle of orthogonality is paramount: each class of protecting groups must be removable under specific conditions that do not affect other protecting groups present in the molecule.[1][2] This allows for the selective unmasking of reactive sites, enabling modifications such as chain elongation, branching, cyclization, or the attachment of labels.
While the acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups form the bedrock of many solid-phase peptide synthesis (SPPS) strategies, the need for more complex architectures requires a third dimension of orthogonal protection.[2][3] The allyloxycarbonyl (Alloc) group emerges as a powerful tool in this context.[4] It is stable to the acidic conditions used to remove Boc and t-butyl-based side-chain protecting groups, as well as the basic conditions used for Fmoc removal.[5] The Alloc group's unique cleavage mechanism—a mild, palladium(0)-catalyzed reaction—provides chemists with a highly selective and versatile method for on-resin manipulations.[4][6]
This guide provides an in-depth exploration of the Alloc protecting group, from its underlying chemical principles to detailed, field-proven protocols for its application in solid-phase synthesis.
The Chemistry of the Alloc Group: A Strategic Choice
The Alloc group is a carbamate-based protecting group, structurally similar to the more common Boc and Fmoc groups.[6] Its utility stems from the unique reactivity of the allyl moiety.
Advantages of the Alloc Protecting Group:
-
True Orthogonality: Stable to both the strong acids (like TFA) used in Boc-based SPPS and the bases (like piperidine) used in Fmoc-based SPPS.[5] This allows for a three-dimensional protection strategy.
-
Mild Deprotection Conditions: Cleavage occurs under neutral or near-neutral conditions, preserving sensitive functional groups and peptide linkages that might be compromised by harsh acidic or basic treatments.[7]
-
Versatility: Widely used for the protection of amine side chains, particularly Lysine, Ornithine, and Tryptophan, enabling the synthesis of branched, cyclic, and labeled peptides.[4]
Considerations and Limitations:
-
Catalyst Sensitivity: The palladium(0) catalyst is sensitive to oxidation and can be "poisoned" by sulfur-containing residues like Cysteine and Methionine, which can lead to incomplete deprotection.[8][9]
-
Reagent Cost and Handling: Palladium catalysts can be expensive, and some, like Pd(PPh₃)₄, are air-sensitive, requiring careful handling under an inert atmosphere.[10]
-
Potential for Side Reactions: Inefficient scavenging of the allyl cation intermediate can lead to re-alkylation of the deprotected amine or other nucleophilic sites.[8]
Mechanistic Insights: Protection and Deprotection
A deep understanding of the reaction mechanisms is critical for optimizing protocols and troubleshooting experiments.
Amine Protection with Alloc
The introduction of the Alloc group is a straightforward nucleophilic substitution reaction. An amine attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), typically in the presence of a mild base.[6]
Caption: Catalytic cycle of Alloc deprotection on a solid support.
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to the specified steps, including thorough washing, is critical for success. All operations involving palladium catalysts and air-sensitive reagents should be performed in a fume hood, and an inert atmosphere (Argon or Nitrogen) is recommended for optimal catalyst longevity, though open-flask protocols have been developed. [11]
Protocol 1: Classic On-Resin Alloc Deprotection with Pd(PPh₃)₄ and Phenylsilane
This is a robust and widely cited method for Alloc cleavage on a solid support. [12][13] Materials:
| Reagent | M.W. | Typical Equivalents (per Alloc group) | Purpose |
|---|---|---|---|
| Alloc-Protected Peptidyl-Resin | - | 1.0 | Substrate |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.58 | 0.1 - 0.3 | Catalyst |
| Phenylsilane (PhSiH₃) | 108.22 | 10 - 25 | Allyl Scavenger |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Wash Solvent |
| Methanol (MeOH) | 32.04 | - | Wash Solvent |
Step-by-Step Methodology:
-
Resin Swelling: Swell the Alloc-protected peptidyl-resin (1.0 eq.) in DCM (~10 mL/g of resin) in a suitable reaction vessel (e.g., a fritted peptide synthesis vessel) for at least 30 minutes. Drain the solvent.
-
Preparation of Deprotection Cocktail:
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.2 eq.) in DCM (~5 mL/g of resin). The solution should be bright yellow.
-
To this solution, add phenylsilane (20 eq.). Mix gently.
-
Causality Note: The catalyst is dissolved first to ensure it is fully solubilized before adding the scavenger. Phenylsilane is a highly effective scavenger that forms a stable silyl ether with the allyl group, driving the reaction to completion. [12]3. First Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the swollen resin.
-
Agitate the suspension gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature. The resin may turn dark grey or black, which is normal.
-
Drain the reaction solution.
-
-
Washing Cycle 1: Perform the following washes, agitating for 1-2 minutes for each wash:
-
3 x DCM
-
2 x DMF
-
2 x Methanol
-
3 x DCM
-
Causality Note: This extensive washing is crucial to remove the palladium catalyst, the scavenger, and the allylated byproduct. Methanol is particularly effective at washing out palladium complexes. [12]5. Second Deprotection Reaction (Recommended): Repeat steps 2 and 3 to ensure complete removal of the Alloc group, especially for sterically hindered sites or long peptides.
-
-
Final Washing Cycle: Perform a more rigorous final wash:
-
5 x DCM
-
3 x DMF
-
3 x Methanol
-
5 x DCM
-
-
Confirmation of Deprotection (Optional but Recommended): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group before proceeding with the next synthetic step. A qualitative Kaiser test on a few resin beads should be positive (blue color), indicating the presence of a free primary amine.
Protocol 2: A Greener, Metal-Free On-Resin Alloc Removal
Recent advancements have focused on more sustainable methods that avoid heavy metals and hazardous solvents. One such method uses iodine and water. [10] Materials:
| Reagent | M.W. | Typical Equivalents (per Alloc group) | Purpose |
|---|---|---|---|
| Alloc-Protected Peptidyl-Resin | - | 1.0 | Substrate |
| Iodine (I₂) | 253.81 | 5.0 | Deprotection Reagent |
| Water (H₂O) | 18.02 | 40.0 | Co-reagent |
| PolarClean / Ethyl Acetate (1:4) | - | - | Solvent |
| Triisopropylsilane (TIS) | 158.36 | 5.0 | Iodine Scavenger (optional) |
Step-by-Step Methodology:
-
Resin Swelling: Swell the Alloc-protected peptidyl-resin (1.0 eq.) in the PolarClean/EtOAc solvent mixture for 30 minutes. Drain.
-
Deprotection Reaction:
-
Prepare a solution of I₂ (5.0 eq.) and H₂O (40.0 eq.) in the PolarClean/EtOAc solvent.
-
Add the solution to the resin.
-
Heat the mixture to 50°C and agitate for 1-1.5 hours. [10] * Mechanistic Insight: This method proceeds via an iodocyclization mechanism to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed by water to release the free amine. [10]3. Washing and Quenching:
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PolarClean/EtOAc solvent. If desired, a wash with a solution of a reducing agent like sodium thiosulfate can be used to quench any remaining iodine. A wash with a solution containing TIS can also be effective. [10] * Perform final washes with DMF and DCM to prepare the resin for the next coupling step.
-
Applications in Advanced Peptide Synthesis
The true power of Alloc protection is realized in the synthesis of non-linear and modified peptides.
Caption: Workflow for synthesizing a side-chain branched peptide.
-
Branched Peptides: An amino acid with Alloc-protected side chain (e.g., Fmoc-Lys(Alloc)-OH) can be incorporated into the peptide sequence. After completing the main chain synthesis, the Alloc group is selectively removed on-resin, exposing the side-chain amine for the synthesis of a second peptide chain. [4][12]* On-Resin Cyclization: A peptide can be synthesized with a C-terminal allyl ester and an N-terminal Alloc group. Simultaneous deprotection of both using a palladium catalyst, followed by on-resin coupling, can yield head-to-tail cyclic peptides. [14]* Site-Specific Labeling: The Alloc group can be used to unmask a single site on the resin-bound peptide for the attachment of fluorescent labels, biotin tags, or other moieties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Catalyst Inactivation: Oxidation of Pd(0) or poisoning by sulfur-containing residues (Cys, Met). [8][9] 2. Inefficient Scavenging: Scavenger is depleted or not effective. 3. Poor Resin Swelling: Reagents cannot access all reaction sites. | 1. Use fresh, high-quality catalyst. Perform the reaction under an inert atmosphere (Ar or N₂). For sulfur-containing peptides, consider using a higher catalyst load or a more robust catalyst system. 2. Increase the equivalents of scavenger. Ensure the scavenger is fresh. 3. Ensure adequate swelling time in an appropriate solvent (DCM or NMP) before starting the reaction. |
| Loss of Product Peak on LC-MS | The deprotected product, now containing multiple free amines, is highly polar and may not elute from the reverse-phase column under standard gradients. [15] | Modify the LC-MS gradient to be slower or use a lower concentration of organic solvent at the start. Check for the product in the column flow-through. [15] |
| N-allylation Side Product | The allyl cation intermediate is captured by the newly deprotected amine instead of the scavenger. | Increase the concentration and/or reactivity of the allyl scavenger. Ensure rapid and efficient mixing. |
| Slow or Stalled Reaction | Steric hindrance around the Alloc group. | Increase reaction time and/or temperature (up to ~40°C). Microwave-assisted deprotection can significantly accelerate the reaction. [14]Consider a second, fresh application of the deprotection cocktail. |
References
- The Allyloxycarbonyl (Alloc)
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. ()
- What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols? - Proprep. ()
- Orthogonal and safety-catch protecting group strategies in solid-phase...
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. ()
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. ()
- Overview of Solid Phase Peptide Synthesis (SPPS). ()
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar. ()
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Public
- Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine - CDN. ()
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. ()
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
- Technical Support Center: Solid-Phase Peptide Synthesis - Benchchem. ()
- Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - ElectronicsAndBooks. ()
- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (_)
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
- Mechanism of allyl deprotection through catalytic palladium π-allyl...
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. ()
- Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - NIH. ()
- 8 alloc deprotection in solid phase synthesis?
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. One moment, please... [total-synthesis.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Open-Flask Alloc Group Removal
Introduction: The Strategic Advantage of Alloc Protection and the Need for Robust Deprotection
In the intricate world of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The allyloxycarbonyl (Alloc) group stands out as a valuable tool for the protection of amines due to its orthogonality with many other common protecting groups.[1] Unlike the acid-labile Boc group or the base-labile Fmoc group, the Alloc group is cleaved under neutral conditions using a palladium catalyst.[1][2] This unique removal strategy allows for selective deprotection without disturbing other sensitive functionalities within a complex molecule, a crucial feature in the synthesis of peptides and other multifaceted organic compounds.[1][3]
Traditionally, the palladium-catalyzed removal of the Alloc group has been performed under inert atmosphere conditions, primarily due to the air-sensitivity of the commonly used tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst.[3][4] This requirement for an inert atmosphere, while ensuring the stability of the catalyst, presents practical challenges in a high-throughput or process chemistry setting. The need for specialized equipment, such as glove boxes or Schlenk lines, can hinder workflow efficiency.
Recent advancements have led to the development of robust, "open-flask" protocols that utilize air-stable palladium catalysts, thereby obviating the need for a strictly inert environment.[3][4][5] These protocols not only simplify the experimental setup but also enhance the accessibility and practicality of Alloc deprotection for a wider range of researchers. This application note provides a detailed, field-proven guide to performing open-flask Alloc removal, focusing on both a modern, highly efficient protocol and the more traditional approaches.
The Chemical Logic: Understanding the Palladium-Catalyzed Deprotection of the Alloc Group
The removal of the Alloc group is a catalytic process that hinges on the interaction of a palladium(0) species with the allyl moiety of the carbamate. The generally accepted mechanism, often referred to as the Tsuji-Trost reaction, can be summarized in three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, forming a π-allylpalladium(II) complex. This is the rate-determining step of the reaction.[1][6]
-
Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[1]
-
Reductive Elimination & Catalyst Regeneration: In the final step, a scavenger molecule attacks the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, which can then participate in another catalytic cycle.[1][6] The choice of scavenger is critical to prevent side reactions, such as the N-allylation of the newly deprotected amine.[2][3]
Visualizing the Mechanism
Caption: Figure 1. Mechanism of Palladium-Catalyzed Alloc Deprotection.
Modern Open-Flask Protocol: High Efficiency with an Air-Stable Catalyst
This protocol is based on a recently developed method that employs an air-stable palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species. This approach has demonstrated high yields, minimal side products, and broad applicability in both in-solution and on-resin peptide synthesis.[3][4][5]
Key Reagents and Their Roles
| Reagent | Role | Typical Concentration/Equivalents |
| Pd(PPh₃)₂Cl₂ | Air-stable precatalyst | 0.05 - 0.25 equivalents |
| Triethylsilane (TES-H) | Reducing agent and scavenger | 3 - 15 equivalents |
| Meldrum's Acid (MA) | Scavenger and activator | 3 equivalents |
| DIPEA | Base | 3 equivalents |
| Solvent | Reaction medium | DMF or DCM |
Step-by-Step Experimental Protocol (In-Solution)
-
Reagent Preparation:
-
Prepare a stock solution of the scavenger mixture by combining Meldrum's acid, triethylsilane, and DIPEA in a 1:1:1 molar ratio in DMF.
-
-
Reaction Setup:
-
Dissolve the Alloc-protected substrate in DMF or DCM in a standard laboratory flask or vial.
-
Add the scavenger solution to the reaction mixture.
-
Add the solid Pd(PPh₃)₂Cl₂ catalyst directly to the stirring solution. No inert atmosphere is required.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 10-30 minutes.[3]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by standard methods, such as column chromatography, to yield the deprotected amine.
-
Visualizing the Workflow
Caption: Figure 2. A typical workflow for open-flask Alloc removal.
Traditional Open-Flask Protocol: A Well-Established Method
While newer methods offer advantages, the traditional protocol using Pd(PPh₃)₄ and a suitable scavenger remains a reliable option, particularly when an air-stable catalyst is unavailable. While Pd(PPh₃)₄ is oxygen-sensitive, with careful handling and the use of appropriate scavengers, this reaction can be successfully performed without a strict inert atmosphere for many substrates.
Critical Parameters for the Traditional Protocol
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ | The active Pd(0) catalyst. |
| Catalyst Loading | 5-10 mol% | Sufficient for catalytic turnover without excessive cost. |
| Scavenger | Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃) | Efficiently trap the allyl cation, preventing N-allylation.[1][2] |
| Scavenger Loading | 7-40 equivalents | A large excess ensures complete scavenging.[1][2] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Common solvents that dissolve both substrate and reagents. |
| Temperature | 0 °C to Room Temperature | Milder conditions are generally preferred to minimize side reactions.[1] |
| Reaction Time | 1-2 hours | Typically longer than the modern protocol.[1] |
Step-by-Step Experimental Protocol (Traditional Method)
-
Reaction Setup:
-
To a stirred solution of the Alloc-protected compound in DCM at 0 °C, add the scavenger (e.g., phenylsilane).[1]
-
Add the Pd(PPh₃)₄ catalyst in one portion. While an argon atmosphere is ideal, for many substrates, the reaction can proceed in a well-ventilated hood with minimal air exposure.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amine.[1]
-
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If the reaction stalls, a fresh portion of the palladium catalyst can be added. In some cases, gentle heating (e.g., 40-50 °C) can drive the reaction to completion, especially with sterically hindered substrates.[7]
-
N-allylation Side Product: The formation of an N-allylated byproduct is a clear indication of inefficient scavenging of the allyl cation.[3] Increasing the excess of the scavenger is the primary solution. The choice of scavenger can also be critical; for some substrates, amine-borane complexes may be superior to silanes.[2]
-
Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), the catalyst has likely decomposed. This can be due to impurities in the reagents or solvent. Using high-purity reagents and solvents is crucial.
-
On-Resin Deprotection: For solid-phase peptide synthesis, two deprotection cycles are often recommended to ensure complete removal of the Alloc group.[8] Thorough washing of the resin between and after the deprotection steps is essential to remove residual palladium and scavenger.[6][9]
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on a support like carbon, can be pyrophoric and may ignite upon exposure to air, particularly when dry.[10][11] While the catalysts used in these protocols are generally less hazardous, it is good practice to handle them in a well-ventilated area and avoid creating dust.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13]
-
Scavengers: Phenylsilane and other silanes are flammable and can release flammable hydrogen gas upon contact with water or acids. Amine-borane complexes are also flammable solids. Handle these reagents with care and away from ignition sources.
-
Solvents: Dichloromethane and other organic solvents are volatile and should be handled in a fume hood.
Conclusion
The development of open-flask protocols for Alloc removal represents a significant step forward in simplifying this important deprotection reaction. The use of air-stable palladium catalysts, coupled with efficient scavenger systems, allows for rapid and high-yielding deprotection without the need for specialized inert atmosphere techniques.[3][5] By understanding the underlying mechanism and the critical parameters of the reaction, researchers can confidently and efficiently deprotect Alloc-protected amines, streamlining the synthesis of complex molecules in both academic and industrial settings.
References
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2024). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- Semantic Scholar. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- American Chemical Society. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- CDN. Alloc Protecting Group Removal Protocol. [Link]
- ACS Publications. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- Semantic Scholar. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
- RSC Publishing. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
- ResearchGate.
- UvA-DARE (Digital Academic Repository).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
- pepresin. Alloc and Allyl Deprotection for Peptide Synthesis. [Link]
- NIH. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. [Link]
- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. honrel.com [honrel.com]
- 11. colonialmetals.com [colonialmetals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Protection of Secondary Amines Using N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Abstract
The allyloxycarbonyl (Alloc) group is a versatile carbamate-based protecting group for amines, prized for its unique deprotection conditions which are orthogonal to many other common protecting groups used in modern organic synthesis.[1][2] This guide provides a detailed exploration of the use of N-(allyloxycarbonyloxy)succinimide (Alloc-OSu) for the protection of secondary amines. We will delve into the mechanistic underpinnings of the protection and deprotection reactions, provide robust, step-by-step experimental protocols, and offer insights into troubleshooting common issues. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and complex molecule synthesis.[1]
Introduction: The Strategic Value of the Alloc Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to success. An ideal protecting group should be readily introduced in high yield, remain stable throughout a range of synthetic transformations, and be selectively removed under mild conditions that preserve the integrity of the molecule.[1][3] The Alloc group has emerged as a powerful tool that fulfills these criteria, finding extensive application in solid-phase peptide synthesis (SPPS), natural product synthesis, and carbohydrate chemistry.[1]
The key advantage of the Alloc group lies in its unique deprotection strategy, which relies on a palladium(0)-catalyzed allylic cleavage.[2][4] This mechanism imparts orthogonality, meaning it can be selectively removed in the presence of acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc).[1][5] While allyl chloroformate (Alloc-Cl) is a common reagent for introducing the Alloc group, Alloc-OSu offers an alternative with potentially milder reaction conditions and easier handling.[2][5]
The Chemistry of Alloc Protection with Alloc-OSu
The protection of a secondary amine with Alloc-OSu proceeds via a nucleophilic acyl substitution reaction. The secondary amine acts as the nucleophile, attacking the activated carbonyl carbon of the Alloc-OSu. The succinimidyl ester is an excellent leaving group, facilitating the formation of the stable allyloxycarbamate.
Figure 1: Mechanism of Alloc protection of a secondary amine using Alloc-OSu.
Experimental Protocols
General Protocol for the Protection of a Secondary Amine with Alloc-OSu
This protocol describes a general procedure for the Alloc protection of a secondary amine using Alloc-OSu.
Materials:
-
Secondary amine (1.0 equiv)
-
Base (e.g., triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA); 2-3 equiv)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN))
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the secondary amine (1.0 equiv) in the chosen anhydrous solvent.
-
Basification: Add the base (2-3 equiv) to the solution and stir for 5-10 minutes at room temperature. For temperature-sensitive substrates, cool the mixture to 0 °C in an ice bath.
-
Addition of Alloc-OSu: Slowly add a solution of Alloc-OSu (1.1 - 1.5 equiv) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature (if cooled) and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Alloc-protected secondary amine. Yields for this reaction are typically high.[1]
Rationale for Procedural Steps:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of Alloc-OSu.
-
Base: The base is necessary to neutralize the N-hydroxysuccinimide byproduct and any trace acids, driving the reaction to completion.
-
Slow Addition: Slow addition of Alloc-OSu helps to control the reaction exotherm and prevent potential side reactions.
-
Monitoring: Regular monitoring is essential to determine the reaction endpoint and avoid over-running the reaction, which could lead to byproduct formation.
Palladium-Catalyzed Deprotection of Alloc-Protected Secondary Amines
The removal of the Alloc group is achieved under neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.[2][8]
Materials:
-
Alloc-protected secondary amine (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv)
-
Scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex (Me₂NH·BH₃); 5-20 equiv)[9][10]
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Inert Atmosphere: In a dry flask, dissolve the Alloc-protected secondary amine (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Scavenger Addition: Add the scavenger to the solution.
-
Catalyst Addition: Add the palladium(0) catalyst and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Workup: Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
The Critical Role of the Scavenger:
During the palladium-catalyzed deprotection, a reactive allyl cation is generated. If not trapped, this cation can re-alkylate the deprotected secondary amine, leading to undesired byproducts.[10] The scavenger is a nucleophilic species that efficiently traps the allyl cation, ensuring a clean deprotection.[8][10] For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be highly effective in preventing this "allyl back-alkylation".[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. 135544-68-2 | Alloc-OSu | Protective Groups | Ambeed.com [ambeed.com]
- 7. 135544-68-2|this compound|BLD Pharm [bldpharm.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Tandem Deprotection-Coupling with the Allyloxycarbonyl (Alloc) Group
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: The Power of Tandem Reactions
In multistep organic synthesis, particularly in the construction of complex molecules like peptides and natural products, the strategic use of protecting groups is fundamental.[1][2] The allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool for the protection of amines due to its robust orthogonality.[1][3][4] It remains stable under both the acidic and basic conditions used to cleave Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, respectively, yet can be selectively removed under very mild, neutral conditions using a palladium(0) catalyst.[1][5][6]
The true power of this methodology is realized in a tandem deprotection-coupling reaction . This one-pot process involves the in situ generation of a free amine via Alloc cleavage, which is immediately intercepted by an activated coupling partner present in the same reaction vessel. This approach is highly efficient as it minimizes intermediate isolation steps, reduces solvent waste, and can suppress side reactions, such as diketopiperazine formation in peptide synthesis.[5]
The Catalytic Heart: Mechanism of Alloc Deprotection
Understanding the reaction mechanism is critical to mastering its application and troubleshooting potential issues. The process is a variation of the well-known Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[7][8]
The catalytic cycle proceeds through several key steps:
-
Catalyst Activation & Coordination: The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(0) precursor like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. This species coordinates to the double bond of the allyl group of the Alloc-protected amine.[7][8]
-
Oxidative Addition: The palladium atom undergoes oxidative addition into the C-O bond of the allylic system. This step expels the carbamate as a leaving group and forms a characteristic η³-π-allyl palladium(II) complex.[3][7][8][9]
-
Decarboxylation: The unstable carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.[3]
-
Nucleophilic Trapping (Scavenging): A crucial component of the reaction is an "allyl scavenger." This is a nucleophile added in excess to attack the π-allyl palladium complex. This attack can occur in two primary ways: either by direct attack on the allyl group or by initial attack at the metal center followed by reductive elimination.[8] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and forms a stable, neutral allylated scavenger byproduct.[3]
The presence of a scavenger is non-negotiable. Without it, the newly deprotected, nucleophilic amine would itself act as the scavenger, leading to irreversible N-allylation—a common and problematic side reaction.[3][10]
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Critical Components: A Guide to Reagent Selection
The success of a tandem deprotection-coupling reaction hinges on the judicious selection of the catalyst, scavenger, and solvent.
| Component | Common Examples | Key Considerations & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/PPh₃ | Pd(PPh₃)₄ (Tetrakis) is the most common and reliable choice. It is a stable Pd(0) source, though it can be air-sensitive.[11] Using a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand allows for finer control over reactivity. Catalyst loading is typically low (1-10 mol%). |
| Allyl Scavenger | Phenylsilane (PhSiH₃), Dimethylamine borane (Me₂NH·BH₃), Morpholine, Dimedone | The choice of scavenger is critical and substrate-dependent. PhSiH₃ is a mild and effective hydride donor scavenger.[3][12][13] Me₂NH·BH₃ is often superior for deprotecting secondary amines, preventing N-allyl side products.[10][14] Morpholine is a classic nucleophilic scavenger.[3] The scavenger must be nucleophilic enough to trap the allyl group but not so reactive that it interferes with the subsequent coupling step. |
| Coupling Partner | Activated Esters (Pfp, NHS), Acid Chlorides, Symmetric Anhydrides, N-Carboxyanhydrides | The coupling partner must be sufficiently reactive to acylate the amine in situ. Activated esters are excellent for peptide synthesis, while anhydrides or acid chlorides can be used for general acylation. The choice depends on the desired final product and the stability of the acylating agent under the reaction conditions.[15] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | The solvent must be anhydrous and capable of dissolving all reaction components. DCM and THF are common for solution-phase synthesis due to their relative inertness.[3] DMF is standard for solid-phase peptide synthesis (SPPS).[12][16] |
Experimental Protocols
Protocol 1: Solution-Phase Tandem Alloc Deprotection & Acylation
This protocol describes a general procedure for the one-pot deprotection of an Alloc-protected amine followed by acylation with an acid anhydride.
Materials & Equipment:
-
Alloc-protected amine substrate
-
Acetic Anhydride ((Ac)₂O)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, syringes
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the Alloc-protected amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Coupling Partner: Add acetic anhydride (1.2 eq) to the solution.
-
Addition of Scavenger: Add phenylsilane (5.0-7.0 eq) via syringe.[3] Stir the mixture for 5 minutes at room temperature.
-
Initiation: In a separate vial, weigh the Pd(PPh₃)₄ (0.1 eq) and dissolve it in a small amount of anhydrous DCM. Add this catalyst solution to the reaction flask via syringe.[3][17] The reaction mixture may turn from colorless to yellow or orange.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase and visualizing with KMnO₄ stain). The reaction is typically complete within 1-2 hours.
-
Work-up & Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the desired N-acetylated product.
-
Protocol 2: On-Resin Tandem Alloc Deprotection & Peptide Coupling (SPPS)
This protocol details the selective deprotection of a side-chain Alloc group (e.g., on Lys(Alloc)) and subsequent coupling of the next amino acid in an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.[11][12]
Materials & Equipment:
-
Peptide-resin containing an Alloc-protected residue (e.g., Fmoc-AA-...-Lys(Alloc)-Resin)
-
Pd(PPh₃)₄
-
Phenylsilane (PhSiH₃)[12]
-
Anhydrous DMF or DCM
-
Fmoc-amino acid (4.0 eq)
-
Coupling reagents (e.g., HCTU, 3.8 eq; DIEA, 8.0 eq)[13]
-
Solid-phase synthesis vessel, shaker or automated synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.[11]
-
Deprotection Cocktail Preparation: In a separate flask under argon, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 eq) and phenylsilane (15-20 eq) in anhydrous DCM or DMF.[11][12][18]
-
Deprotection Step:
-
Extensive Washing: This step is critical to remove all traces of palladium, which can interfere with subsequent chemistry. Wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIEA in DMF (3x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to chelate residual palladium, followed by more DMF (5x) and DCM (5x) washes.[19]
-
Tandem Coupling Step:
-
Immediately proceed to the next coupling step without isolating the deprotected amine.
-
In a separate vial, pre-activate the next Fmoc-amino acid (4.0 eq) with HCTU (3.8 eq) and DIEA (8.0 eq) in DMF for 2-3 minutes.
-
Drain the final wash solvent from the resin and add the activated amino acid solution.
-
Allow the coupling reaction to proceed for 1-2 hours on a shaker.
-
-
Continuation: After coupling, wash the resin with DMF and proceed with the standard Fmoc-deprotection for the next cycle.
Caption: Workflow for a one-pot tandem reaction.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Inactive catalyst (oxidized Pd); Insufficient scavenger; Short reaction time. | Use fresh, high-quality Pd(PPh₃)₄.[20] Increase equivalents of scavenger or reaction time. Consider gentle heating (35-40°C), especially with microwave assistance, which can dramatically shorten times.[12][21] |
| N-Allylation Side Product | Scavenger is inefficient or added too late; Low scavenger concentration. | Switch to a more effective scavenger like Me₂NH·BH₃, especially for secondary amines.[10][14] Ensure the scavenger is present in sufficient excess before adding the catalyst. |
| Low Coupling Yield | Incomplete deprotection; Deactivated coupling agent; Palladium interference. | Confirm complete deprotection first. Use fresh coupling reagents. Perform extensive post-deprotection washes in SPPS to remove all traces of palladium catalyst and byproducts.[19] |
| Difficulty Removing Byproducts | Phenylsilane oligomers; Triphenylphosphine oxide. | Purification can be challenging. For solution-phase, ensure careful column chromatography. For SPPS, the extensive washing protocol is designed to remove these impurities from the resin-bound product. |
References
- Wilson, C. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(9), 564-569. [Link]
- Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (19), 2871-2874. [Link]
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (19), 2871-2874. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
- Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Organic Chemistry Key Term. [Link]
- White, M. C. (2010). Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Accounts of Chemical Research, 43(8), 1089–1100. [Link]
- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Synthesis of Hepcidin Disulfide Mimics. [Link]
- Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis. Tandem deprotection-coupling reactions using neutral conditions. Tetrahedron Letters, 38(41), 7275-7278. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. (General review on allylic substitution).
- Royal Society of Chemistry. (n.d.). Supporting Information for Design and Synthesis of Novel Cell-Permeable Peptides. [Link]
- Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]
- Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Allyl esters and carbonates as protecting groups. Palladium(0)-catalyzed removal in neutral medium. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar. [Link]
- Reiser, O., et al. (2001). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters, 42(40), 7049-7053. [Link]
- Laconde, G., et al. (2010). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. [Link]
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage Blog. [Link]
- Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733-1740. [Link]
- Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733-1740. [Link]
- ResearchGate. (2018). Discussion on Alloc deprotection in solid phase synthesis. [Link]
- Lipshutz, B. H., et al. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 23(1), 229-237. [Link]
- Kates, S. A., et al. (1998). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 52(4), 325-333. [Link]
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage Blog. [Link]
- Kirschning, A. (2015). Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry, 13(21), 5839-5861. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.uva.nl [pure.uva.nl]
- 16. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. rsc.org [rsc.org]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Alloc Deprotection
As a Senior Application Scientist, I've frequently guided research teams through the nuances of palladium-catalyzed reactions. The allyloxycarbonyl (Alloc) protecting group is a powerful tool in complex syntheses, particularly in peptide and carbohydrate chemistry, due to its unique orthogonality with acid-labile (Boc) and base-labile (Fmoc) groups.[1][2] However, its removal, which hinges on a delicate palladium(0) catalytic cycle, can sometimes be incomplete, leading to frustrating delays.
This guide is structured to address the most common issues encountered during Alloc deprotection, moving from foundational principles to specific, actionable troubleshooting steps. My goal is to explain the causality behind each problem and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Alloc deprotection is stalled or incomplete. What are the most common culprits?
Incomplete Alloc deprotection is rarely due to a single factor. It's often an interplay between the catalyst's health, the efficiency of the allyl scavenger, and the reaction environment. The primary causes typically fall into one of these categories:
-
Catalyst Inactivation: The active Pd(0) catalyst is the heart of the reaction, but it is sensitive to oxidation and can be poisoned by impurities.[3][4]
-
Inefficient Scavenging: The scavenger's role is non-negotiable. Without it, the reaction not only stalls but can also lead to unwanted side products.[4][5]
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and reagent concentration can significantly impact reaction kinetics.[4]
-
Physical Hindrance (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), poor resin swelling or peptide aggregation can prevent reagents from reaching the Alloc-protected site.[4][6]
Below is a logical workflow to diagnose the issue systematically.
Caption: General troubleshooting workflow for incomplete Alloc deprotection.
Q2: To understand the 'why,' could you explain the mechanism of Alloc deprotection?
Certainly. The deprotection proceeds via a palladium(0)-catalyzed process known as the Tsuji-Trost reaction.[7] Understanding this cycle is critical for troubleshooting because it clarifies the essential role of each component.
-
Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, coordinates to the alkene of the allyl group and inserts into the carbon-oxygen bond. This forms a cationic π-allyl palladium(II) complex and releases the carbamate anion.[4][5][7]
-
Decarboxylation: The unstable carbamate anion rapidly loses carbon dioxide (CO₂) to liberate the free amine.[5]
-
Nucleophilic Attack & Catalyst Regeneration: This is the crucial step where the scavenger comes in. A nucleophilic scavenger attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and, importantly, reducing Pd(II) back to the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Without an effective scavenger, the newly deprotected and nucleophilic amine can attack the π-allyl complex, leading to N-allylation as a side product and consuming your substrate.[5][8]
Caption: The catalytic cycle of palladium-mediated Alloc deprotection.
Troubleshooting Guides
Issue 1: Choosing the Right Catalyst and Scavenger
Question: Which palladium catalyst and scavenger should I use for optimal results?
Answer: The choice of reagents is the most critical decision for this reaction. While many combinations exist, some are demonstrably superior for specific applications.
Catalyst Selection:
-
Pd(PPh₃)₄ (Tetrakis): This is the most common and historically used Pd(0) catalyst.[4][5] Its main drawback is sensitivity to air, which can oxidize it to an inactive state.[9][10] For best results, use a freshly opened bottle or store it under an inert atmosphere.
-
Pd(PPh₃)₂Cl₂: This Pd(II) complex is an excellent, air-stable alternative.[11][12] It is reduced in situ to the active Pd(0) species, often by the scavenger itself (like a silane) or other components in the mixture.[5] Its stability makes it highly compatible with automated synthesis platforms.[12]
Scavenger Selection: The scavenger must efficiently trap the allyl cation to prevent side reactions and turn over the catalyst. The choice depends heavily on the substrate.
| Scavenger | Type | Typical Equivalents | Key Characteristics & Best Use Cases |
| Phenylsilane (PhSiH₃) | Hydride Donor | 7 - 20 | A very common and effective scavenger that reduces the allyl group.[5][13] Works well for primary amines. |
| Dimethylamine-borane (Me₂NH·BH₃) | Amine-Borane Complex | 40 | Highly recommended for secondary amines. It is superior at preventing N-allyl back-alkylation compared to PhSiH₃ or morpholine.[8][14] |
| Morpholine | Nucleophile | 10 - 20 | A classic nucleophilic scavenger, but can be less efficient and lead to N-allylation, especially with secondary amines.[5][8] |
| Meldrum's Acid / TES-H / DIPEA | Combination | 1-3 (each) | A modern, highly efficient system that quenches allyl cations and palladium residues, preventing side reactions.[11][12][15] |
| Dimedone / Barbituric Acid | C-H Acids | 10 - 20 | Effective carbon-based nucleophiles that trap the allyl group.[5] |
Issue 2: Catalyst Inactivation
Question: I suspect my palladium catalyst is dead. What are the signs and how can I prevent this?
Answer: Catalyst inactivation is a primary reason for failure.
Symptoms of Inactivation:
-
The reaction fails to start or stalls after a short period.
-
Formation of a black precipitate (palladium black), which is aggregated, inactive palladium metal.[3]
-
The reaction solution, which is often a shade of yellow or orange, becomes colorless without product formation.
Prevention and Mitigation:
-
Use High-Purity Reagents: Ensure your catalyst is from a reputable source and has been stored correctly. Solvents should be anhydrous and free of impurities that could act as catalyst poisons.[3]
-
Consider an Air-Stable Pre-catalyst: As mentioned, using an air-stable Pd(II) source like Pd(PPh₃)₂Cl₂ can circumvent many issues related to the premature oxidation of Pd(PPh₃)₄.[12]
-
Atmospheric Conditions: While traditional protocols demand strict inert atmospheres, recent studies have shown that with robust scavenger systems and/or mild heating, deprotection can be successful under atmospheric conditions, even on automated synthesizers.[9][10] However, if you are experiencing repeated failures, degassing your solvent and running the reaction under Argon or Nitrogen is a prudent troubleshooting step.
Issue 3: Preventing N-Allylation Side Products
Question: My LC-MS shows a mass corresponding to my amine plus 40 Da. How do I prevent this N-allylation?
Answer: This side product is a classic sign of inefficient scavenging. The deprotected amine, being a good nucleophile, competes with the scavenger for the π-allyl palladium intermediate.[5]
Solutions:
-
Increase Scavenger Concentration: The simplest solution is to increase the excess of the scavenger to outcompete the product amine. Using 20-40 equivalents is common.[8]
-
Switch to a Better Scavenger: This is the most robust solution, especially for secondary amines, which are more prone to re-alkylation.[8][14] Switching from morpholine or even phenylsilane to dimethylamine-borane (Me₂NH·BH₃) has been shown to quantitatively remove the Alloc group without any detectable N-allyl byproduct.[8]
Experimental Protocols
Protocol 1: General On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is a standard and effective method for Alloc deprotection during solid-phase peptide synthesis.[13]
-
Resin Preparation: Swell the Alloc-protected peptide-resin (0.1 mmol scale) in dichloromethane (CH₂Cl₂, ~5 mL) for 30-60 minutes in a peptide reaction vessel. Drain the solvent.
-
Reagent Preparation: In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv., ~12 mg) in fresh, anhydrous CH₂Cl₂ (4 mL).
-
Add Scavenger: To the palladium solution, add phenylsilane (PhSiH₃, 20 equiv., ~240 µL). The solution should be a clear, light yellow.
-
Deprotection Reaction: Add the prepared catalyst/scavenger solution to the swollen resin. Agitate the mixture gently (e.g., on a rocker or shaker) at room temperature for 20-30 minutes.
-
Wash: Drain the reaction solution into an appropriate palladium waste container. Wash the resin thoroughly with CH₂Cl₂ (3 x 5 mL), methanol (1 x 5 mL), and CH₂Cl₂ (3 x 5 mL) to remove reagents and byproducts.
-
Repeat Cycle: For complete removal, it is highly recommended to repeat steps 3-5 one more time with a fresh solution of catalyst and scavenger.[7][11]
-
Confirmation: Before proceeding, cleave a small sample of resin beads and analyze by LC-MS to confirm the absence of the Alloc group.[13]
Caption: Experimental workflow for on-resin Alloc deprotection.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Gomez-Martinez, P., Dessolin, M., & Albericio, F. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of The Chemical Society-perkin Transactions 1. Semantic Scholar.
- Pepresins. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- ResearchGate. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
- ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- Noncovich, A. A., et al. (2024). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. ACS Publications.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- ResearchGate. (n.d.). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions.
- RayzeBio, Inc. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- Noncovich, A. A., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
Sources
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 12. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Welcome to the technical support center for N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu). This guide is designed for researchers, scientists, and drug development professionals who utilize Alloc-OSu for the protection of primary and secondary amines in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions and prevent future issues.
Introduction to Alloc-OSu
This compound, commonly known as Alloc-OSu, is a reagent used to introduce the allyloxycarbonyl (Alloc) protecting group onto amine functionalities. The Alloc group is valued in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry, due to its orthogonality with other common protecting groups like Boc, Fmoc, and Cbz.[1][2][3] It is stable to both acidic and basic conditions typically used for the removal of these other groups, providing a distinct synthetic advantage.[3] Deprotection is achieved under mild conditions using a palladium(0) catalyst, which allows for selective unmasking of the amine.[1][2]
Despite its utility, working with Alloc-OSu is not without its challenges. This guide will walk you through common pitfalls and their remedies.
Troubleshooting Guide: Side Reactions & Inefficient Protection
This section is formatted in a question-and-answer style to directly address common problems encountered when using Alloc-OSu.
Q1: My Alloc protection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Poor Reagent Quality: Alloc-OSu is susceptible to hydrolysis.[4] Moisture in your reaction solvent or on your glassware can degrade the reagent, leading to lower yields.
-
Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. It is recommended to store Alloc-OSu in a desiccator under an inert atmosphere and in a freezer at temperatures below -20°C.[5]
-
-
Insufficient Base: The reaction of Alloc-OSu with an amine releases N-hydroxysuccinimide (NHS), which is acidic. This can protonate your starting amine, rendering it non-nucleophilic and stalling the reaction.
-
Solution: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid produced. A slight excess of the base (1.1-1.5 equivalents) is often beneficial.[1]
-
-
Steric Hindrance: Amines that are sterically hindered may react slowly with Alloc-OSu.
-
Solution: Increase the reaction temperature or extend the reaction time. In some cases, using a more reactive acylating agent like allyl chloroformate (Alloc-Cl) might be necessary, though this reagent is generally more hazardous.[1]
-
-
Low Nucleophilicity of the Amine: Aromatic amines or anilines are less nucleophilic than aliphatic amines and may require more forcing conditions.
-
Solution: Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts to accelerate the reaction.[1]
-
Experimental Workflow: General Alloc Protection of an Amine
Caption: General workflow for Alloc protection of an amine.
Q2: I'm observing an unexpected byproduct with a mass corresponding to a β-alanine derivative. What is happening?
This is a known side reaction for succinimidyl carbonates like Alloc-OSu, particularly under basic aqueous conditions.[4] The succinimidyl ring can undergo a Lossen rearrangement, leading to the formation of a β-alanine derivative.
Mechanism of Side Reaction: Lossen Rearrangement
Caption: Pathway for the formation of β-alanine derivatives.
Preventative Measures:
-
Control Basicity: Avoid using strong bases or highly basic aqueous buffers if possible. If a base is necessary, use a hindered organic base like DIPEA in an anhydrous organic solvent.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of this side reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Q3: After deprotection, I see a byproduct corresponding to the N-allylated product. How can I prevent this?
The deprotection of the Alloc group proceeds via a palladium-catalyzed process that generates a π-allyl palladium complex.[1] If a suitable scavenger is not present, the liberated amine can act as a nucleophile and attack this complex, leading to the formation of an N-allylated byproduct.[1][6]
Mechanism of N-Allylation Side Reaction
Caption: Formation of the N-allylated byproduct during deprotection.
Solutions:
-
Use an Allyl Scavenger: The most effective way to prevent N-allylation is to include a nucleophilic "allyl scavenger" in the deprotection reaction. This scavenger will preferentially react with the π-allyl palladium complex.
| Scavenger | Typical Conditions | Reference |
| Phenylsilane (PhSiH₃) | 5-20 equivalents, Pd(PPh₃)₄, DCM, 0°C to RT | [1] |
| Dimedone | Excess, Pd(PPh₃)₄, THF | [1] |
| Morpholine | Excess, Pd(PPh₃)₄, DCM | [1] |
| Meldrum's acid & TES-H | Used with Pd(PPh₃)₂Cl₂, DIPEA, DMF | [6][7] |
-
Optimize Catalyst and Scavenger Stoichiometry: Ensure a sufficient excess of the scavenger is present to outcompete the deprotected amine. The amount of palladium catalyst can also be optimized (typically 5-10 mol%).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Alloc-OSu? Alloc-OSu should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer, preferably at -20°C or below.[5] This minimizes degradation from atmospheric moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation on the cold solid.
Q2: Which solvents are best for Alloc protection reactions? Anhydrous aprotic solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices.[1] The choice of solvent may depend on the solubility of your substrate.
Q3: Is Alloc-OSu compatible with solid-phase peptide synthesis (SPPS)? Yes, the Alloc group is widely used in Fmoc-based SPPS for the orthogonal protection of amine side chains, such as the ε-amino group of lysine.[2][8] This allows for selective deprotection and modification of the side chain on the solid support.[2]
Q4: My palladium catalyst seems to be deactivating during deprotection. Why might this be? Palladium(0) catalysts, particularly Pd(PPh₃)₄, can be sensitive to air.[6] While some modern protocols are more robust, performing the deprotection under an inert atmosphere (argon or nitrogen) can improve catalyst lifetime and reaction efficiency. Additionally, some sulfur-containing compounds can poison the palladium catalyst.
Q5: Are there any alternatives to palladium-based deprotection of the Alloc group? While palladium catalysis is the standard method, some metal-free alternatives are emerging. For instance, methods using iodine and water have been reported for on-resin Alloc removal.[9] However, these are less common and may have their own substrate scope limitations.
References
- Wilson, C. J., et al. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 2016.
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Napier, P., et al. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 2024.
- CDN Scientific. Alloc Protecting Group Removal Protocol.
- Maji, R., et al. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 2023.
- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection.
- Pepresin. Alloc and Allyl Deprotection for Peptide Synthesis.
- Medicilon. Introduction and removal of alkyl protecting groups of several common amino groups.
- Ball, H. L., & Mascagni, P. N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. International Journal of Peptide and Protein Research, 1992.
- Napier, P., et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 2024.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. Buy this compound | 135544-68-2 [smolecule.com]
- 5. 135544-68-2|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalysts for Alloc Removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group. The Alloc group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with many other common protecting groups.[1] Its mild deprotection conditions, typically employing a palladium(0) catalyst, are a key advantage.[1] However, optimizing this reaction is critical to ensure high yields and purity.
This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium-catalyzed Alloc deprotection?
A1: The deprotection proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[2] The active catalyst, a palladium(0) species, coordinates to the allyl group of the Alloc-protected substrate. This is followed by oxidative addition, forming a π-allylpalladium(II) complex and liberating the carbamate, which then decarboxylates to yield the free amine.[1][2] A crucial final step involves an "allyl scavenger" which reacts with the π-allylpalladium complex to regenerate the palladium(0) catalyst, thus closing the catalytic loop.[1][3]
Q2: Why is an "allyl scavenger" necessary, and what are the common choices?
A2: The scavenger is critical for two main reasons: it regenerates the active Pd(0) catalyst, and it prevents the liberated allyl group from reacting with the newly deprotected amine, which would result in an undesired N-allylated byproduct.[1][4] The choice of scavenger can significantly impact reaction efficiency. Common scavengers include:
-
Hydride donors: These react with the allyl group via reductive elimination. Phenylsilane (PhSiH₃) is a widely used example.[1][2]
-
Nucleophiles: These attack the π-allyl complex, transferring the allyl group to the scavenger. Examples include morpholine, dimedone, and N,N'-dimethylbarbituric acid.[1][3]
-
Amine-borane complexes: Dimethylamine-borane complex (Me₂NH·BH₃) has proven highly effective, especially for deprotecting secondary amines, preventing N-allyl side products.[4][5][6][7]
Q3: Does the Alloc deprotection reaction need to be performed under an inert atmosphere?
A3: While many protocols recommend an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst, it is not always a strict requirement.[3][8][9] For robust catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the reaction can often proceed successfully under normal atmospheric conditions, particularly if the reagents are fresh and the reaction is fast.[3][8] However, for sensitive substrates, prolonged reaction times, or to ensure maximum reproducibility, an inert atmosphere is highly recommended.[3] Microwave heating has also been shown to accelerate the reaction, allowing it to complete before significant catalyst oxidation occurs under atmospheric conditions.[8][10]
Q4: My reaction is sluggish or incomplete. What are the likely causes and solutions?
A4: Several factors can lead to an incomplete reaction:
-
Inactive Catalyst: The Pd(0) catalyst may have oxidized. It is crucial to use a fresh bottle of catalyst or handle it in a glovebox.[3]
-
Insufficient Catalyst Loading: While catalytic, the loading might be too low for your specific substrate. Consider increasing the catalyst loading incrementally, for example, from 1 mol% to 5 mol%.[3]
-
Poor Scavenger Choice: The selected scavenger may not be optimal for your substrate. Screening different scavengers is a good troubleshooting step. For secondary amines, Me₂NH·BH₃ is often superior to morpholine or PhSiH₃.[4][7]
-
Solvent Effects: The choice of solvent can influence reaction rates. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical approach to resolving them.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | 1. Inactive Pd(0) catalyst due to oxidation. 2. Insufficient catalyst loading. 3. Suboptimal scavenger. 4. Steric hindrance around the Alloc group. | 1. Use freshly purchased Pd(PPh₃)₄ or handle it under an inert atmosphere.[3] 2. Increase catalyst loading to 5-10 mol%.[1][3] 3. Screen alternative scavengers (e.g., switch from PhSiH₃ to Me₂NH·BH₃).[4][7] 4. Increase reaction time or consider gentle heating. Microwave irradiation can be effective.[8][10] |
| Formation of N-Allyl Byproduct | 1. Inefficient scavenging of the allyl cation. 2. Deprotected amine is a highly effective nucleophile. | 1. Increase the equivalents of the scavenger (up to 40 equivalents has been reported for Me₂NH·BH₃).[7] 2. Switch to a more effective scavenger like an amine-borane complex, which is known to prevent this side reaction.[5][6][7] |
| Reaction Mixture Turns Black | 1. Palladium black formation, indicating catalyst decomposition. | 1. Ensure solvents are properly deoxygenated, especially for prolonged reactions.[3] 2. Use fresh, high-purity catalyst. 3. Consider using a more stable palladium precursor or ligand system. |
| Difficulty Removing Palladium Residues | 1. Palladium complexes can be difficult to remove by standard chromatography. | 1. Perform aqueous washes with a chelating agent like thiourea or cysteine.[3] 2. Use commercially available palladium scavenger resins.[11] 3. Recrystallization of the final product can significantly reduce palladium levels.[3] |
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the catalytic cycle and the decision-making process for troubleshooting.
The Catalytic Cycle of Alloc Deprotection
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spinchem.com [spinchem.com]
Technical Support Center: Palladium Removal After Alloc Cleavage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of residual palladium from your reaction mixture following the cleavage of allyloxycarbonyl (Alloc) protecting groups. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges of palladium removal, ensuring the purity and safety of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium after Alloc cleavage?
Palladium is a toxic heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] Stringent guidelines exist for the maximum allowable amount of residual palladium in a drug candidate.[1] Beyond toxicity concerns, residual palladium can interfere with downstream synthetic steps and compromise the results of biological assays.[3][4]
Q2: What is the general mechanism of Alloc group cleavage and how does it lead to palladium contamination?
The cleavage of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction.[5][6] The generally accepted mechanism involves the formation of a π-allylpalladium complex from the Alloc-protected amine and the Pd(0) catalyst.[7][8] In the presence of a nucleophilic scavenger (like phenylsilane, morpholine, or amine-borane complexes), this complex is intercepted, releasing the deprotected amine and regenerating the palladium catalyst to continue the cycle.[8][9][10][11][12] The challenge arises because at the end of the reaction, palladium can exist in various forms, including soluble complexes and colloidal nanoparticles, making its complete removal from the reaction mixture difficult.[13]
Q3: What are the primary methods for removing residual palladium?
The most common and effective methods for palladium removal can be broadly categorized into three main techniques:
-
Adsorption: Utilizing solid-supported materials like scavenging resins or activated carbon to bind the palladium.[14]
-
Extraction/Precipitation: Using liquid-liquid extraction or inducing precipitation of the palladium species.[14]
-
Chromatography: Purifying the product and removing palladium simultaneously using column chromatography.[3][13]
The choice of method depends on factors such as the nature of your compound, the solvent system, the scale of the reaction, and the desired level of palladium reduction.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems you might encounter during the palladium removal process and provides actionable solutions.
Problem 1: Ineffective Palladium Removal with Scavenging Resins
-
Symptom: High levels of palladium remain in the product even after treatment with a scavenging resin.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium and the nature of the ligands attached to it.
-
Actionable Advice: If you suspect hindered palladium complexes, consider a scavenger like SiliaMetS DMT, which is effective for such species.[15][16] For a broad range of palladium forms, a versatile scavenger like SiliaMetS Thiourea or SiliaMetS Thiol is often a good starting point.[15][16][17] It is often beneficial to perform a small-scale screen with a few different types of scavengers to identify the most efficient one for your specific system.
-
-
Insufficient Equilibration Time or Temperature: The binding of palladium to the scavenger is a kinetic process.
-
Actionable Advice: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) to improve the scavenging efficiency. Always ensure your compound is stable at the elevated temperature.
-
-
Competition from Other Molecules: Your product or other components in the reaction mixture might have functional groups that can coordinate to palladium, competing with the scavenger.
-
Problem 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium scavenging step.
-
Possible Causes & Solutions:
-
Non-specific Adsorption to the Scavenger: The product itself may be adsorbing to the scavenging resin or activated carbon.
-
Actionable Advice: Reduce the amount of scavenger used to the minimum effective quantity. After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product. Hydrophobic synthetic carbons like Carboxen® have shown low affinity for polar APIs, potentially leading to higher product yield.[19]
-
-
Product Precipitation with Palladium: If using a precipitation method, the product might co-precipitate with the palladium.
-
Actionable Advice: Re-dissolve the precipitate and attempt purification using an alternative method like chromatography or a different scavenger.
-
-
Problem 3: Difficulty in Removing the Scavenger After Treatment
-
Symptom: Fine particles of the scavenger remain in the product solution after filtration.
-
Possible Causes & Solutions:
-
Scavenger Particle Size: Some scavenging resins are very fine powders.
-
Actionable Advice: Use a filtration aid like Celite® to form a pad on your filter, which can help trap fine particles.[13] Alternatively, choose a scavenger with a larger particle size or in a cartridge format for easier handling.
-
-
Comparative Analysis of Palladium Removal Techniques
To assist in selecting the most appropriate method for your needs, the following table summarizes the key features of common palladium removal techniques.
| Technique | Mechanism | Advantages | Disadvantages | Typical Final Pd Level |
| Silica-Based Scavengers | Adsorption via chelation with functional groups (e.g., thiol, thiourea, amine) on a silica support.[15][18] | High selectivity and efficiency, broad solvent compatibility, available in various formats (bulk, cartridges).[17][18][20] | Can be more expensive than activated carbon. | < 10 ppm[18] |
| Polymer-Based Scavengers | Adsorption via chelation with functional groups on a polymer backbone (e.g., polystyrene). | High capacity, good mechanical stability. | May swell in certain organic solvents. | < 20 ppm |
| Activated Carbon | Adsorption of palladium species onto the porous carbon surface.[14][21] | Cost-effective, effective for various palladium forms.[14][21] | Can lead to product loss due to non-specific adsorption, may require larger quantities.[14][17] | Variable, can be < 1 ppm with optimization.[14] |
| Liquid-Liquid Extraction | Partitioning of palladium species into an aqueous phase, often with the aid of a chelating agent.[22][23] | Can be simple and inexpensive for certain systems. | Often less efficient than scavenging, can be solvent and labor-intensive. | Highly dependent on the system, may not reach very low levels. |
| Chromatography | Separation of the product from palladium species based on differential adsorption on a stationary phase (e.g., silica gel). | Purifies the product and removes palladium simultaneously. | Can be solvent-intensive and may not be scalable for large quantities. Residual palladium may still be present after chromatography alone.[3][4][24] | < 50 ppm (often requires a subsequent scavenging step for lower levels).[3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Silica-Based Resins
-
Reaction Work-up: Following the complete cleavage of the Alloc group, dilute the reaction mixture with a suitable organic solvent.
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea), typically 2-5 equivalents by weight relative to the palladium catalyst used.
-
Stirring: Stir the suspension at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50 °C, and the stirring time extended up to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
-
Analysis: Analyze the residual palladium content in the product using methods like inductively coupled plasma mass spectrometry (ICP-MS).[25][26]
Protocol 2: Palladium Removal Using Activated Carbon
-
Solvent Exchange: If the reaction was performed in a high-boiling point solvent like DMF, it is often beneficial to first remove it and replace it with a solvent like THF or ethyl acetate.
-
Carbon Treatment: Add activated carbon (e.g., Darco® KB-B), typically 0.1-0.5 wt equivalents relative to the product, to the solution.[14]
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[14]
-
Filtration: Filter the suspension through a pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the carbon cake with the solvent, combine the filtrates, and concentrate.
-
Analysis: Determine the final palladium concentration.
Visualizing the Workflow
Diagram 1: Decision Tree for Palladium Removal Strategy
This diagram outlines a logical approach to selecting the appropriate palladium removal technique based on experimental observations.
Caption: A decision-making workflow for selecting a palladium removal method.
Diagram 2: General Workflow for Scavenger-Based Palladium Removal
This diagram illustrates the typical experimental steps involved when using a solid-supported scavenger.
Caption: Step-by-step process for palladium removal using scavenging resins.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Biotage. (n.d.).
- Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. [Link]
- Pharmaceutical Technology. (2011).
- Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. [Link]
- De La Pree, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753. [Link]
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-272. [Link]
- Beugelmans, R., et al. (1996). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and carbamates. Tetrahedron Letters, 37(42), 7681-7684. [Link]
- Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
- Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
- Environmental Genome. (2022).
- ResearchGate. (2015).
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- ResearchGate. (n.d.).
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
- Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
- Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]
- ResearchGate. (2014). What are the best ways to remove palladium residues from (1) oligopeptides, and (2)
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
- Reddit. (n.d.). Your trick to remove residual palladium. [Link]
- ResearchGate. (n.d.).
- Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-272. [Link]
- Biotage. (2023).
- Alguacil, F. J., & Lopez, F. A. (2019). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 9(12), 1303. [Link]
- Pawlas, J., & Lindgren, A. (2015). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. Organic Letters, 17(12), 2891–2896. [Link]
- Pawlas, J., & Lindgren, A. (2015). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 17(12), 2891-2896. [Link]
- Reja, R., & Brik, A. (2016). Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis. Organic Letters, 18(12), 2942–2945. [Link]
- Google Patents. (n.d.).
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers | Semantic Scholar [semanticscholar.org]
- 10. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A906025A [pubs.rsc.org]
- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. biotage.com [biotage.com]
- 21. ogc.co.jp [ogc.co.jp]
- 22. mdpi.com [mdpi.com]
- 23. CA2080686A1 - Method for the solvent extraction of palladium from aqueous solutions - Google Patents [patents.google.com]
- 24. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arborassays.com [arborassays.com]
- 26. pharmtech.com [pharmtech.com]
Technical Support Center: N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
Welcome to the technical support center for N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu). This guide is designed for researchers, scientists, and drug development professionals who utilize Alloc-OSu for the protection of primary and secondary amines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this versatile reagent. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
I. Core Concepts: Understanding Alloc-OSu Stability
This compound is a highly efficient reagent for introducing the allyloxycarbonyl (Alloc) protecting group. The Alloc group is prized for its orthogonality; it is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, yet can be selectively cleaved under mild, palladium-catalyzed conditions.[1][2] However, the efficacy of Alloc-OSu is critically dependent on its stability. The N-succinimidyl carbonate moiety, while highly reactive towards amines, is also susceptible to degradation, primarily through hydrolysis.
The central challenge in using Alloc-OSu is its sensitivity to moisture. The presence of water, even in trace amounts, can lead to the rapid degradation of the reagent, rendering it inactive for its intended purpose. This guide will provide the foundational knowledge and practical steps to mitigate these degradation issues.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis and a detailed remedy.
Question 1: My amine protection reaction has a very low yield or has failed completely. What are the likely causes?
Answer:
A low or zero yield in an Alloc-protection reaction is the most common issue and almost always points to the degradation of the Alloc-OSu reagent, specifically through hydrolysis. The N-succinimidyl carbonate ester is highly susceptible to nucleophilic attack by water.[1]
Primary Causes & Investigation Plan:
-
Reagent Quality: The Alloc-OSu may have degraded prior to the reaction.
-
Troubleshooting Step: Assess the purity of your Alloc-OSu stock. A simple method is to run a quick 1H NMR in a dry solvent (e.g., CDCl3 or DMSO-d6) and compare it to a reference spectrum. The presence of a prominent singlet around 2.84 ppm corresponding to the four protons of N-hydroxysuccinimide (NHS) is a clear indicator of hydrolysis.[3]
-
-
Reaction Conditions: The presence of moisture in your reaction setup is a major contributor to failure.
-
Troubleshooting Step: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents; solvents from freshly opened bottles or those stored over molecular sieves are recommended. If possible, set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
pH of the Reaction Medium: While the amine must be deprotonated to be nucleophilic (favoring a pH > 8), a high pH will dramatically accelerate the hydrolysis of Alloc-OSu.[4]
-
Troubleshooting Step: The optimal pH for reactions in aqueous-organic mixtures is a compromise, typically between 7.2 and 8.5.[5] Use a non-nucleophilic buffer such as sodium bicarbonate or borate buffer to maintain the pH. Avoid amine-based buffers like Tris, as they will compete with your substrate.[5]
-
-
Solvent Choice: The choice of solvent can impact both the stability of Alloc-OSu and the reaction rate.
-
Troubleshooting Step: For water-sensitive substrates, completely anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) are preferred. If using solvents like DMF or DMSO, be aware that they are hygroscopic and should be from a sure-seal bottle or properly dried before use.[6][7]
-
Question 2: My LC-MS analysis shows the expected product, but also several significant impurity peaks. What are these byproducts?
Answer:
The appearance of multiple byproducts is often a result of both reagent degradation and potential side reactions.
Likely Byproducts and Their Origin:
-
N-hydroxysuccinimide (NHS): This is the most common byproduct and results directly from the hydrolysis of Alloc-OSu. It is often visible on TLC and will appear as a distinct peak in your LC-MS.
-
Double Acylation or Over-modification: If your substrate contains multiple amine groups of similar reactivity, you may see products with more than one Alloc group attached.
-
Troubleshooting Step: To favor mono-protection, use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of Alloc-OSu. Adding the Alloc-OSu solution slowly to the reaction mixture can also improve selectivity.
-
-
Unreacted Starting Material: This will be present if the reaction is incomplete due to degraded reagent or non-optimized conditions.
-
Allyl-Containing Byproducts: While less common during the protection step, if reaction conditions are harsh (e.g., high temperature), side reactions involving the allyl group cannot be entirely ruled out, though this is more of a concern during deprotection.[8]
Question 3: The reaction seems to work, but it is very slow and never goes to completion, even with excess Alloc-OSu. Why is this happening?
Answer:
A sluggish and incomplete reaction, even with an excess of the reagent, often points to a persistent, low-level issue that is continuously hampering the reaction.
Potential Causes and Solutions:
-
Protonated Amine: If the pH of the reaction is too low (below 7), the amine substrate will be protonated (R-NH3+), rendering it non-nucleophilic and thus unreactive towards Alloc-OSu.
-
Solution: Carefully check and adjust the pH of your reaction mixture. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium bicarbonate is necessary if your amine starting material is a salt (e.g., a hydrochloride salt).
-
-
Steric Hindrance: If the amine is sterically hindered, the reaction rate will be significantly slower.
-
Solution: For sterically hindered amines, you may need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Be mindful that higher temperatures will also accelerate the hydrolysis of Alloc-OSu, so a balance must be struck.[9] Using a less hindered base can also be beneficial.
-
-
Poor Solubility: If either the substrate or the Alloc-OSu is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system in which all components are fully soluble. A co-solvent system (e.g., THF/water or Dioxane/water) can be effective for amine salts, but the water component increases the risk of hydrolysis. For water-free reactions, DMF or DMSO are good options for dissolving polar substrates.[7]
-
III. Frequently Asked Questions (FAQs)
-
Q: What is the ideal storage condition for Alloc-OSu?
-
A: Alloc-OSu should be stored at -20°C under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
-
Q: How quickly does Alloc-OSu degrade in solution?
-
A: The hydrolysis half-life for a generic succinimidyl carbonate at pH 8 and 25°C is approximately 20.4 minutes.[10] This rate increases significantly with higher pH and temperature. Therefore, solutions of Alloc-OSu should always be prepared fresh and used immediately.
-
-
Q: Can I use Alloc-OSu in protic solvents like methanol or ethanol?
-
A: It is highly discouraged. Alcohols are nucleophiles and will react with Alloc-OSu, leading to the formation of an undesired allyl carbonate ester and consuming your reagent.
-
-
Q: What analytical techniques are best for monitoring the reaction and degradation?
-
A: LC-MS is ideal for monitoring the progress of the reaction, allowing you to track the consumption of your starting material, the formation of your product, and the appearance of byproducts like NHS.[11][12] 1H NMR spectroscopy is excellent for assessing the purity of the starting reagent and for characterizing final products and stable byproducts.[3][13]
-
IV. Experimental Protocols & Data
Protocol 1: Purity Assessment of Alloc-OSu by ¹H NMR
-
Sample Preparation: In a dry NMR tube, dissolve 2-3 mg of Alloc-OSu in ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Alloc-OSu signals: Look for the characteristic peaks of the allyl group (multiplets at ~5.9-6.0 ppm and ~5.4 ppm, and a doublet at ~4.8 ppm) and the succinimide protons (a singlet at ~2.9 ppm).
-
Degradation signals: The primary indicator of hydrolysis is the presence of a singlet at ~2.84 ppm, corresponding to the four equivalent protons of N-hydroxysuccinimide (NHS). The presence of this peak indicates that the reagent has been exposed to moisture.
-
Protocol 2: General Procedure for Amine Protection with Alloc-OSu
This protocol provides a starting point for the Alloc protection of a primary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equiv.) and a non-nucleophilic base (e.g., NaHCO₃, 2-3 equiv.) in an anhydrous solvent (e.g., DCM or ACN). If the substrate is an HCl salt, use 1.1 equiv. of a stronger base like DIPEA.
-
Reagent Addition: In a separate dry flask, dissolve Alloc-OSu (1.1 equiv.) in the same anhydrous solvent. Add the Alloc-OSu solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with a small amount of water.
-
If using a water-immiscible solvent like DCM, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Stability of Succinimidyl Carbonates
The following table provides reference data on the hydrolysis half-life of various N-succinimidyl esters, highlighting their general sensitivity to aqueous basic conditions.
| PEG-NHS Ester Linkage | Ester Type | Hydrolysis Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Carbonate (SC) | Carbonate | 20.4 |
| Succinimidyl Glutarate (SG) | Aliphatic Ester | 17.6 |
| Succinimidyl Succinate (SS) | Aliphatic Ester | 9.8 |
| Succinimidyl Carboxymethylated (SCM) | Ether-Ester | 0.75 |
Data adapted from Laysan Bio, Inc., demonstrating the general reactivity and hydrolysis rates of NHS esters.[10] Note that the half-life typically triples for each unit decrease in pH.
V. Visualizing Degradation & Troubleshooting
Diagram 1: Primary Degradation Pathway of Alloc-OSu
Caption: Hydrolysis of Alloc-OSu by water.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield.
References
- ResearchGate. Hydrolysis Rates for Various pH Levels | Download Table. [Link]
- ACS Publications. Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. [Link]
- National Institutes of Health.
- PubMed.
- Open Access Pub. NMR Spectroscopy | Journal of Glycomics And Metabolism. [Link]
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- ResearchGate. 8 alloc deprotection in solid phase synthesis?[Link]
- National Institutes of Health. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
- National Institutes of Health.
- Reddit. Alternatives to DMSO? Acetonitrile in biology?[Link]
- PubMed.
- ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF. [Link]
- National Institutes of Health.
- PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
- PubMed.
- PubMed.
- ResearchGate.
- The Royal Society of Chemistry. Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self- hydrolysis. [Link]
- PubMed.
- PubMed. Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. [Link]
- National Institutes of Health. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. [Link]
- ResearchG
Sources
- 1. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. This compound(135544-68-2) 1H NMR spectrum [chemicalbook.com]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Permanganic Acid Production: Effects of Temperature on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laysanbio.com [laysanbio.com]
- 11. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/mass spectrometry to study oxidative degradation of environmentally relevant pharmaceuticals by electrochemistry and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
Technical Support Center: Alternative Scavengers for Alloc Deprotection
Welcome to the technical support center for Alloc (Allyloxycarbonyl) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting and using alternative scavengers in their experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles in Alloc Deprotection
This section addresses specific issues you may encounter during Alloc deprotection, providing potential causes and actionable solutions.
Issue 1: Incomplete Alloc Deprotection
Q: My HPLC/LC-MS analysis shows a significant amount of starting material remaining even after the reaction. What could be the cause, and how can I resolve it?
A: Incomplete deprotection is a common issue that can often be traced back to several factors related to the palladium catalyst, reaction conditions, or the scavenger system itself.
Potential Causes & Solutions:
-
Insufficient or Inactive Palladium Catalyst: The Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to air and can lose activity over time.[1][2]
-
Solution: Always use a freshly prepared solution of the palladium catalyst. If you suspect your catalyst has degraded, use a fresh batch. Consider increasing the catalyst equivalents in small increments. For on-resin deprotections, performing two shorter deprotection cycles is often more effective than one long cycle as it minimizes palladium exposure and reduces the risk of aggregation.[3]
-
-
Suboptimal Reaction Time or Temperature: The kinetics of Alloc deprotection can be sluggish at room temperature.
-
Solution: Mild heating can significantly accelerate the reaction. For instance, performing the reaction at 40-50°C can lead to cleaner HPLC profiles and shorter reaction times.[2][3] Microwave-assisted deprotection is also a highly effective method for expediting the process, with reports of complete deprotection in as little as two 5-minute cycles at 38°C.[4]
-
-
Inefficient Scavenger: The choice and concentration of the scavenger are critical.
-
Solution: For challenging substrates, especially secondary amines, consider switching to a more potent scavenger. The dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective, often providing quantitative removal of the Alloc group where other scavengers like phenylsilane (PhSiH₃) may be less efficient.[5][6]
-
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the peptide is on a solid support, inadequate swelling can limit reagent access to the reactive sites.
Issue 2: Observation of Side Products (e.g., Re-allylation)
Q: I've successfully removed the Alloc group, but my analysis shows a new peak corresponding to the mass of my product +40 Da. What is this side product, and how can I prevent its formation?
A: A +40 Da mass shift is indicative of re-allylation of the newly deprotected amine. This occurs when the allyl cation generated during the reaction is not effectively trapped by the scavenger and subsequently reacts with the free amine, which is a nucleophile.[6][9]
Potential Causes & Solutions:
-
Ineffective or Insufficient Scavenger: The primary role of the scavenger is to trap the allyl cation.[6]
-
Reaction Stalled at the π-Allyl Palladium Complex: The catalytic cycle needs to be efficiently turned over to regenerate the Pd(0) catalyst and consume the allyl group.
-
Solution: Ensure your scavenger is compatible with the palladium catalyst and reaction conditions. Some scavengers, like silanes, act as hydride donors to reduce the allyl group, while others, like amines, act as nucleophiles to trap it.[9] The choice can influence the efficiency of the catalytic cycle.
-
Issue 3: Difficulty in Removing Palladium Residues
Q: After deprotection and work-up, I'm concerned about residual palladium in my final product. How can I effectively remove it?
A: Palladium contamination is a valid concern, especially for pharmaceutical applications.[1]
Potential Causes & Solutions:
-
Inadequate Washing (Solid-Phase): Palladium complexes can adhere to the resin.
-
Solution: After deprotection, perform extensive washes with solvents like DMF and DCM. A wash with a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF can also be effective in scavenging residual palladium.[11]
-
-
Palladium Precipitation (Solution-Phase): In solution, the palladium catalyst or byproducts may not be fully soluble.
-
Solution: Employ purification methods known to remove heavy metals, such as chromatography on specific media or treatment with metal scavengers.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in Alloc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium-catalyzed Alloc deprotection and the role of a scavenger?
A1: The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) species to the allyl group's double bond. This is followed by an oxidative addition to form a π-allyl palladium(II) complex. The carbamate then dissociates and decarboxylates to yield the free amine.[9] To regenerate the Pd(0) catalyst and complete the cycle, the allyl group must be removed from the palladium complex. This is where the scavenger comes in. The scavenger acts as a nucleophile (or hydride donor) that attacks the π-allyl complex, transferring the allyl group from the palladium to the scavenger and regenerating the active Pd(0) catalyst.[6][9] Without a scavenger, the deprotected amine can act as the nucleophile, leading to re-allylation.[9]
Caption: The catalytic cycle of palladium-mediated Alloc deprotection.
Q2: Phenylsilane (PhSiH₃) is commonly cited. What are its advantages and disadvantages compared to other scavengers?
A2: Phenylsilane is a widely used scavenger due to its effectiveness as a hydride donor, which reductively cleaves the allyl group from the palladium complex.[9] However, its performance can be substrate-dependent, and in some cases, particularly with secondary amines, it may be less efficient than other options, leading to incomplete deprotection or side reactions.[5][6]
Q3: Are there any metal-free alternatives for Alloc deprotection?
A3: Yes, there is growing interest in sustainable and "green" chemistry approaches. One promising metal-free method involves the use of iodine (I₂) and water. This method proceeds through an iodocyclization mechanism to furnish an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine.[12] This approach avoids the use of palladium, eliminating concerns about heavy metal contamination. However, reaction conditions such as solvent, temperature, and reagent stoichiometry need to be carefully optimized for each substrate.[12][13]
Q4: Can I use microwave heating to speed up Alloc deprotection?
A4: Absolutely. Microwave-assisted deprotection has been shown to be highly effective, significantly reducing reaction times from hours to minutes.[2][4] The rapid heating can accelerate the catalytic turnover and often leads to cleaner reaction profiles. This method has been successfully applied in automated peptide synthesizers.[2]
Comparative Summary of Common Alternative Scavengers
| Scavenger | Mechanism of Action | Typical Equivalents | Advantages | Disadvantages | References |
| Phenylsilane (PhSiH₃) | Hydride Donor | 15-25 | Widely used, effective for many substrates. | Can be less efficient for secondary amines, may lead to side reactions. | [5][7][9] |
| Dimethylamine-borane (Me₂NH·BH₃) | Nucleophile/Hydride Donor | 40 | Highly effective, often quantitative removal, prevents re-allylation. | Higher number of equivalents may be required. | [5][10][14] |
| Morpholine | Nucleophile | Varies | Good nucleophilic scavenger, effective at preventing re-allylation. | Can be less effective than Me₂NH·BH₃ in some cases. | [5][9] |
| Meldrum's Acid / TES-H / DIPEA | Nucleophile/Hydride Donor | 1:1:1 mixture | Effective cocktail for on-resin deprotection. | Multi-component system requires careful preparation. | [3][15] |
| N-Methylaniline | Nucleophile | 28 | Reported as an effective scavenger in some protocols. | Less commonly cited than other options. | [11] |
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using Me₂NH·BH₃
This protocol is optimized for the deprotection of Alloc groups from secondary amines on a solid support.[5]
-
Resin Preparation: Swell the Alloc-protected peptide-resin (0.1 mmol) in dichloromethane (DCM) in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.025 mmol, 0.25 equiv.) and dimethylamine-borane complex (Me₂NH·BH₃) (4.0 mmol, 40 equiv.) in DCM or a mixture of DCM/DMF.
-
Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 40-60 minutes. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a secondary amine test kit).
-
Washing: Once the reaction is complete, filter the resin and wash extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst, scavenger byproducts, and residual reagents.
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection using Phenylsilane
This protocol leverages microwave heating to accelerate the deprotection process.[2][4]
-
Resin Preparation: Place the Alloc-protected peptide-resin (~30 mg) in a microwave-safe reactor vial and swell with DCM (1 mL).
-
Deprotection Cocktail Preparation: In a separate vial, freshly prepare a solution of Pd(PPh₃)₄ (0.25 equiv.) and phenylsilane (PhSiH₃) (15 equiv.) in DCM.
-
First Microwave Cycle: Add the deprotection cocktail to the resin. Place the vial in a microwave peptide synthesizer and irradiate at 40°C for 5 minutes.
-
Washing: Filter the resin and wash thoroughly with DCM.
-
Second Microwave Cycle: Add a freshly prepared deprotection cocktail to the resin and repeat the microwave irradiation (40°C for 5 minutes).
-
Final Washing: Filter the resin and wash extensively with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 3: Metal-Free On-Resin Alloc Deprotection using Iodine
This protocol provides a sustainable alternative to palladium-catalyzed methods.[12]
-
Resin Preparation: Swell the Alloc-protected peptide-resin (e.g., Ac-Lys(Alloc)-Gly-Phe resin) in the chosen solvent system (e.g., a 1:4 mixture of PolarClean (PC) and Ethyl Acetate (EtOAc)).
-
Deprotection Solution: Prepare a solution of Iodine (I₂) (5 equiv.) and water (H₂O) (e.g., 1:8 ratio of I₂ to H₂O) in the PC/EtOAc solvent system.
-
Reaction: Add the iodine solution to the resin and heat the mixture at 50°C for 1.5 hours with gentle agitation.[12]
-
Washing: After the reaction is complete, filter the resin and wash thoroughly with the reaction solvent (e.g., PC/EtOAc), followed by DMF and DCM to remove residual iodine and byproducts.
-
Drying: Dry the deprotected peptide-resin under vacuum.
References
- Alloc and Allyl Deprotection for Peptide Synthesis. (2025). pepresin.
- Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- How to Optimize Peptide Synthesis? [Source Not Available]
- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023). Biotage.
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2025).
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
- N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar.
- A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. (2025).
- Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. Amazon S3.
- In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role C
- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.
- Technical Support Center: Scavengers for Alloc Deprotection
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A Comparative Guide to Metal-Free Deprotection of Alloc-D-Phe. Benchchem.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Supporting Inform
- Side reactions of Boc deprotection with scavengers. Benchchem.
- Alloc Protecting Group Removal Protocol. CDN.
Sources
- 1. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 2. biotage.com [biotage.com]
- 3. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing allylation of deprotected amine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet critical issue: preventing the undesired allylation of deprotected amines during synthesis.
The Challenge: Uncontrolled Amine Reactivity
Amines are fundamental building blocks, but their inherent nucleophilicity can be a double-edged sword. A free amine, particularly a primary or secondary one, will readily react with electrophiles like allyl halides. This often leads to a cascade of problems including low yields of the desired product, over-alkylation, and complex purification challenges.[1][2] The secondary amine formed after the initial allylation is often more nucleophilic than the starting primary amine, creating a "runaway train" scenario where di- and even tri-allylation can dominate.[2]
This guide provides strategies, from fine-tuning reaction conditions to implementing robust protection-deprotection schemes, to give you precise control over your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm trying to O-allylate a hydroxyl group, but my unprotected primary amine is reacting instead. Why is this happening and how can I stop it?
This is a classic chemoselectivity problem. Primary amines are generally more nucleophilic than primary alcohols. Therefore, in a competitive reaction with an allyl halide, the amine is statistically more likely to react first.
Causality: The nitrogen atom in an amine is less electronegative than the oxygen in an alcohol, making its lone pair of electrons more available for nucleophilic attack.
Troubleshooting & Solutions:
-
Exploit Basicity Differences: You can selectively deprotonate the alcohol without significantly affecting the amine. Using a strong, non-nucleophilic base that favors hydroxyl deprotonation, like Sodium Hydride (NaH), in an aprotic solvent like DMF or THF is a standard approach. The resulting alkoxide is a much stronger nucleophile than the neutral amine, directing the allylation to the oxygen atom.[3]
-
Chelation Strategy (for 1,3-Amino Alcohols): For specific substrates like 3-amino alcohols, chelation can offer a clever, protecting-group-free solution. Using 9-Borabicyclononane (9-BBN) forms a stable chelate that simultaneously protects the amine and activates it for selective mono-alkylation after deprotonation.[4][5] This method relies on the formation of a stable six-membered ring.[5]
-
Use a Protecting Group: If the above methods fail or are not suitable for your substrate, the most reliable strategy is to temporarily "mask" the amine with a protecting group. This is discussed in detail below.
Q2: I want to introduce a single allyl group onto my primary amine, but I keep getting the di-allylated product. How can I achieve selective mono-allylation?
Over-alkylation is a common consequence of the product (secondary amine) being more reactive than the starting material (primary amine).[2]
Troubleshooting & Solutions:
-
Stoichiometric Control: While challenging, using a large excess of the primary amine relative to the allylating agent can statistically favor mono-allylation. However, this is often impractical if the amine is a valuable or complex intermediate and necessitates a difficult separation post-reaction.[1]
-
Steric Hindrance: If your substrate allows, introducing a bulky substituent near the amine can sterically disfavor the second allylation event.
-
Reductive Amination: An alternative and highly controllable route to mono-allylated secondary amines is reductive amination.[2][6] This involves reacting the primary amine with acrolein (the aldehyde equivalent of an allyl group) to form an imine, which is then selectively reduced. Modern biocatalytic systems using reductive aminases can also achieve this with high selectivity, avoiding over-alkylation and reduction of the alkene.[7][8]
-
Protection-Alkylation-Deprotection: The most robust method is to protect the amine with a group that allows only a single substitution, such as a sulfonamide. For example, an N-tosylated amine can be mono-allylated and then deprotected.
Q3: When is it necessary to use a protecting group strategy? It adds two steps to my synthesis.
While adding steps seems inefficient, a protecting group strategy is often the most time- and cost-effective solution when:
-
High Chemoselectivity is Required: When other functional groups in the molecule are sensitive and direct selective allylation is low-yielding.[9]
-
Preventing Over-alkylation is Critical: When mono-alkylation is the exclusive goal and other methods give product mixtures.[1]
-
The Amine is a Key Intermediate: Protecting the amine ensures its integrity through multiple subsequent synthetic steps.[10]
The key is to choose an orthogonal protecting group —one that can be removed under conditions that do not affect other protecting groups or sensitive functionalities in your molecule.[9][10][11]
In-Depth Guide: The Orthogonal Protection Strategy
An orthogonal protection strategy is the cornerstone of modern complex molecule synthesis. It allows for the selective deprotection of one functional group in the presence of others.[11] For amines, carbamates are the most common and versatile class of protecting groups.[12][13] They effectively decrease the nucleophilicity of the nitrogen atom.[10][13]
Below is a workflow and a comparative table to help you select the appropriate protecting group for your system.
Decision Workflow for Amine Allylation
Caption: Decision workflow for managing amine allylation.
Table 1: Comparison of Common Orthogonal Amine Protecting Groups
| Protecting Group | Installation Reagent | Stability to Allylation | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable | Acidic: TFA, HCl in Dioxane[10][13] | Excellent for general use. Orthogonal to Fmoc and Cbz. Avoid if your molecule is acid-sensitive. |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Stable | Hydrogenolysis: H₂, Pd/C[12][13] | Orthogonal to Boc and Fmoc. The catalyst can sometimes reduce other functional groups (e.g., alkenes, alkynes). |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Stable | Basic: 20% Piperidine in DMF[10][11] | Ideal for solid-phase peptide synthesis. Orthogonal to Boc and Cbz. Avoid if your molecule is base-sensitive. |
| Alloc (Allyloxycarbonyl) | Allyl Chloroformate | Unstable | Pd(0) Catalysis: Pd(PPh₃)₄, scavenger[12][14] | Do NOT use if you plan to perform a subsequent allylation, as the group itself is allyl-based and reactive. Useful when orthogonality to the above groups is needed. |
| Tosyl (Ts) or Nosyl (Ns) | Ts-Cl or Ns-Cl | Stable | Strong Reducing Agents or specific reagents | Creates a sulfonamide. Prevents di-alkylation as only one proton is replaced. Deprotection can require harsh conditions. |
Experimental Protocol: Boc Protection, O-Allylation, and Deprotection
This protocol details a robust, field-proven method for the selective O-allylation of an amino alcohol by first protecting the amine functionality.
Objective: To selectively O-allylate 4-aminophenol, preventing N-allylation.
Reaction Scheme
Caption: Three-step orthogonal protection workflow.
Step 1: N-Boc Protection of 4-Aminophenol
-
Setup: To a round-bottom flask charged with 4-aminophenol (1.0 equiv.) and a magnetic stir bar, add dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in a minimal amount of DCM and add it dropwise to the stirring solution over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes), checking for the consumption of the starting material (typically 2-4 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by column chromatography.
Step 2: O-Allylation of Boc-Protected Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected 4-aminophenol (1.0 equiv.) and dissolve in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: NaH is highly reactive and generates H₂ gas. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of gas evolution.
-
Allylation: Add allyl bromide (1.2 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the formation of the O-allylated product.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Step 3: N-Boc Deprotection
-
Setup: Dissolve the purified O-allylated, N-Boc protected intermediate (1.0 equiv.) in DCM (~0.1 M) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(allyloxy)aniline.
This self-validating protocol ensures that the highly reactive amine is masked during the critical allylation step, providing a clean and high-yielding route to the desired selectively O-allylated product.
References
- O- and N-Selective Electrophilic Activation of Allylic Alcohols and Amines in Pd-Catalyzed Direct Alkyl
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering.
- VI Protecting Groups and Orthogonal Protection Str
- Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
- Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. (n.d.). PMC - NIH.
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.
- Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual C
- Amino Acid-Protecting Groups. (2019).
- Protecting group. (n.d.). Wikipedia.
- Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speci
- Selective O‐allylation of amino alcohol 4 and N,O‐bis allylation. (n.d.).
- New amino-protecting groups in organic synthesis. (n.d.). Accounts of Chemical Research.
- Allylation of N‐unprotected amino esters. (n.d.). Download Scientific Diagram.
- Amino Acid-Protecting Groups. (n.d.).
- Protecting Groups for Amines: Carbam
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chel
- Selective N-acylation of amino alcohols. (n.d.).
- Selective protection and deprotection of alcohols and amines. (n.d.).
- Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
- Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal.
- Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. (2023). RSC Publishing.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
- Enantioselective Construction of Alcohols and Amines. (2007). Organic Chemistry Portal.
- Avoiding Over-alkylation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). PubMed.
- Troubleshooting side reactions in the N-alkyl
- Amines. (n.d.). NCERT.
- Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. (n.d.). Journal of the American Chemical Society.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis Acid Promoted Addition of Enolates to Transient Imines. (n.d.). PMC - NIH.
- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. (n.d.). PMC - NIH.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
Technical Support Center: Navigating Solubility Challenges of Alloc-Protected Intermediates
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet frustrating hurdle in organic synthesis: the poor solubility of allyloxycarbonyl (Alloc)-protected intermediates. The Alloc group is an invaluable tool in modern synthesis, particularly in peptide and medicinal chemistry, due to its orthogonal nature and mild deprotection conditions.[1] However, its influence on the physicochemical properties of a molecule can often lead to significant solubility challenges.
This document moves beyond generic advice, offering a deep dive into the underlying causes of insolubility and providing structured, field-proven troubleshooting protocols. Our goal is to empower you to overcome these obstacles efficiently, ensuring the smooth progression of your synthetic projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of Alloc-protected compounds.
Q1: Why is my Alloc-protected intermediate crashing out of solution?
A1: The solubility of any compound is a delicate balance of intermolecular forces between the solute and the solvent. The introduction of the Alloc group (C₄H₅O₂-) adds a moderately non-polar, bulky moiety to your intermediate. This can lead to several issues:
-
Increased Hydrophobicity: The allyl and carbonyl components of the Alloc group can significantly increase the overall hydrophobicity of the molecule, reducing its affinity for polar solvents.[2][3] This is especially true if the parent molecule already contains hydrophobic regions.
-
Disruption of Solvation Shells: The specific stereochemistry and conformation of the Alloc-protected intermediate may hinder the ability of solvent molecules to form a stable solvation shell around it.
-
Aggregation: Similar to peptides with hydrophobic residues, Alloc-protected intermediates can self-associate and aggregate, leading to precipitation.[2][4] This is often driven by hydrophobic interactions between the Alloc groups and other non-polar parts of the molecules.
Q2: I'm using DMF, which is usually a good solvent. Why isn't it working for my Alloc-protected compound?
A2: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent polar aprotic solvents for many synthetic steps, they are not universally effective.[5][6] If your Alloc-protected intermediate has a high degree of hydrophobicity, even these powerful solvents may not be sufficient to overcome the solute-solute interactions that lead to precipitation. The principle of "like dissolves like" is a crucial first point of consideration.[7]
Q3: Can the purity of my Alloc-protected intermediate affect its solubility?
A3: Absolutely. Impurities can act as nucleation points, initiating crystallization or precipitation of your compound even at concentrations where it would normally remain in solution.[8] It is always advisable to use material of the highest possible purity. If you suspect impurities are the issue, re-purification of the intermediate is a recommended step.
Q4: Are there any "go-to" solvents I should try first for Alloc-protected intermediates?
A4: A systematic solvent screening is always the best approach.[7] However, based on the properties of the Alloc group, a good starting point would be:
-
Dichloromethane (DCM): Often a good choice for less polar compounds and is compatible with many reaction types.[6]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent that can be effective for a range of polarities.[6]
-
Acetonitrile (ACN): Can be a good option, particularly when working with compounds of intermediate polarity.
-
Dimethyl Sulfoxide (DMSO): A very strong polar aprotic solvent that can dissolve many highly insoluble compounds.[9] However, its high boiling point can make it difficult to remove, and it's not suitable for all reaction types.
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Improving Solubility
If you are facing solubility issues, follow this systematic guide to diagnose and solve the problem.
Initial Assessment: Visual Inspection and Basic Tests
Before making significant changes to your protocol, perform these initial steps:
-
Visual Inspection: Does the mixture appear as a fine suspension, large clumps, or a gel? This can give clues about the nature of the solubility problem (e.g., aggregation vs. poor solvation).
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes.[7][9] The high-frequency sound waves can break up solid aggregates and increase the surface area, often leading to dissolution.[7]
-
Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature.[7] Be cautious, as excessive heat can cause degradation or unwanted side reactions.
If these simple steps do not resolve the issue, proceed to the more advanced techniques below.
Workflow for Systematic Solubility Enhancement
This workflow provides a logical progression for tackling persistent solubility problems.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
-
Preparation: In separate small vials, place a few milligrams of your Alloc-protected intermediate.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.5 mL) of a different solvent from the list in FAQ A4.
-
Observation: Vigorously mix each vial (vortexing is ideal) and observe which solvents lead to complete dissolution.
-
Selection: Choose the solvent that provides the best solubility and is compatible with your planned reaction conditions.
A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a compound.[10] This is particularly useful when a single solvent system is ineffective.
-
Initial Dissolution: Attempt to dissolve or suspend the Alloc-protected intermediate in the solvent required for your reaction (the primary solvent).
-
Co-Solvent Addition: While stirring vigorously, add a second, miscible solvent (the co-solvent) dropwise.[7] Good co-solvents to try include DMF, NMP, or DMSO when the primary solvent is less polar (like DCM or THF).
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
-
Ratio and Reaction: Note the final ratio of primary solvent to co-solvent. Ensure this ratio is maintained if you scale up the reaction.
Table 1: Solubility of a Model Alloc-Protected Amino Acid in Various Solvents
| Solvent System | Qualitative Solubility | Notes |
| Water | Insoluble | Expected due to the hydrophobic nature of the Alloc group and many amino acid side chains. |
| Dichloromethane (DCM) | Moderately Soluble | A good starting point for many Alloc-protected intermediates. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Often effective, but may not be suitable for all Alloc-protected compounds, especially highly hydrophobic ones.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, a strong polar aprotic solvent.[6] |
| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a range of polarities. |
| Acetonitrile (ACN) | Sparingly Soluble | May require heating or a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Very Highly Soluble | A powerful solvent, but can be difficult to remove.[9] |
| Co-Solvent Systems | ||
| DCM / DMF (4:1) | Highly Soluble | The addition of DMF can significantly improve solubility in DCM. |
| THF / NMP (5:1) | Highly Soluble | NMP can enhance the solvating power of THF. |
Note: This table provides general guidance. Actual solubility will vary based on the specific structure of the intermediate.
If your Alloc-protected intermediate also contains acidic or basic functional groups (e.g., a free carboxylic acid or an unprotected amine), its solubility can be highly pH-dependent.[2][7]
-
Assess Ionizability: Identify any acidic (e.g., -COOH) or basic (e.g., -NH2, imidazole) groups in your molecule.
-
pH Modification:
-
For acidic compounds , adding a small amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) can deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds , adding a small amount of a non-nucleophilic acid (e.g., trifluoroacetic acid, used sparingly) can protonate the basic group, increasing its polarity and solubility.
-
-
Caution: Ensure that the pH modification will not interfere with your planned reaction or cause degradation of your compound.
The Role of the Alloc Group in Solvation
The chemical structure of the Alloc group itself influences how it interacts with solvent molecules.
Caption: Solvation dynamics of the Alloc group.
This dual nature—a non-polar allyl "tail" and a polar carbamate "head"—is why co-solvent systems are often effective. The less polar solvent can solvate the hydrophobic portions of the molecule, while the more polar solvent interacts with the polar regions.
Conclusion
Improving the solubility of Alloc-protected intermediates is a common challenge that can be overcome with a systematic and logical approach. By understanding the underlying chemical principles and applying the troubleshooting steps outlined in this guide—from simple physical methods to more complex co-solvent systems—researchers can efficiently find a solution that works for their specific compound. Always remember to consider the compatibility of your chosen solubilization method with the downstream reaction conditions.
References
- BenchChem. (2025). Technical Support Center: Managing Solubility of Protected Amino Acids in SPPS.
- Wikipedia. (n.d.). Cosolvent.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- BenchChem. (2025). Addressing solubility issues of protected peptides with HOTU.
- BenchChem. (2025). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
- SB-Peptide. (n.d.). Peptide solubility guidelines.
- Bachem. (2021). Peptide solubility.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (2025). Solubility of Fmoc-protected amino acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Metal-Free Alloc Removal
Welcome to the Technical Support Center for Metal-Free Allyloxycarbonyl (Alloc) Protecting Group Removal. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth technical information, field-proven protocols, and robust troubleshooting advice for navigating the challenges of modern peptide and organic synthesis. This resource is designed to move beyond traditional palladium-based methods, addressing the growing need for cleaner, more sustainable, and metal-free synthetic strategies.
Part 1: Foundational Concepts
Q1: What is the Alloc group and why is its orthogonal removal critical in synthesis?
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used extensively for amines in multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its value lies in its unique deprotection mechanism, which is orthogonal to the most common protecting group strategies.[2][3]
-
Acid-Labile Groups: Stable to Trifluoroacetic Acid (TFA), which is used to remove groups like Boc (tert-butyloxycarbonyl) and Trt (trityl).
-
Base-Labile Groups: Stable to piperidine, the standard reagent for removing the Fmoc (9-fluorenylmethoxycarbonyl) group.
This orthogonality allows for the selective deprotection of a specific amine (e.g., on an amino acid side chain like Lysine) while the rest of the molecule remains protected, enabling complex synthetic modifications such as side-chain cyclization, branching, or conjugation.[2][4][5]
Q2: Why is there a growing demand for metal-free Alloc removal methods?
The conventional method for Alloc deprotection relies on palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (PhSiH₃).[1][5][6] While effective, this approach has significant drawbacks:
-
Metal Contamination: Residual palladium in the final product is a major concern in pharmaceutical development, as heavy metals are toxic and strictly regulated.
-
Catalyst Sensitivity: Pd(0) catalysts are often air-sensitive, requiring reactions to be performed under an inert atmosphere, which can be cumbersome.[4][7]
-
Sustainability: The use of heavy metals and often hazardous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) raises environmental concerns.[8][9]
Metal-free methods circumvent these issues, offering a pathway to cleaner, more sustainable, and regulatory-friendly synthesis.[7][10]
Part 2: Iodine-Mediated Alloc Deprotection - Mechanism & Troubleshooting
The most established metal-free alternative is the iodine-mediated method. This approach leverages an iodocyclization reaction to trigger the deprotection.
Mechanism of Action
The deprotection proceeds via an I₂-induced iodocyclization. The iodine electrophilically attacks the allyl group's double bond, which is followed by an intramolecular cyclization with the carbamate's carbonyl oxygen. This forms an unstable iodomethyldioxolane imine intermediate, which is then rapidly hydrolyzed by water present in the reaction mixture to release the free amine, carbon dioxide, and iodo-propanol derivatives.[8]
Caption: Mechanism of Iodine-Mediated Alloc Removal.
Troubleshooting and FAQs
Q3: My Alloc deprotection is incomplete. What are the common causes and how can I fix it?
Issue: Incomplete deprotection is the most frequent problem, leading to a mix of starting material and product.
Potential Causes & Solutions:
-
Insufficient Reagents:
-
Causality: The reaction is stoichiometric. An insufficient amount of iodine will result in incomplete conversion.
-
Solution: Ensure you are using a sufficient excess of iodine. Protocols often call for 5 equivalents.[2][8] Also, ensure enough water is present to hydrolyze the intermediate. A ratio of I₂:H₂O of 1:8 is recommended.[8]
-
-
Low Reaction Temperature:
-
Poor Solvent Choice:
-
Causality: The solvent system must effectively dissolve the peptide-resin and reagents while facilitating the reaction.
-
Solution: A mixture of an environmentally benign solvent like PolarClean (PC) and Ethyl Acetate (EtOAc) (e.g., 1:4 v/v) has proven highly effective for on-resin deprotection.[8][9][10] Acetonitrile (MeCN) has also been used but may require higher equivalents of iodine.[8]
-
-
Peptide Aggregation (for SPPS):
-
Causality: Similar to issues seen in Fmoc deprotection, peptide aggregation on the solid support can physically block reagents from reaching the Alloc group.[11]
-
Solution: Swell the resin thoroughly before the reaction. Consider using a solvent system known to disrupt secondary structures. Increasing reaction time and temperature can also help penetrate aggregated regions.
-
Q4: I'm observing side reactions or degradation of my peptide. What's happening?
Issue: The product is formed, but HPLC analysis shows significant new impurities.
Potential Causes & Solutions:
-
Iodine-Sensitive Residues:
-
Causality: Certain amino acid side chains are susceptible to oxidation or iodination by I₂. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
-
Solution: If your sequence contains these residues, you must take precautions. The addition of a scavenger like triisopropylsilane (TIS) after the Alloc removal is complete but before final cleavage can help mitigate some side reactions.[8] For highly sensitive sequences, this deprotection method may not be suitable, and an alternative orthogonal group should be considered.
-
-
Prolonged Heating:
-
Causality: Extended exposure to elevated temperatures can cause degradation of sensitive peptides.
-
Solution: Optimize the reaction time. Monitor the reaction's progress (e.g., by taking a small resin sample for cleavage and LC-MS analysis) to determine the minimum time required for complete deprotection, which is often around 1.5 hours.[7][8]
-
Q5: How do I effectively quench the reaction and remove residual iodine?
Issue: Residual iodine can interfere with subsequent coupling steps or lead to side reactions during cleavage and purification.
Solution: After the deprotection is complete, the resin must be washed thoroughly to remove excess iodine and byproducts. A quenching wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is highly effective at neutralizing any remaining I₂.[2] Follow this with washes using your standard SPPS solvents (e.g., DMF, DCM) before proceeding to the next step.
Part 3: Comparative Analysis & Protocols
Comparison: Metal-Free vs. Palladium-Catalyzed Deprotection
This table summarizes the key performance differences between the iodine-mediated metal-free method and the standard palladium-catalyzed approach.
| Parameter | Metal-Free Method (Iodine-Mediated) | Metal-Catalyzed Method (Palladium) |
| Key Reagents | Iodine (I₂), Water (H₂O) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) |
| Solvents | PolarClean (PC) / Ethyl Acetate (EtOAc) | Dichloromethane (DCM) or DMF |
| Reaction Time | ~1.5 hours[7][8] | 1 - 16 hours (highly variable)[7][8] |
| Temperature | 50 °C[7][8] | Room Temperature[7] |
| Product Purity | >99% (no metal contamination)[7][8] | High, but risk of trace metal contamination |
| Key Advantages | Metal-free, environmentally benign solvents, high purity.[7][8][10] | Well-established, reliable, mild reaction temperature.[7] |
| Key Disadvantages | Requires elevated temperature, potential side reactions with sensitive residues (Trp, Met). | Uses a toxic heavy metal catalyst, air-sensitive reagents.[7][9] |
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for on-resin metal-free Alloc deprotection followed by a subsequent coupling step.
Caption: On-Resin Metal-Free Alloc Deprotection Workflow.
Detailed Protocol: On-Resin Iodine-Mediated Alloc Removal
This protocol is adapted from established literature procedures for the deprotection of an Alloc-protected Lysine residue on a solid support.[2][8]
Reagents & Materials:
-
Alloc-protected peptide-resin (1.0 equiv)
-
Iodine (I₂) (5.0 equiv)
-
Deionized Water (H₂O) (8.0 equiv relative to I₂)
-
Solvent System: PolarClean (PC) and Ethyl Acetate (EtOAc) (1:4 v/v)
-
Quenching Solution: 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Standard SPPS wash solvents (DMF, DCM)
-
Reaction vessel suitable for heating and agitation
Procedure:
-
Resin Preparation:
-
Place the peptide-resin in the reaction vessel.
-
Wash the resin with the PC/EtOAc (1:4) solvent system (3 x 1 min) to swell it and prepare it for the reaction.
-
-
Deprotection Reaction:
-
Prepare the deprotection solution by dissolving Iodine (5 equiv) in the PC/EtOAc solvent, followed by the addition of water. Note: Prepare this solution fresh before use.
-
Add the deprotection solution to the swollen resin.
-
Seal the vessel and heat the mixture to 50 °C while agitating (e.g., using a shaker or vortex mixer).
-
Continue the reaction for 1.5 hours.
-
-
Monitoring (Optional but Recommended):
-
After 1.5 hours, cool the vessel, take a small sample of resin beads (a few mg), and wash them thoroughly.
-
Cleave the peptide from this small sample using a standard TFA cocktail.
-
Analyze the cleaved product by LC-MS to confirm the complete removal of the Alloc group. If incomplete, the reaction can be extended for another 30 minutes.
-
-
Quenching and Washing:
-
Once the reaction is complete, drain the dark iodine solution from the resin.
-
Wash the resin thoroughly with the PC/EtOAc solvent (5 x 1 min) until the filtrate is colorless.
-
Wash with the 10% aqueous Na₂S₂O₃ solution (2 x 2 min) to quench any remaining iodine. The resin and solution should become colorless.
-
Perform a final series of washes to prepare the resin for the next synthetic step (e.g., 3 x DMF, 3 x DCM, 3 x DMF).
-
-
Validation:
-
Perform a qualitative test for free primary amines (e.g., Kaiser test).[11] A positive result (blue beads) confirms successful deprotection.
-
The deprotected resin is now ready for the subsequent reaction, such as coupling the next amino acid.
References
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Wilson, K. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. PubMed.
- Staderini, M., et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer.
- PolyPeptide Group. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Grieco, P., et al. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate.
- PPMC. (n.d.). Alloc Protecting Group Removal Protocol.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Alloc-Protected Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the purification of allyloxycarbonyl (Alloc)-protected compounds. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Alloc deprotection and subsequent purification workflow.
Q1: What are the standard conditions for Alloc deprotection?
A1: The most widely used method for Alloc deprotection involves a palladium(0)-catalyzed reaction. A typical protocol uses tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, as the catalyst in the presence of a nucleophilic scavenger.[1][2] Common scavengers include phenylsilane (PhSiH₃), morpholine, or dimethylamine borane complex (Me₂NH•BH₃).[1][3] The reaction is typically performed in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.[4][5]
Q2: My Alloc deprotection reaction is incomplete. What should I do?
A2: Incomplete deprotection is a common issue. First, verify the quality and activity of your palladium catalyst, as Pd(0) reagents can be sensitive to air.[6] Consider increasing the equivalents of the catalyst and the scavenger. Extending the reaction time or performing a second treatment with fresh reagents can also drive the reaction to completion.[4][7] For stubborn reactions, gentle heating (e.g., 38-50°C), potentially with microwave assistance, can significantly improve the reaction rate and yield.[8][9]
Q3: How do I effectively remove the palladium catalyst residue after the reaction?
A3: Palladium residues can be challenging to remove but are critical to eliminate, especially in pharmaceutical applications. Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium.[10]
-
Adsorption: Using activated carbon or specialized metal scavengers can effectively remove dissolved palladium.[11] Scavenging resins containing thiol or trimercaptotriazine (TMT) functionalities are particularly effective.[12][13][14]
-
Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.[11]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[10]
Q4: What is the purpose of a "scavenger" in the deprotection reaction?
A4: The scavenger is a crucial component of the deprotection reaction. During the catalytic cycle, the palladium catalyst removes the allyl group from the Alloc-protected compound, forming a π-allyl palladium complex. The scavenger's role is to react with this complex, regenerating the active Pd(0) catalyst and preventing the allyl group from reattaching to your deprotected amine or other nucleophiles in the reaction mixture.[1][4] Without an effective scavenger, you risk incomplete catalyst turnover and potential side reactions, such as the formation of undesired allylated byproducts.[4]
Q5: My reaction mixture turned black. Is this a problem?
A5: A color change to dark brown or black often indicates the formation of palladium black (Pd(0) metal). This can happen if the catalyst becomes unstable and precipitates out of solution. While it signifies the presence of the active Pd(0) species, excessive precipitation may reduce the concentration of the soluble, catalytically active complex, potentially slowing down or stalling the reaction. If the reaction is incomplete, consider adding a fresh portion of the catalyst. The precipitated palladium can typically be removed by filtration through Celite®.[10]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more complex challenges.
Guide 1: Diagnosing and Resolving Incomplete Deprotection
Incomplete deprotection can be caused by several factors, from reagent quality to substrate-specific issues. This guide provides a systematic approach to troubleshooting.
Step 1: Verify Reagent Quality and Reaction Setup
-
Palladium Catalyst: Pd(PPh₃)₄ is sensitive to oxygen. Use a fresh bottle or one that has been properly stored under an inert atmosphere. A yellow, crystalline appearance is expected; a dark or discolored powder may indicate degradation.
-
Scavenger: Ensure your scavenger is of high purity. For example, phenylsilane can degrade over time.
-
Solvent: Use anhydrous, high-purity solvents. Water and other impurities can interfere with the reaction.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
Step 2: Optimize Reaction Conditions If reagent quality is confirmed, the next step is to adjust the reaction parameters.
Experimental Protocol: Standard Alloc Deprotection
-
Dissolve the Alloc-protected compound in an appropriate solvent (e.g., DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add the scavenger. A common choice is phenylsilane (PhSiH₃), typically using 7 to 20 equivalents.[1][4]
-
Add the palladium catalyst, Pd(PPh₃)₄, typically 0.1 to 0.25 equivalents.[4][8]
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
If the reaction is sluggish after 1-2 hours, consider a second addition of the catalyst and scavenger or gentle heating.[7]
-
Upon completion, proceed with the work-up and purification.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Alloc deprotection.
Step 3: Consider a Different Scavenger The choice of scavenger can significantly impact the reaction's success, especially for complex substrates. While phenylsilane is common, other scavengers may be more effective in certain cases.
| Scavenger | Typical Equivalents | Notes | Reference |
| Phenylsilane (PhSiH₃) | 7-24 | Widely used, acts as a hydride donor. | [1][5] |
| Dimethylamine borane (Me₂NH•BH₃) | 40 | Particularly effective for secondary amines. Can lead to quantitative removal without side reactions. | |
| Morpholine | Varies | A common nucleophilic scavenger. | [1] |
| Meldrum's Acid / TES-H / DIPEA | 1:1:1 (v/v/v) | A cocktail used to quench allyl cations and improve efficiency. |
Guide 2: Strategies for Removing Palladium Residues
Achieving low parts-per-million (ppm) levels of palladium is often a requirement for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Method 1: Scavenging Resins
Polymer-bound or silica-based scavengers are highly effective for selectively removing palladium.[12][14] Resins functionalized with 2,4,6-trimercaptotriazine (TMT) are particularly robust and show high affinity for palladium.[13][14][16]
Experimental Protocol: Palladium Scavenging with MP-TMT Resin
-
After the deprotection reaction is complete, filter the reaction mixture through a small plug of Celite to remove any precipitated palladium black.
-
To the filtrate, add a macroporous polystyrene-bound TMT (MP-TMT) resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[13]
-
Stir the mixture at room temperature for 1 to 24 hours. The optimal time should be determined experimentally.[11][13]
-
Remove the resin by filtration, washing it thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[11]
Method 2: Activated Carbon
Activated carbon is a cost-effective alternative, though it may be less selective and could lead to product loss through non-specific adsorption.[11]
Method 3: Crystallization and Extraction
If your product is a crystalline solid, recrystallization is an excellent method for purification. For other compounds, a carefully designed liquid-liquid extraction can help partition the palladium species away from your product.
Palladium Removal Workflow
Caption: A workflow for the removal of residual palladium catalyst.
Guide 3: Managing Potential Side Reactions
While Alloc deprotection is generally a mild and selective process, certain side reactions can occur, particularly with complex substrates.
-
Allylation of the Deprotected Amine: If the scavenger is not efficient enough, the allyl group can be transferred to the newly deprotected amine or other nucleophilic sites on your molecule.[1] This can be minimized by using a sufficient excess of a highly effective scavenger.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), peptide aggregation can hinder the access of reagents to the reaction site, leading to incomplete deprotection.[17] Switching to a more polar solvent like NMP, adding chaotropic salts, or performing the reaction at a slightly elevated temperature can help disrupt aggregation.[17]
-
Aspartimide Formation: In peptides containing Asp-Gly or Asp-Ser sequences, aspartimide formation can be a problematic side reaction under both acidic and basic conditions.[17] While less common during the neutral conditions of Alloc deprotection, it's a factor to consider in the overall synthetic strategy.
By understanding the underlying mechanisms and employing these systematic troubleshooting approaches, researchers can effectively navigate the challenges associated with the purification of Alloc-protected compounds, leading to higher purity products and more reliable experimental outcomes.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- Prashad, M., et al. (1997). Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development, 1(4), 311-314.
- Reddit. (2025). Your trick to remove residual palladium.
- Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl....
- Sopachem. (n.d.). Metal Scavenger Guide.
- Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
- ResearchGate. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- ACS Publications. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis.
- PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.
- Semantic Scholar. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers.
- Selective protection and deprotection of alcohols and amines. (n.d.).
- Infoscience EPFL. (1995). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spinchem.com [spinchem.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Scalable Synthesis Using Alloc-OSu
Prepared by a Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals employing N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) for the scalable synthesis of complex molecules, particularly peptides and their conjugates. As the demand for sophisticated therapeutics grows, mastering orthogonal protection strategies is paramount. The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its unique deprotection chemistry, which is orthogonal to the widely used Boc and Fmoc methodologies.[1][2] This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the successful and scalable implementation of Alloc-based strategies in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding Alloc-OSu and the Alloc protecting group.
Q1: What is Alloc-OSu and what is its primary application?
Alloc-OSu, or this compound, is a chemical reagent used to introduce the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[3] Its primary application is in multi-step organic synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS), where it is used to protect the amine groups of amino acids, particularly on side chains like that of lysine.[1][4] This protection prevents unwanted side reactions during peptide chain elongation.
Q2: What are the main advantages of the Alloc protecting group?
The key advantage of the Alloc group is its orthogonality . It is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][5] The Alloc group is selectively removed under very mild, specific conditions using a palladium(0) catalyst, which does not affect most other protecting groups.[2] This three-dimensional control is essential for synthesizing complex structures like cyclic peptides, branched peptides, and antibody-drug conjugates.[1][6]
Q3: How is Alloc-OSu handled and stored?
Alloc-OSu is a white solid that should be stored in a tightly sealed container under an inert atmosphere in a freezer, typically at -20°C, to prevent degradation from moisture.[7] For routine laboratory use, storage at 0-8°C is also acceptable.[4] As with many active esters, its stability is critical for successful reactions.
Q4: What are the general conditions for an Alloc protection reaction using Alloc-OSu?
The protection reaction involves the nucleophilic attack of an amine on Alloc-OSu. The reaction is typically carried out under mild basic conditions to neutralize the released N-hydroxysuccinimide (NHS) and any acid present. Common conditions involve reacting the amine with 1.1-1.5 equivalents of Alloc-OSu in the presence of a base like sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like pyridine or triethylamine.[2] The reaction is often performed in solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), or a biphasic mixture of THF and water.[2][8]
Q5: What is the mechanism of Alloc group deprotection?
The deprotection proceeds via a palladium(0)-catalyzed process known as the Tsuji-Trost reaction.[1][8] The mechanism involves three main steps:
-
Coordination: The palladium(0) catalyst coordinates to the double bond of the allyl group.
-
Oxidative Addition: The catalyst inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex and releasing the carbamate. This carbamate is unstable and decarboxylates to liberate the free amine.[8]
-
Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "scavenger" attacks the π-allyl complex, regenerating the palladium(0) catalyst so it can re-enter the catalytic cycle.[1][8] Phenylsilane is a highly effective scavenger that prevents common side reactions.[1]
Section 2: Troubleshooting Guide
This guide is structured to address specific issues that may arise during synthesis, providing both the cause and the solution.
Part A: Amine Protection with Alloc-OSu
Q: My protection reaction yield is low or the reaction is incomplete. What are the likely causes?
-
Cause 1: Reagent Quality. Alloc-OSu is susceptible to hydrolysis. If stored improperly or if it's from an old batch, it may have degraded, reducing its activity.
-
Solution: Use a fresh bottle of Alloc-OSu or verify the purity of your existing stock. Store it desiccated at -20°C.[7]
-
-
Cause 2: Insufficient Base. An inadequate amount of base can lead to a drop in pH as N-hydroxysuccinimide is released, protonating the starting amine and shutting down the reaction.
-
Solution: Ensure at least 2-3 equivalents of a suitable base (e.g., NaHCO₃, pyridine) are used.[2] For sensitive substrates, a non-nucleophilic organic base like triethylamine or DIPEA may be preferable.
-
-
Cause 3: Incorrect Solvent. The solubility of your amine substrate in the chosen solvent system might be poor, leading to slow reaction kinetics.
-
Solution: For amines that are not soluble in common organic solvents like CH₂Cl₂, consider a biphasic system (e.g., THF/water or dioxane/water) with an inorganic base like NaHCO₃.[8]
-
Part B: Alloc Group Deprotection
Q: The Alloc deprotection is sluggish or stalls completely. How can I resolve this?
-
Cause 1: Inactive or Poisoned Catalyst. The palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation and can be poisoned by certain functional groups (e.g., unprotected thiols). The solution may also appear black, indicating catalyst decomposition into palladium black.
-
Solution: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen), especially during reagent addition.[5] Use fresh, high-quality Pd(PPh₃)₄. If thiol-containing residues are present, they must be protected. If the reaction stalls, a second addition of fresh catalyst may be required.
-
-
Cause 2: Insufficient Scavenger. The scavenger is a stoichiometric reagent responsible for intercepting the allyl group and turning over the catalyst. Insufficient scavenger will halt the catalytic cycle.
-
Cause 3: Low Temperature or Short Reaction Time (especially on solid phase). Reactions on a solid support can be slower than in solution due to steric hindrance and diffusion limitations.[9]
Q: I'm observing unexpected side products after deprotection. What are they and how can I prevent them?
-
Cause: Allylation of Nucleophiles. In the absence of an effective scavenger, the reactive π-allyl palladium intermediate can be intercepted by other nucleophiles in the reaction mixture, including the newly deprotected amine, leading to undesired N-allylated byproducts.
-
Solution: The choice of scavenger is critical. Phenylsilane is highly effective because it acts as a hydride donor and rapidly reduces the π-allyl complex, minimizing the opportunity for side reactions.[1] Ensure it is added before the palladium catalyst.
-
Part C: Purification and Scale-Up
Q: How do I efficiently remove palladium residues and scavenger byproducts after the reaction?
-
Solution 1: Chromatography. For small-scale reactions, purification via column chromatography is standard.[2]
-
Solution 2: Extraction. After concentrating the reaction mixture, perform a series of aqueous washes. Acidic washes (e.g., dilute HCl) can remove basic triphenylphosphine oxide byproducts, while basic washes can remove other impurities.
-
Solution 3: Filtration. If palladium black has formed, it can often be removed by filtering the reaction mixture through a pad of Celite®.
Q: What are the key considerations when scaling up the Alloc deprotection reaction?
-
Consideration 1: Inert Atmosphere. While lab-scale reactions can sometimes be performed in an open flask, especially with microwave assistance[11], maintaining an inert atmosphere becomes more critical at scale to preserve the expensive catalyst.
-
Consideration 2: Reagent Addition and Heat Management. The addition of reagents, particularly the catalyst, should be controlled. Although the reaction is not typically highly exothermic, proper stirring and temperature monitoring are essential for consistency on a large scale.
-
Consideration 3: Reaction Monitoring. On a larger scale, taking aliquots for analysis by LC-MS or HPLC is crucial to determine the reaction endpoint accurately, avoiding unnecessary excess reagent use or premature workup.[12][13]
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Amine Protection using Alloc-OSu (Solution Phase)
-
Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of THF and water).
-
Add sodium bicarbonate (NaHCO₃, 3.0 equiv) to the solution and stir until dissolved.
-
In a separate flask, dissolve Alloc-OSu (1.2 equiv) in THF.
-
Slowly add the Alloc-OSu solution to the stirring amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.[8]
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.[8]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Alloc Deprotection (Solution Phase)
This reaction should be performed under an inert atmosphere (e.g., Argon).[5]
-
Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add phenylsilane (PhSiH₃, 7.0 - 20.0 equiv) to the solution.[1][14]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equiv), to the stirring solution.[14]
-
Stir the reaction mixture at 0 °C to room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1 hour.[2][14]
-
Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography.
Protocol 3: On-Resin Alloc Deprotection for SPPS
-
Swell the Alloc-protected peptide-resin in dichloromethane (CH₂Cl₂) in a suitable reaction vessel.
-
Drain the solvent.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1 - 0.2 equiv) and phenylsilane (20 equiv) in CH₂Cl₂.[1][15]
-
Add the deprotection solution to the resin and agitate gently (e.g., by bubbling argon or using a shaker) for 1-2 hours at room temperature.[1]
-
Drain the reaction vessel and wash the resin thoroughly with CH₂Cl₂ (3x), DMF (3x), and finally CH₂Cl₂ (3x) to remove all traces of catalyst and byproducts.
-
For difficult sequences, a second deprotection (repeating steps 4-5) is recommended to ensure complete removal.[1]
Section 4: Data and Visualizations
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Fmoc, Alloc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Boc, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-OSu, Alloc-Cl | Pd(0) Catalyst + Scavenger | Boc, Fmoc |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |
Diagrams
Workflow for Alloc Protection of an Amine
Caption: General workflow for amine protection using Alloc-OSu.
Simplified Catalytic Cycle for Alloc Deprotection
Caption: The palladium-catalyzed deprotection of the Alloc group.
Troubleshooting Decision Tree for Incomplete Deprotection
Caption: A decision-making guide for troubleshooting incomplete Alloc deprotection.
References
- Current time information in Columbus, OH, US. (n.d.). Google.
- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Preprint]. DOI: 10.26434/chemrxiv-2023-y0gjb
- Wilson, D. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(9), 564-569. [Link]
- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage.
- Alloc Protecting Group Removal Protocol. (n.d.). CDN.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- An Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2023). ResearchGate.
- Conti, P., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
- Lauer, A., et al. (2020). Scalable One-Pot-Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Journal of the American Chemical Society, 142(39), 16610-16621. [Link]
- D'Andrea, L. D., et al. (2003). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Letters in Peptide Science, 10(5-6), 575-579. [Link]
- Quantitative monitoring of biphasic reactions. (n.d.). Andor - Oxford Instruments.
- Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit.
- Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates: a robust, regioselective, and scalable approach. (2023). Green Chemistry. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
- Evaluation of Scalable Synthesis Methods for Aluminum-Substituted Li7La3Zr2O12 Solid Electrolytes. (2022). MDPI. [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. [Link]
- SPPS: peptide failure to elongate? (2020, December 22). ResearchGate.
- Zhou, D., et al. (2025). Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling. Journal of Organic Chemistry. [Link]
- Computer Support. (n.d.). Ohio State University Department of Chemistry and Biochemistry.
- List of scientific misconduct incidents. (n.d.). Wikipedia.
- Troubleshooting. (n.d.). University of Maryland Department of Chemistry and Biochemistry.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 135544-68-2|this compound|BLD Pharm [bldpharm.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. reddit.com [reddit.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Minimizing Dipeptide Formation with Alloc-OSu
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the allyloxycarbonyl (Alloc) protecting group in their workflows. We will address the common, yet often misunderstood, issue of dipeptide-related impurities observed during solid-phase peptide synthesis (SPPS) involving Alloc-protected amino acids.
This document provides in-depth troubleshooting, root cause analysis, and validated protocols to ensure the highest purity and yield in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Alloc-OSu, and what is its primary role in peptide synthesis?
Alloc-OSu, or N-(Allyloxycarbonyloxy)succinimde, is a reagent used to introduce the Alloc (allyloxycarbonyl) protecting group onto the primary amine (Nα) of an amino acid.[1][2] The Alloc group is a carbamate-based protecting group that is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.[3][4] Its key advantage lies in its unique deprotection mechanism, which involves a palladium(0)-catalyzed reaction, offering an additional layer of synthetic flexibility for complex peptides, such as those requiring on-resin side-chain modification or cyclization.[3][5]
The use of an N-hydroxysuccinimide (OSu) active ester is a highly refined method for introducing a protecting group. It is specifically designed to promote a clean, efficient reaction with the amino acid's amine. Critically, reagents like Alloc-OSu and its well-known analogue, Fmoc-OSu, are favored over older reagents like chloroformates (e.g., Fmoc-Cl) precisely because they eliminate the formation of dipeptide byproducts during the amino acid protection step itself.[6]
Q2: I am using Alloc-protected amino acids and observing a dipeptide impurity in my final product. Is the Alloc group causing this?
This is a common point of confusion. It is highly unlikely that the Alloc protecting group or the original Alloc-OSu reagent is the direct cause of dipeptide formation during the coupling steps of SPPS. The issue almost certainly stems from well-known side reactions inherent to the SPPS process, which can occur regardless of the Nα-protecting group used.
The two most probable culprits for what appears to be a dipeptide impurity are:
-
Diketopiperazine (DKP) Formation: This is the intramolecular cyclization of the resin-bound dipeptide, which cleaves the first two amino acids from the resin as a cyclic dipeptide. This is a major cause of yield loss, especially in Fmoc-based synthesis.[7]
-
Incomplete Coupling and Deletion Sequences: Failure to couple an amino acid completely results in a "deletion sequence." If the subsequent amino acid couples successfully, the final product will be missing a residue. While not a dipeptide itself, this common impurity can complicate analysis and purification.[8][9]
The following troubleshooting guide will help you diagnose and resolve these underlying issues.
Troubleshooting Guide: Diagnosing and Mitigating Dipeptide-Related Impurities
This section provides a framework for identifying the root cause of your impurity and implementing field-proven corrective actions.
Issue 1: Suspected Diketopiperazine (DKP) Formation
Symptoms:
-
A prominent impurity peak is observed in the HPLC/UPLC analysis of the crude product.
-
Mass spectrometry (MS) analysis of this peak reveals a mass corresponding to the cyclic dipeptide of the first two C-terminal amino acids (residues 1 and 2).
-
A significant reduction in the overall yield of the full-length peptide.
-
The issue is most pronounced when the second residue is Proline (Pro) or when the dipeptide sequence contains Glycine (Gly) or other sterically unhindered amino acids.[7]
Root Cause Analysis:
DKP formation is a head-to-tail intramolecular cyclization. After the second amino acid is coupled and its Nα-protecting group is removed, the newly freed terminal amine can act as a nucleophile. It attacks the ester bond linking the C-terminal amino acid to the resin. This forms a highly stable six-membered ring, which cleaves the dipeptide from the resin, terminating chain growth.[7]
Caption: Mechanism of Diketopiperazine (DKP) Formation on Solid Support.
Mitigation Strategies & Protocols:
The primary goal is to prevent the vulnerable linear dipeptidyl-resin from forming or to suppress the intramolecular cyclization.
| Strategy | Principle | Recommended Protocol |
| A: Utilize Sterically Hindered Resins | The bulky chemical structure of the resin linker physically obstructs the N-terminal amine from attacking the ester bond.[7] | For sequences with C-terminal Proline or other high-risk residues, initiate the synthesis on 2-chlorotrityl chloride (2-CTC) resin . The trityl moiety provides significant steric hindrance that effectively suppresses DKP formation. |
| B: Incorporate Dipeptide Building Blocks | This strategy bypasses the dipeptidyl-resin stage entirely by coupling the first two amino acids as a single, pre-formed unit.[10][11] | Protocol: Instead of coupling AA1 and then AA2, use a commercially available or custom-synthesized dipeptide (e.g., Fmoc-Pro-Gly-OH). Activate and couple this dipeptide to the resin in a single step. This is the most robust method for preventing DKP formation.[7] |
| C: Modify Coupling/Deprotection Protocol | Minimize the time the deprotected dipeptide amine is exposed before the next coupling reaction. | If using Boc/Bzl chemistry, employ in situ neutralization protocols. For Fmoc chemistry, ensure the coupling of the third amino acid is performed immediately after the deprotection and washing of the second residue. |
Issue 2: Incomplete Coupling Leading to Deletion Sequences
Symptoms:
-
LC-MS analysis shows an impurity with a mass corresponding to the target peptide minus a single amino acid residue (M - mass of missing AA).[12]
-
The problem is recurrent when coupling sterically hindered amino acids (e.g., Arg(Pbf), Val, Ile) or coupling to a hindered residue like proline.[9]
-
Reduced coupling efficiency may be observed via a positive Kaiser test after the coupling step.
Root Cause Analysis:
Incomplete coupling occurs when the incoming activated Alloc-amino acid is unable to react completely with the N-terminal amine of the growing peptide chain. This can be due to steric hindrance from bulky side chains or the aggregation of peptide chains on the resin, which physically blocks access to the reaction sites.[7][10] If the unreacted amines are not capped, they will react during the next coupling cycle, leading to a peptide that is missing one amino acid.
Caption: Workflow showing how incomplete coupling leads to deletion sequences.
Mitigation Strategies & Protocols:
The focus here is on driving the coupling reaction to completion and managing any unreacted sites.
| Strategy | Principle | Recommended Protocol & Reagents |
| A: Optimize Coupling Chemistry | Increase the reactivity of the system to overcome steric or electronic barriers. | 1. Use a more potent coupling reagent: For difficult couplings, standard reagents may be insufficient. 2. Increase concentration: Raising the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) increases reaction probability.[9] 3. Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and reagents for a second coupling cycle.[9] |
| B: Disrupt Peptide Aggregation | Aggregation is caused by intermolecular hydrogen bonding between peptide chains. Disrupting these bonds improves solvent and reagent access.[7] | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures. 2. Add Chaotropic Salts: Add salts like 0.4 M LiCl to the coupling mixture to break up hydrogen bonds.[10] 3. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers. |
| C: Implement a Capping Step | Permanently block any unreacted N-terminal amines to prevent them from participating in subsequent coupling reactions. | Protocol: After the coupling step and subsequent washes, treat the resin with a solution of Acetic Anhydride and a non-nucleophilic base (e.g., DIPEA or Pyridine) in DMF (typically 10:5:85 v/v/v) for 10-20 minutes. This acetylates the free amines, creating truncated peptides that are easily separated during final purification. |
Table: Recommended Coupling Reagents for Difficult Sequences
| Reagent | Full Name | Class | Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Highly effective and fast-acting, especially for hindered amino acids. Recommended for most difficult couplings.[13] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium/Uronium | A classic and robust coupling reagent, slightly less reactive than HATU but very reliable.[13] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Excellent for reducing racemization risk, though may be slower than aminium-based reagents.[10] |
Analytical Protocols for Impurity Verification
Accurate identification of impurities is crucial for effective troubleshooting.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS)
This is the gold standard for analyzing peptide purity and identifying impurities.[12][14]
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Chromatographic Separation:
-
Column: C18 stationary phase (e.g., Agilent AdvanceBio Peptide Plus).[15]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water (MS-friendly) or 0.1% Trifluoroacetic Acid (TFA) in Water (better resolution but causes ion suppression).[15]
-
Mobile Phase B: 0.1% FA or TFA in Acetonitrile.
-
Gradient: Run a linear gradient from ~5% B to 95% B over 15-30 minutes to elute peptides of varying hydrophobicity.
-
-
Detection and Analysis:
-
UV Detector: Monitor absorbance at 210-220 nm.[12]
-
Mass Spectrometer (ESI-MS): Analyze the eluent to obtain the mass-to-charge ratio (m/z) of the main peak and all impurity peaks.
-
Interpretation: Compare the observed masses with the theoretical masses of your target peptide, the potential cyclic dipeptide, and any potential deletion sequences.[16]
-
Protocol 2: The Kaiser Test (Qualitative In-Process Control)
The Kaiser test detects the presence of free primary amines on the resin. It is an invaluable tool for checking if a coupling reaction has gone to completion.
-
Procedure:
-
Collect a few beads of resin from the reaction vessel after the coupling step and wash them thoroughly with DMF.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Ethanol, Phenol in Ethanol) to the beads.
-
Heat the sample at ~100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
Note: This test does not work for N-terminal proline (a secondary amine), where a different test (e.g., chloranil test) is required.
-
By systematically applying these diagnostic and mitigation strategies, you can successfully troubleshoot the appearance of dipeptide-related impurities, ensuring the integrity and success of your peptide synthesis campaigns using Alloc-protected amino acids.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Ge, Y., & Law, J. A. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Gmeiner, P., & Kärtner, A. (1993). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure. ElectronicsAndBooks.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Angell, Y. M., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. PubMed.
- MolecularCloud. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs.
- Tam, J. P., & Lu, Y. A. (1995). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. ScienceGate.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC.
- El-Faham, A., & Albericio, F. (2011). Applications of peptide coupling reagents–an update. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. 135544-68-2|N-(Allyloxycarbonyloxy)succinimide|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biosynth.com [biosynth.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. almacgroup.com [almacgroup.com]
- 13. bachem.com [bachem.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. agilent.com [agilent.com]
- 16. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
Validation & Comparative
The Pillars of Protection: A Mechanistic Overview
An Application Scientist's Guide to the Orthogonality of Alloc, Boc, and Fmoc Protecting Groups in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and modified natural products, the strategic use of protecting groups is fundamental.[1] The ability to selectively mask and unmask reactive functional groups with precision dictates the success of a synthetic route.[2] Among the chemist's toolkit, the Alloc (allyloxycarbonyl), Boc (tert-butyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) groups represent three distinct classes of amine protection, each with a unique deprotection mechanism. Their mutual compatibility, or orthogonality, provides a powerful strategy for achieving selective transformations in the presence of multiple reactive sites.[3][4]
This guide offers a deep dive into the chemical principles governing the Alloc, Boc, and Fmoc protecting groups, providing a comparative analysis of their deprotection conditions and demonstrating their orthogonality through field-proven experimental protocols.
Understanding the deprotection mechanism of each group is critical to appreciating their orthogonality. The cleavage conditions are not arbitrary; they are a direct consequence of the inherent chemical liabilities built into each structure.
The Boc Group: Acid-Labile Protection
The Boc group is a cornerstone of peptide synthesis, renowned for its stability to a wide range of conditions but its susceptibility to strong acids.[5][6]
-
Deprotection Mechanism: Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA).[7][8] The mechanism begins with the protonation of the carbamate oxygen, followed by fragmentation to form a highly stable tert-butyl cation and a carbamic acid intermediate.[9] This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[7][9] The stability of the intermediary tert-butyl cation is the thermodynamic driving force for this reaction.[7]
The Fmoc Group: Base-Labile Protection
The Fmoc group is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS).[10][11] Its key feature is its lability to basic conditions, while remaining stable to acids.[12]
-
Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination (E1cB mechanism).[10][13] The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[14][15] This generates a stabilized fluorenyl anion, leading to the elimination of dibenzofulvene (DBF) and the formation of the unstable carbamic acid, which then decarboxylates.[13] Piperidine serves a dual role: as the base for proton abstraction and as a scavenger to trap the electrophilic DBF byproduct, preventing side reactions.[12][14]
The Alloc Group: Palladium-Catalyzed Cleavage
The Alloc group offers a unique deprotection pathway that is orthogonal to both acid- and base-labile groups.[16][17] Its removal is contingent on transition metal catalysis, providing an additional layer of selectivity.
-
Deprotection Mechanism: Alloc cleavage is a palladium(0)-catalyzed process, often described as a Tsuji-Trost allylation.[16][18] The catalytic cycle is initiated by the coordination of a Pd(0) complex (e.g., Pd(PPh₃)₄) to the allyl group's double bond, followed by oxidative addition to form a π-allylpalladium(II) complex.[16][19] This releases the carbamate, which decarboxylates to yield the free amine.[16] To regenerate the Pd(0) catalyst and complete the cycle, a scavenger (or nucleophile) such as phenylsilane (PhSiH₃) or morpholine is required to intercept the allyl group from the palladium complex.[18][20]
The Principle of Orthogonality: A Visual Guide
Orthogonality in this context means that each protecting group can be selectively removed in the presence of the others using a specific set of reagents that leave the other groups untouched.[2][21] This principle is the key to synthesizing complex, multifunctional molecules, such as branched or cyclic peptides, where side-chain manipulations are required while the main peptide chain remains protected.[18][22]
Caption: Orthogonal deprotection pathways for Boc, Fmoc, and Alloc groups.
Comparative Analysis: Alloc vs. Boc vs. Fmoc
The choice of a protecting group strategy depends on the overall synthetic plan, including the nature of the target molecule and the other functional groups present. A direct comparison highlights the distinct advantages of each group.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Alloc (allyloxycarbonyl) |
| Chemical Class | Carbamate | Carbamate | Carbamate |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[5][8] | Base (e.g., 20% Piperidine in DMF)[12][13] | Pd(0) Catalysis + Scavenger[16][18] |
| Mechanism | A1-type fragmentation via stable carbocation[7][9] | E1cB β-Elimination[14][15] | π-Allyl Complex Formation[16][19] |
| Byproducts | Isobutylene, CO₂[7] | Dibenzofulvene (DBF), CO₂[13] | Allyl-scavenger adduct, CO₂[18] |
| Stability | Stable to base and hydrogenolysis.[7] | Stable to acid and hydrogenolysis.[11][13] | Stable to most acids and bases.[17][23] |
| Orthogonal To | Fmoc, Alloc, Cbz[7][24] | Boc, Alloc, Trt, Cbz[21][24] | Boc, Fmoc, tBu, Trt[18][24] |
| Key Application | Original standard for SPPS; useful for acid-sensitive side chains in Fmoc-SPPS.[24][] | Current standard for SPPS; allows for mild, iterative Nα-deprotection.[11][12] | Side-chain protection for on-resin modification (e.g., cyclization, branching).[18][20] |
Experimental Protocols for Selective Deprotection
The following protocols provide detailed, step-by-step methodologies for the selective removal of each protecting group. These are standard procedures used in solid-phase peptide synthesis (SPPS) and serve as a practical demonstration of orthogonality.
Protocol 1: Selective Deprotection of Alloc
This protocol describes the removal of an Alloc group from a resin-bound peptide, leaving Boc and Fmoc groups intact. This is a critical step for on-resin side-chain modification.
Sources
- 1. Protecting Groups in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. fiveable.me [fiveable.me]
- 5. genscript.com [genscript.com]
- 6. jk-sci.com [jk-sci.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. One moment, please... [total-synthesis.com]
- 14. peptide.com [peptide.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
- 23. peptide.com [peptide.com]
- 24. biosynth.com [biosynth.com]
A Senior Application Scientist's Guide to Amine Protection: Comparing Alloc-OSu and Fmoc-OSu
In the intricate world of chemical synthesis, particularly in the development of peptides and complex organic molecules, the strategic use of protecting groups is fundamental to success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility and outcome of a synthetic route. Among the most critical of these are amine protecting groups. This guide provides an in-depth, objective comparison of two powerful and widely used reagents for this purpose: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu) .
As a senior application scientist, my goal is not merely to present protocols but to illuminate the underlying chemistry, strategic implications, and field-proven insights that guide the choice between these two reagents. We will explore their mechanisms, orthogonality, potential pitfalls, and the practical considerations that researchers, scientists, and drug development professionals must weigh to optimize their synthetic strategies.
The Fundamental Chemistry: Mechanisms of Protection and Deprotection
Understanding the core mechanism of how a protecting group is installed and removed is the first principle of its effective use. Both Fmoc and Alloc are carbamate-based protecting groups, but their cleavage conditions are starkly different, forming the basis of their utility.
The Fmoc Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its popularity stems from its clever deprotection mechanism, which relies on mild basic conditions.
-
Protection: The amine protection reaction proceeds via a nucleophilic attack of the primary or secondary amine onto the carbonyl carbon of the Fmoc-OSu reagent. This results in the formation of a stable carbamate linkage, with the non-toxic N-hydroxysuccinimide (NHS) acting as an excellent leaving group that is easily removed.[4][5]
-
Deprotection: The key to the Fmoc group's utility is its lability to bases.[4][6] The protons on the C9 carbon of the fluorenyl ring system are acidic. A mild secondary amine base, typically 20% piperidine in a polar aprotic solvent like DMF, is strong enough to abstract one of these protons.[1][7] This initiates a β-elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The piperidine in the deprotection solution also serves as a scavenger, forming a stable adduct with the reactive DBF to prevent it from reacting with the newly liberated amine.[8]
The Alloc Group: A Tool for Orthogonal Manipulation
The allyloxycarbonyl (Alloc) group is a versatile protecting group prized for its unique deprotection pathway, which is orthogonal to both acid-labile (like Boc) and base-labile (like Fmoc) groups.[9][10][11]
-
Protection: Similar to Fmoc-OSu, the protection mechanism with Alloc-OSu involves the nucleophilic attack of an amine on the activated succinimidyl ester, forming the desired Alloc-carbamate and releasing NHS.[12][13]
-
Deprotection: The Alloc group is exceptionally stable to both acidic and basic conditions.[12] Its removal is achieved under very mild, neutral conditions via palladium(0)-catalyzed allyl transfer.[13] A catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the formation of a π-allyl-palladium complex.[12][13] A nucleophilic scavenger, such as phenylsilane (PhSiH₃), then intercepts the allyl group, leading to the collapse of the carbamate and release of the free amine.[11][13]
Visualizing the Chemistry: Structures and Mechanisms
To fully grasp the concepts, visual representations of the chemical structures and reaction pathways are indispensable.
Caption: Chemical structures of Fmoc-OSu and Alloc-OSu reagents.
Caption: Generalized mechanism for amine protection using Fmoc-OSu and Alloc-OSu.
Head-to-Head Performance Comparison
The choice between Fmoc and Alloc is driven by the specific demands of the synthetic strategy. The following table summarizes their key performance characteristics.
| Feature | Fmoc-OSu | Alloc-OSu |
| Protection Reagent | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | This compound |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, DIEA) in aqueous or organic solvent.[14][15] | Mildly basic (e.g., NaHCO₃, pyridine) in aqueous or organic solvent.[12][13] |
| Deprotection Mechanism | Base-catalyzed β-elimination.[1][5] | Palladium(0)-catalyzed allyl transfer.[12][13] |
| Deprotection Reagents | Secondary amines (e.g., 20% piperidine in DMF).[4][8] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃, dimedone).[11] |
| Deprotection Conditions | Mild, basic, room temperature, rapid (minutes).[7] | Mild, neutral, room temp or slightly elevated (e.g., 38°C with microwave).[16] Air-sensitive. |
| Stability | Acid: Very Stable (e.g., TFA).[8][17] Base: Labile. Hydrogenolysis: Labile.[8] | Acid: Very Stable (e.g., TFA).[12] Base: Very Stable (e.g., piperidine).[12] Hydrogenolysis: Stable. |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt).[10][18] Not orthogonal to other base-labile groups. | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[9][10][11] |
| Reaction Monitoring | Deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct (~301 nm).[4][19] | Typically monitored by chromatography (TLC, LC-MS) to confirm disappearance of starting material. |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, racemization at C-terminal cysteine.[17][20][21] | Catalyst poisoning, incomplete deprotection, potential for side reactions if scavenger is inefficient. |
| Key Advantage | Milder than acid-based Boc chemistry; enables UV monitoring for automation.[18] | True orthogonality allows for selective side-chain manipulation in the presence of Fmoc and acid-labile groups.[22] |
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The true power of these protecting groups is realized when they are used in concert. The standard Fmoc/tBu SPPS strategy involves using the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for "permanent" side-chain protection.[1] The Alloc group is introduced when a third level of orthogonality is required, for instance, to create branched or cyclic peptides.
A common example is the use of Fmoc-Lys(Alloc)-OH.[22] The peptide backbone can be elongated using standard Fmoc chemistry. At the desired step, the Nα-Fmoc group is left on, and the side-chain Alloc group of a specific lysine residue is selectively removed using a palladium catalyst. This exposes a single free amine on the side chain, which can then be acylated, labeled with a fluorophore, or used to initiate the synthesis of a second peptide chain, all while the main peptide remains anchored to the resin.
Caption: Orthogonal workflow for side-chain modification using Alloc and Fmoc.
Detailed Experimental Protocols
Scientific integrity demands reproducible, detailed methodologies. The following protocols are representative procedures for the use of Fmoc-OSu and Alloc-OSu.
Protocol 1: General Procedure for Amine Protection with Fmoc-OSu
-
Objective: To protect a primary or secondary amine with the Fmoc group in solution phase.
-
Materials:
-
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent mixture.
-
Add sodium bicarbonate and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu in dioxane or THF and add it dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 4-16 hours at room temperature, monitoring progress by TLC or LC-MS.[14]
-
Once the reaction is complete, dilute the mixture with water and adjust the pH to ~9 with additional NaHCO₃ if necessary.
-
Wash the aqueous mixture with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the Fmoc-protected product.[14]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if needed.
-
Protocol 2: On-Resin Fmoc Deprotection in SPPS
-
Objective: To remove the Nα-Fmoc group from a resin-bound peptide.
-
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[7]
-
DMF for washing
-
-
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate (e.g., by bubbling nitrogen or rocking) for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[23]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
The resin is now ready for the next amino acid coupling step. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.
-
Protocol 3: General Procedure for Amine Protection with Alloc-OSu
-
Objective: To protect a primary or secondary amine with the Alloc group.
-
Materials:
-
Procedure:
-
Dissolve the amine substrate and NaHCO₃ in the THF/water mixture at room temperature.[13]
-
Add allyl chloroformate (Alloc-Cl) dropwise to the stirring solution.[13]
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.[13]
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.[13]
-
Purify the crude product by column chromatography.
-
Protocol 4: On-Resin Alloc Deprotection in SPPS
-
Objective: To selectively remove an Alloc group from a resin-bound peptide.
-
Materials:
-
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Crucially, this reaction is air-sensitive. Flush the vessel with Argon.
-
In a separate vial under Argon, dissolve Pd(PPh₃)₄ and phenylsilane in anhydrous DCM.[11]
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes. Repeat this step with a fresh solution of catalyst and scavenger for a total of 2-3 treatments to ensure complete removal.[7]
-
Wash the resin extensively with DCM (5x), DMF (5x), and DCM (5x) to remove the palladium catalyst and byproducts completely.
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
-
Conclusion: Making an Informed Choice
The decision to use Fmoc-OSu versus Alloc-OSu is not a matter of one being superior, but rather a strategic choice based on the synthetic goal.
-
Fmoc-OSu is the undisputed workhorse for the linear, stepwise assembly of peptides in SPPS. Its mild, base-labile deprotection and the ability to monitor the reaction via UV spectroscopy make it ideal for both manual and automated synthesis.[4][18] Its primary limitation is that its deprotection condition precludes the use of other base-labile protecting groups.
-
Alloc-OSu (and its related reagents) is a specialist's tool, employed when a higher level of synthetic complexity is required. Its stability to both acids and bases makes it a truly orthogonal protecting group.[11][12] This allows for the selective deprotection of side chains to create branched peptides, introduce post-translational modifications, or synthesize cyclic peptides on-resin—tasks that are difficult or impossible to achieve with a simple Fmoc/tBu strategy.[11][22] The primary considerations are the cost, air-sensitivity of the palladium catalyst, and the need for thorough washing to remove metal contaminants.
Ultimately, a deep understanding of the mechanisms, stabilities, and orthogonal relationships of these protecting groups empowers the modern chemist to design and execute syntheses of remarkable complexity, pushing the boundaries of drug discovery and materials science.
References
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]
- Orthogonal Protection Definition. Fiveable. [Link]
- Understanding Fmoc-Lys(Alloc)
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Fmoc - Lokey Lab Protocols. Wikidot. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Synthetic Chemicals. [Link]
- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Novel deprotection method of Fmoc group under neutral hydrogenation conditions.
- Supporting Information. The Royal Society of Chemistry. [Link]
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [Link]
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Taylor & Francis Online. [Link]
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
- Alloc Protecting Group Removal Protocol. Pfaendtner Research Group. [Link]
- The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Methods for the synthesis of fmoc protected amines.
- Amino Acid-Protecting Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Mass Spectrometry of Alloc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts not only the synthetic strategy but also the subsequent analytical characterization.[1] The allyloxycarbonyl (Alloc) protecting group has emerged as a valuable tool, offering orthogonality to the widely used Boc and Fmoc strategies.[2][3] This guide provides an in-depth, objective comparison of the mass spectrometric behavior of Alloc-protected peptides against other common alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of analyzing these molecules, ensuring the integrity and accuracy of your results.
The Alloc Group in the Mass Spectrometer: A Tale of Stability and Selective Lability
The performance of a protected peptide in a mass spectrometer is intrinsically linked to the chemical nature of the protecting group itself.[4] Unlike the acid-labile Boc group, which is known for its propensity for in-source decay, the Alloc group exhibits greater stability under typical electrospray ionization (ESI) conditions.[4] This stability translates to cleaner MS1 spectra with a reduced presence of deprotected peptide ions, simplifying data interpretation and improving the signal-to-noise ratio for the intact protected peptide.
However, the true utility of the Alloc group in mass spectrometry lies in its unique fragmentation behavior under collision-induced dissociation (CID). While more stable than Boc, the Alloc group can be selectively cleaved, providing valuable diagnostic information.
Ionization and Adduct Formation
In positive ion ESI-MS, Alloc-protected peptides predominantly form protonated molecules, [M+H]⁺, and sodium adducts, [M+Na]⁺.[4] The ionization efficiency is generally considered moderate, comparable to Cbz-protected peptides but often lower than that of Fmoc-protected peptides, whose aromaticity can enhance protonation.[4]
Characteristic Fragmentation: A Diagnostic Tool
Under CID conditions, the fragmentation of Alloc-protected peptides is characterized by a charge-remote fragmentation mechanism. The initial radical cation formation on a heteroatom, such as the nitrogen of the peptide backbone or a side chain, initiates a cascade of bond cleavages.[5][6] A key fragmentation pathway for the Alloc group involves the loss of the allyl group followed by decarboxylation.
This behavior can be contrasted with the facile neutral losses of isobutylene (56 Da) and tert-butanol (74 Da) that dominate the CID spectra of Boc-protected peptides.[4][7] While these losses are diagnostic for the Boc group, they can sometimes suppress the desired backbone fragmentation, complicating sequence analysis.[4] The Alloc group, being more robust, allows for a greater proportion of informative b- and y-ion series, which are crucial for peptide sequencing.[4]
Comparative Analysis: Alloc vs. Other Common Protecting Groups
To provide a clear perspective, the following table summarizes the key mass spectrometric characteristics of Alloc-protected peptides in comparison to those with Boc and Fmoc protection.
| Parameter | Alloc-Protected Peptides | Boc-Protected Peptides | Fmoc-Protected Peptides |
| Predominant Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Typical Ionization Efficiency | Moderate | Moderate | High |
| Susceptibility to In-Source Decay | Low | High | Low |
| Characteristic Fragmentation (CID) | Backbone fragmentation (b and y ions), with some characteristic group fragmentation | Neutral loss of isobutylene (-56 Da), Neutral loss of tert-butanol (-74 Da)[4] | Backbone fragmentation (b and y ions) |
| Utility for Sequencing | Good, allows for clear backbone fragmentation | Can be complicated by dominant neutral losses | Excellent, generally provides clear b- and y-ion series |
| Deprotection Chemistry | Palladium-catalyzed[8] | Acid-labile (e.g., TFA)[7] | Base-labile (e.g., piperidine)[7] |
Key Insights: The low susceptibility of the Alloc group to in-source decay makes it a superior choice over the Boc group when accurate quantification of the intact protected peptide is critical.[4] While Fmoc-protected peptides often exhibit higher ionization efficiency, the unique deprotection chemistry of the Alloc group provides valuable orthogonality in complex synthetic schemes.[2][4]
Experimental Protocol: LC-MS/MS Analysis of Alloc-Protected Peptides
This section provides a detailed, step-by-step methodology for the robust analysis of Alloc-protected peptides.
Sample Preparation
Effective sample preparation is crucial for obtaining high-quality mass spectrometry data.[9]
-
Dissolution: Dissolve the Alloc-protected peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
Liquid Chromatography (LC)
The goal of the LC separation is to resolve the peptide of interest from impurities and deliver it to the mass spectrometer in a compatible solvent system.[9][10]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, typically from 5% to 95% B over a suitable time frame (e.g., 20-30 minutes).
-
Flow Rate: 0.3 - 0.4 mL/min.[11]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 400-2000 (adjust based on the expected mass of the peptide).
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A normalized collision energy in the range of 25-40% is a good starting point, but should be optimized for the specific peptide to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the behavior of Alloc-protected peptides in the mass spectrometer, the following diagrams are provided.
Caption: Fragmentation pathways of Alloc-protected peptides in MS/MS.
Challenges and Troubleshooting in the Analysis of Alloc-Protected Peptides
While the Alloc group offers many advantages, researchers may encounter certain challenges during mass spectrometric analysis.
Incomplete Deprotection
Residual Alloc groups can be observed in samples that have undergone on-resin or in-solution deprotection. [12]This is often due to catalyst poisoning or incomplete reaction. LC-MS is an excellent tool for monitoring the deprotection reaction by tracking the disappearance of the Alloc-protected peptide peak and the appearance of the deprotected product.
-
Troubleshooting: If incomplete deprotection is observed, consider repeating the deprotection step with fresh palladium catalyst and scavenger. [13]Microwave-assisted deprotection has also been shown to be an effective method for achieving complete removal of Alloc groups. [14]
Side Reactions
During peptide synthesis and deprotection, various side reactions can occur, leading to unexpected masses in the mass spectrum. For instance, piperidine, often used for Fmoc removal, can sometimes add to dehydroalanine residues, forming 3-piperidinylalanine adducts, which result in a mass shift. [15]
-
Troubleshooting: Careful analysis of the mass spectrum for unexpected mass additions is crucial. High-resolution mass spectrometry can aid in determining the elemental composition of adducts, providing clues to their identity.
Palladium Adducts
In some cases, palladium from the deprotection catalyst can form adducts with the peptide, leading to characteristic isotopic patterns in the mass spectrum.
-
Troubleshooting: Thorough washing of the peptide after deprotection is essential to remove residual catalyst. The use of chelating agents can also help to sequester any remaining palladium.
Conclusion: A Strategic Choice for Peptide Analysis
The Alloc protecting group represents a powerful tool in the peptide chemist's arsenal, offering a unique combination of stability and selective lability that can be advantageously exploited in mass spectrometry. Its resistance to in-source decay provides cleaner spectra and more reliable quantification of the intact protected peptide compared to the more labile Boc group. Furthermore, its characteristic fragmentation patterns under CID, which favor informative backbone cleavage, make it a valuable asset for sequence confirmation.
By understanding the fundamental principles of its behavior in the mass spectrometer and by employing robust, optimized analytical protocols, researchers can leverage the full potential of the Alloc group. This guide has provided a framework for making informed decisions regarding the use and analysis of Alloc-protected peptides, ultimately contributing to the successful characterization of these important molecules in research and drug development.
References
- Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides - Benchchem.
- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. - DOI.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
- Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage.
- Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester - Benchchem.
- Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine - CDN.
- Supporting Information - The Royal Society of Chemistry.
- Protecting Groups in Peptide Synthesis | Biosynth.
- Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis.
- Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
- LC-MS/MS Peptide Analysis: Complete Protocol.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate.
- Selecting Orthogonal Building Blocks - Sigma-Aldrich.
- common fragmentation mechanisms in mass spectrometry - YouTube.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed.
- Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC - NIH.
- Fragmentation (mass spectrometry) - Wikipedia.
- Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC - NIH.
- Mass Spectrometry: Fragmentation Mechanisms - YouTube.
- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchGate.
- Overview of peptide and protein analysis by mass spectrometry - PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning - PMC - PubMed Central.
- 2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
Sources
- 1. biosynth.com [biosynth.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 10. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Alloc-Protected Compounds
For researchers, scientists, and professionals in drug development, the purity of synthetic building blocks is non-negotiable. The allyloxycarbonyl (Alloc) protecting group is a valuable tool, particularly in peptide and organic synthesis, due to its orthogonal removal conditions. However, ensuring the purity of Alloc-protected compounds is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Alloc compounds, grounded in scientific principles and practical expertise.
The Critical Role of Purity Analysis for Alloc Compounds
The Alloc group offers orthogonality, as it is stable to the acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively.[1] Its removal is typically achieved using palladium(0) catalysts.[1] Impurities in an Alloc-protected starting material can lead to the formation of deletion sequences, side-product adducts, or diastereomers in the final product, complicating purification and potentially impacting biological activity.[2] Therefore, robust analytical methods are essential to identify and quantify these impurities.
A Comparative Analysis of HPLC Methodologies
The choice of an HPLC method for purity analysis depends on the specific Alloc compound and the potential impurities. Reversed-Phase HPLC (RP-HPLC) is the workhorse for chemical purity assessment, while Chiral HPLC is indispensable for determining enantiomeric purity. For a comprehensive analysis, employing orthogonal methods is highly recommended to resolve co-eluting impurities.[3][4]
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates molecules based on their hydrophobicity.[5] It is the most common technique for assessing the chemical purity of Alloc-protected amino acids and other amines, effectively separating the target compound from process-related impurities such as:
-
Unreacted starting materials: Incomplete reaction can leave residual free amines or Alloc-Cl.
-
Over-alkylation products: The allyl group can sometimes react with nucleophilic side chains.
-
Byproducts of Alloc deprotection: In cases where residual starting material from a previous step was carried over.
-
Degradation products: The Alloc group can be sensitive to certain conditions over time.
Key Considerations for RP-HPLC Method Development:
-
Column Chemistry: C18 columns are the most versatile and widely used for Alloc compounds.[6] For more polar analytes, a C8 column or columns with polar-embedded or polar-endcapped phases can provide better retention and peak shape.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically employed.[7] The addition of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial for protonating acidic residues and ensuring sharp, symmetrical peaks.[7] Formic acid is preferred for mass spectrometry (MS) compatibility.[8]
-
Detection: UV detection at 214 nm or 220 nm is standard for peptide bonds, while detection at 254 nm or 265 nm is suitable for compounds containing aromatic moieties.[1][6]
Chiral HPLC for Enantiomeric Purity
For chiral Alloc-protected compounds, such as amino acids, ensuring enantiomeric purity is paramount. The presence of the undesired enantiomer can lead to the formation of diastereomeric products that are often difficult to separate and can have different biological activities.[9] Chiral HPLC directly separates enantiomers, providing a precise measure of enantiomeric excess.
Common Approaches for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the chiral separation of protected amino acids in reversed-phase mode.[10]
-
Chiral Mobile Phase Additives: A chiral selector, such as a copper-proline complex, is added to the mobile phase to form transient diastereomeric complexes with the analyte enantiomers, which are then separated on a standard achiral column.[11]
The Imperative of Orthogonal Methods
Relying on a single HPLC method can be misleading, as impurities may co-elute with the main peak.[3] Orthogonal methods utilize different separation mechanisms, providing a more comprehensive purity profile.[4][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent orthogonal technique to RP-HPLC for polar compounds.[13] It uses a polar stationary phase and a mobile phase with a high organic content, separating compounds based on their polarity. This can be particularly useful for identifying polar impurities not well-retained in RP-HPLC.
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful orthogonal technique that uses supercritical CO2 as the primary mobile phase.[14] It often provides different selectivity compared to liquid chromatography and is compatible with MS.
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method.
Caption: Decision logic for selecting HPLC methods for Alloc compound purity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key HPLC analyses.
Protocol 1: RP-HPLC for Chemical Purity Assessment
Objective: To determine the chemical purity of an Alloc-protected amino acid and separate it from potential synthesis-related impurities.
-
Sample Preparation:
-
Dissolve the Alloc-protected amino acid in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.[1]
-
-
HPLC System and Conditions:
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.[1]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L- and D-enantiomers of an Alloc-protected amino acid.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
HPLC System and Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% TFA (e.g., 60:40 acetonitrile:water + 0.1% TFA). The exact ratio may need optimization for different Alloc-amino acids.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on a reference standard.
-
Calculate the enantiomeric purity by expressing the peak area of the desired enantiomer as a percentage of the total area of both enantiomer peaks.
-
The following diagram illustrates a general workflow for HPLC purity analysis.
Caption: General workflow for HPLC purity assessment.
Data Presentation and Comparison
The table below summarizes the key parameters and applications of the discussed HPLC methods.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity.[5] | Separation of enantiomers.[10] | Separation based on polarity.[13] |
| Stationary Phase | Nonpolar (e.g., C18, C8).[6] | Chiral Stationary Phase (CSP).[10] | Polar (e.g., silica, amide).[13] |
| Mobile Phase | Acetonitrile/water gradient with acid modifier (TFA, Formic Acid).[7] | Typically isocratic acetonitrile/water with acid modifier.[10] | High organic content with a small amount of aqueous buffer.[13] |
| Primary Application | Chemical purity, identification of synthesis byproducts. | Enantiomeric purity, determination of enantiomeric excess. | Orthogonal analysis of polar impurities. |
| MS Compatibility | Good with volatile modifiers like formic acid.[8] | Generally good with appropriate mobile phases. | Excellent due to high organic content.[13] |
Conclusion
The purity of Alloc-protected compounds is a cornerstone of successful synthetic chemistry. A multi-faceted analytical approach, centered on RP-HPLC for chemical purity and Chiral HPLC for enantiomeric purity, is essential. The integration of orthogonal methods like HILIC provides an additional layer of confidence, ensuring that the purity profile is comprehensive and accurate. By understanding the principles behind these methods and implementing robust protocols, researchers can ensure the quality of their Alloc-protected building blocks, paving the way for reliable and reproducible synthetic outcomes.
References
- Phenomenex. (n.d.). Chiral Separation of FMOC Protected α-Amino Acids by Reversed Phase HPLC.
- Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
- ACS Publications. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Agilent. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development.
- PubMed. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science.
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Royal Society of Chemistry. (2021). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- LCGC North America. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- SIELC Technologies. (2025). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column.
- SlideShare. (2018). orthogonal hplc methods.
- Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- ResearchGate. (2004). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2019). Combining UHPLC and high-resolution MS: A viable approach for the analysis of complex samples?.
- ResearchGate. (2017). of analysis methods of amino acids and amines by HPLC.
- Shimadzu. (n.d.). Mobile phases compatible for LC/MS.
- Waters. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
- PubMed Central. (2011). HPLC Analysis and Purification of Peptides.
- PubMed Central. (2016). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides.
- PubMed Central. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- SpringerLink. (2004). HPLC of Peptides and Proteins.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. renyi.hu [renyi.hu]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orthogonal hplc methods | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
The Strategic Imperative of Orthogonality: A Comparative Guide to the Alloc Protecting Group's Stability
For the discerning researcher in the vanguard of chemical synthesis and drug development, the selection of a protecting group is not a mere tactical choice but a strategic imperative. The success of a complex, multi-step synthesis hinges on the judicious use of orthogonal protecting groups—moieties that can be selectively removed under specific conditions without affecting others. Among the arsenal of amine protecting groups, the allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool, distinguished by its remarkable stability to a broad spectrum of acidic and basic reagents. This guide provides an in-depth, objective comparison of the Alloc group's stability profile against the most common carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their respective labilities and provide actionable experimental protocols for their evaluation, empowering you to make informed, field-proven decisions in your synthetic endeavors.
The Principle of Orthogonality: A Chemist's Strategic Advantage
In the synthesis of complex molecules such as peptides, oligonucleotides, and natural products, it is often necessary to differentiate between multiple instances of the same functional group.[1] The concept of "orthogonality" in protecting group strategy is the cornerstone of achieving this differentiation.[2] An orthogonal set of protecting groups is one where each group can be removed by a specific set of reagents that do not affect the others.[3] This allows for the sequential unmasking of reactive sites, enabling precise and controlled bond formation. The triad of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) represents a classic example of an orthogonal system.[4] The Alloc group, with its unique palladium-catalyzed deprotection mechanism, adds a powerful fourth dimension to this strategic matrix.[5][6]
At a Glance: Comparative Stability of Common Amine Protecting Groups
The choice of protecting group is fundamentally dictated by the stability of all functional groups present in the molecule and the planned synthetic route. The following table summarizes the general stability of Alloc, Boc, Cbz, and Fmoc to the conditions typically used for their respective removal.
| Protecting Group | Deprotection Condition | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (H₂/Pd) | Stability to Pd(0) Catalysis |
| Alloc | Pd(PPh₃)₄, Scavenger[5] | Stable [7] | Stable [7] | Stable | Labile [5] |
| Boc | Strong Acid (e.g., TFA)[8] | Labile [8] | Generally Stable | Stable | Stable |
| Cbz | Hydrogenolysis (H₂/Pd)[8] | Stable to mild acid, labile to strong acids [4] | Stable [4] | Labile [8] | Stable |
| Fmoc | Base (e.g., 20% Piperidine)[9] | Stable [10] | Labile (t½ ≈ 6s)[9] | Generally Stable | Stable |
This table provides a generalized overview. Specific substrate effects can influence stability.
Mechanistic Insights into Protecting Group Lability
Understanding the mechanism of cleavage is critical to predicting a protecting group's stability and potential side reactions.
Alloc Deprotection: A Palladium-Mediated Cascade
The deprotection of the Alloc group proceeds through a mechanism distinct from that of Boc, Cbz, and Fmoc.[5] It relies on the ability of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to coordinate with the allyl group's double bond. This initiates an oxidative addition to form a π-allylpalladium(II) complex. The resulting carbamate is unstable and, in the presence of a nucleophilic scavenger (e.g., phenylsilane, morpholine, or dimethylbarbituric acid), the allyl group is transferred to the scavenger, regenerating the Pd(0) catalyst and leading to the decarboxylation of the carbamate to release the free amine.[5][11]
Caption: Palladium-catalyzed deprotection of the Alloc group.
Boc Deprotection: Acid-Mediated Carbocation Formation
The Boc group is cleaved under strong acidic conditions, such as neat trifluoroacetic acid (TFA).[8] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched by scavengers or solvent to form isobutylene and tert-butanol. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.
Fmoc Deprotection: Base-Induced β-Elimination
The lability of the Fmoc group in the presence of a base like piperidine is due to the acidity of the proton at the 9-position of the fluorenyl ring system.[12] The base abstracts this proton, initiating a β-elimination reaction that cleaves the carbamate and releases the dibenzofulvene byproduct, which is subsequently trapped by the amine base.[9] This reaction is very fast, with a half-life of approximately 6 seconds in 20% piperidine in DMF.[9]
Cbz Deprotection: Catalytic Hydrogenolysis
The Cbz group is typically removed by catalytic hydrogenolysis.[8] In this process, the benzylic C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). This generates toluene and the unstable carbamic acid, which, like in the case of Boc deprotection, decarboxylates to give the free amine.
Experimental Validation: A Protocol for Comparative Stability Analysis
To provide a framework for the quantitative comparison of protecting group stability, the following experimental protocol is proposed. This protocol is designed as a self-validating system to be performed in a controlled laboratory setting.
Objective
To quantitatively assess the stability of N-protected glycine derivatives (Alloc-Gly-OH, Boc-Gly-OH, Cbz-Gly-OH, and Fmoc-Gly-OH) under representative acidic and basic conditions used in peptide synthesis.
Materials
-
Alloc-glycine (Alloc-Gly-OH)
-
Boc-glycine (Boc-Gly-OH)
-
Cbz-glycine (Cbz-Gly-OH)
-
Fmoc-glycine (Fmoc-Gly-OH)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal standard (e.g., N-acetylglycine)
-
HPLC system with a C18 column and UV detector
-
Reaction vials, syringes, and other standard laboratory glassware
Experimental Workflow
Caption: Workflow for comparative stability analysis.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of Alloc-Gly-OH, Boc-Gly-OH, Cbz-Gly-OH, Fmoc-Gly-OH, and the internal standard in a suitable solvent (e.g., DMF).
-
-
Acid Stability Test:
-
In separate reaction vials, add a known amount of each protected glycine stock solution.
-
Initiate the reaction by adding a solution of 25% TFA in DCM.
-
At specified time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it by diluting with the HPLC mobile phase to stop the reaction.
-
-
Base Stability Test:
-
In separate reaction vials, add a known amount of each protected glycine stock solution.
-
Initiate the reaction by adding a solution of 20% piperidine in DMF.
-
At specified time points (e.g., 0, 5, 15, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting with the HPLC mobile phase containing a small amount of acid (e.g., 0.1% TFA) to neutralize the base.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution of the starting material and the deprotected glycine by UV detection (e.g., at 214 nm and 265 nm for Fmoc).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the deprotected product.
-
Calculate the percentage of cleavage at each time point relative to the internal standard.
-
Plot the percentage of cleavage versus time for each protecting group under both acidic and basic conditions.
-
Standard Deprotection Protocols
Below are standard, field-tested protocols for the removal of Alloc, Boc, and Fmoc protecting groups.
Alloc Group Deprotection Protocol
This protocol is a representative example for the removal of the Alloc group from a protected amine.[5]
-
Dissolve the Alloc-protected substrate in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a nucleophilic scavenger, such as phenylsilane (PhSiH₃, 5-10 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.1-0.2 equivalents], to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as washing with aqueous solutions and purification by column chromatography.
Boc Group Deprotection Protocol
This is a standard procedure for the acid-catalyzed removal of the Boc group.[4]
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Fmoc Group Deprotection Protocol
This protocol describes the standard base-mediated cleavage of the Fmoc group.[9]
-
Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.
Conclusion
The allyloxycarbonyl (Alloc) protecting group stands as a testament to the power of strategic design in organic synthesis. Its robust stability to both acidic and basic conditions, coupled with its selective removal via palladium catalysis, provides an invaluable tool for orthogonal protection schemes.[5][6][7] This guide has provided a comparative framework for understanding the stability of the Alloc group relative to the more traditional Boc, Cbz, and Fmoc groups. By understanding the mechanistic nuances and employing rigorous experimental validation, researchers can confidently leverage the unique properties of the Alloc group to navigate the complexities of modern synthetic chemistry and accelerate the development of novel therapeutics and advanced materials.
References
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Hirschmann, R., et al. Studies on the total synthesis of an enzyme. Proc. Natl. Acad. Sci. U.S.A. 1969, 63(4), 1166-1173.
- Albericio, F. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000, 55(2), 123-39.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.
- Dangles, O., et al. Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and carbamates. The Journal of Organic Chemistry. 1987, 52(22), 4984-4993.
- Corey, E. J., & Suggs, J. W. Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry. 1973, 38(18), 3224-3224.
- Tanaka, K., et al. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Chemical Communications. 2017, 53(59), 8312-8315.
- Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009, 109(6), 2455-2504.
- Chemistry Stack Exchange. Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?.
- Riera, A., et al. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. 2018, 8(7), 6033-6040.
- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection.
- Corey, E. J., & Suggs, J. W. Cleavage of allyloxycarbonyl protecting group from oxygen and nitrogen under mild conditions by nickel carbonyl. The Journal of Organic Chemistry. 1973, 38(18), 3224-3224.
- Reddit. Protecting groups in organic synthesis?!.
- Collins, J. M., et al. Thermal Cleavage of the Fmoc Protection Group. Molecules. 2020, 25(16), 3698.
- Organic Chemistry Portal. Allyl Ethers.
- Master Organic Chemistry. Protecting Groups For Amines: Carbamates.
- Tenti, G., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(4), 1547-1576.
- Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009, 109(6), 2455-2504.
- Organic Chemistry Portal. Protective Groups.
- Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- StudySmarter. Protecting Groups: Amino protection – carbamates and amides MCQs With Answer.
- Ghosh, A., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. 2021, 16(15), 1898-1917.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Glen Research. Deprotection Guide.
- Evans, D. A. Protecting Groups. Harvard University Chemistry 206.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alloc-Cl vs. Alloc-OSu: A Comparative Analysis of Reactivity and Application
In the precise world of chemical synthesis, particularly in the development of peptides and complex organic molecules, the choice of a protecting group reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. The allyloxycarbonyl (Alloc) group is a valued tool, prized for its unique deprotection conditions which are orthogonal to many common acid- and base-labile protecting groups.[1][2] However, the introduction of the Alloc group is primarily accomplished using two distinct reagents: the highly reactive allyl chloroformate (Alloc-Cl) and the milder N-(allyloxycarbonyloxy)succinimide (Alloc-OSu).
This guide provides an in-depth, objective comparison of these two reagents. We will move beyond a simple list of properties to explore the mechanistic nuances, kinetic differences, and practical handling considerations that a researcher must weigh. This analysis is grounded in established chemical principles and supported by experimental protocols to empower you, the practicing scientist, to make an informed, authoritative choice for your specific application.
Part 1: The Core of Reactivity - A Mechanistic and Kinetic Comparison
The fundamental difference between Alloc-Cl and Alloc-OSu lies in their reactivity, which is a direct consequence of their chemical structure. Both reagents react with nucleophiles, such as the primary amine of an amino acid, via a nucleophilic acyl substitution mechanism.[3][4] However, the identity of the leaving group dictates the electrophilicity of the carbonyl carbon and, consequently, the reaction rate.
Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic owed to the chloride ion being an excellent leaving group.[4] In contrast, N-hydroxysuccinimide (NHS) esters, like Alloc-OSu, are considerably more stable and thus less reactive.[5] This established hierarchy can be summarized as:
Acyl Chloride (Alloc-Cl) > Active Ester (Alloc-OSu)
The rationale for this reactivity difference stems from two primary factors:
-
Leaving Group Ability: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a very stable anion and an excellent leaving group. The N-hydroxysuccinimide anion, while stabilized by resonance, is the conjugate base of a weaker acid and is therefore a less effective leaving group.
-
Inductive and Resonance Effects: The highly electronegative chlorine atom in Alloc-Cl strongly withdraws electron density from the carbonyl carbon, increasing its electrophilicity and susceptibility to nucleophilic attack.[4] While the succinimidyl group is also electron-withdrawing, the potential for resonance stabilization of the N-hydroxysuccinimide leaving group makes the parent Alloc-OSu molecule more stable and less reactive than the corresponding acyl chloride.
Caption: Nucleophilic acyl substitution mechanisms for Alloc-Cl and Alloc-OSu.
This inherent difference in reactivity has profound practical implications for reaction design, substrate scope, and handling procedures.
| Feature | Alloc-Cl (Allyl Chloroformate) | Alloc-OSu (N-Allyloxycarbonyloxysuccinimide) |
| Relative Reactivity | Very High | Moderate |
| Primary Leaving Group | Chloride (Cl⁻) | N-hydroxysuccinimide anion (⁻OSu) |
| Typical Nucleophiles | Amines, Alcohols, Water[3] | Primarily targets amines with high selectivity[6] |
| Reaction Conditions | Often requires low temperatures (e.g., 0 °C) and a non-nucleophilic base (e.g., pyridine, NaHCO₃) to control reactivity and neutralize HCl.[7] | Can be run at room temperature, often under neutral or mildly basic conditions.[7] |
| Byproduct | Hydrochloric Acid (HCl) | N-hydroxysuccinimide (NHS) |
| Byproduct Removal | Requires a stoichiometric base scavenger; can be corrosive.[8] | Water-soluble, typically removed by simple aqueous extraction. |
| Reagent Stability | Moisture-sensitive liquid; decomposes in water.[9][10] Corrosive and flammable.[8][11] | Stable, crystalline solid. Much easier to handle and store.[6] |
| Chemoselectivity | Lower; high reactivity can lead to side reactions with other nucleophiles (e.g., hydroxyl groups) if not carefully controlled. | Higher; greater selectivity for primary amines over other nucleophiles like alcohols or water. |
Part 2: Experimental Protocols and Practical Guidance
The trustworthiness of a chemical protocol lies in its ability to be reproduced and validated. The following methods are presented as self-validating systems, incorporating in-process checks and clear endpoints.
Experimental Workflow: A Unified View
Regardless of the reagent, a successful Alloc-protection follows a general workflow. The key differences lie in the specific conditions employed during reagent addition and reaction monitoring.
Caption: General experimental workflow for Alloc protection of an amine.
Protocol 1: Amine Protection using Alloc-Cl
This protocol is adapted for a generic primary amine and reflects the need to manage the high reactivity of Alloc-Cl. The use of a biphasic system with an inorganic base is a common and effective strategy.[7]
-
Objective: To protect a primary amine with the Alloc group using allyl chloroformate.
-
Causality: The use of 0 °C and a biphasic system helps to control the exothermic reaction. Sodium bicarbonate (NaHCO₃) acts as an essential scavenger for the HCl produced, preventing the protonation and deactivation of the starting amine.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent system such as a 1:1 mixture of THF and water (e.g., 0.1 M concentration).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0-6.0 equiv) to the mixture. Stir until dissolved or well-suspended.[7]
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. This is critical to moderate the reaction rate and prevent potential side reactions.
-
Reagent Addition: Add allyl chloroformate (Alloc-Cl, 1.5-3.0 equiv) dropwise to the stirring mixture over 5-10 minutes.[7] A slight excess ensures complete consumption of the starting material.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the complete disappearance of the starting amine spot/peak and the appearance of a new, less polar product spot/peak.
-
Work-up: Once complete, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc).[7]
-
Washing: Wash the combined organic layers sequentially with water and saturated aqueous NaCl (brine) to remove the inorganic base and salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Alloc-protected amine.
Protocol 2: Amine Protection using Alloc-OSu
This protocol leverages the enhanced stability and selectivity of Alloc-OSu, allowing for milder and simpler reaction conditions. It is particularly advantageous in peptide synthesis and for sensitive substrates.[6]
-
Objective: To selectively protect a primary amine using the more stable Alloc-OSu reagent.
-
Causality: Alloc-OSu's moderate reactivity allows the reaction to proceed efficiently at room temperature without the need for aggressive cooling. The byproduct, N-hydroxysuccinimide (NHS), is water-soluble, simplifying the purification process significantly. A mild organic base like triethylamine (NEt₃) can be used if the amine salt is the starting material.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN). If the starting material is an amine salt (e.g., HCl salt), add a non-nucleophilic organic base like triethylamine (NEt₃, 1.1 equiv).
-
Reagent Addition: Add Alloc-OSu (1.1-1.2 equiv) to the solution in a single portion at room temperature.[7]
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting amine is no longer detected.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent.
-
Washing: Wash the organic solution sequentially with a mild aqueous acid (e.g., 5% citric acid) to remove any excess base, followed by water and brine to remove the water-soluble NHS byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography.
Part 3: Choosing the Right Reagent - A Scientist's Perspective
The choice between Alloc-Cl and Alloc-OSu is not merely one of preference but a strategic decision based on the specific demands of the synthesis.
-
Choose Alloc-Cl when:
-
Cost is a primary driver: Allyl chloroformate is generally less expensive than Alloc-OSu.
-
Protecting less reactive nucleophiles: Its high reactivity makes it effective for protecting hindered amines or even alcohols, though selectivity can be an issue.[3]
-
Large-scale synthesis: For robust, simple substrates on a large scale, the cost-effectiveness of Alloc-Cl can be a significant advantage.
-
-
Choose Alloc-OSu when:
-
Substrate sensitivity is a concern: For complex molecules with multiple functional groups, the mild conditions and high chemoselectivity of Alloc-OSu are paramount to avoid side reactions.
-
Ease of handling and purification is desired: As a stable, crystalline solid that produces a water-soluble byproduct, Alloc-OSu simplifies the experimental workflow, especially in a research or discovery setting.[6]
-
Application in peptide synthesis: Alloc-OSu is well-suited for both solution-phase and solid-phase peptide synthesis (SPPS), where orthogonality and clean reactions are critical.[6][12]
-
References
- Enhancing Peptide Synthesis: The Benefits of Using Aloc-OSu. Google Cloud.
- An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroform
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
- Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroform
- Allyl chloroform
- Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters.
- Allyl chloroform
- Allyl Chloroform
- Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroform
- Allyl chloroform
- Allyl chloroform
- Alloc Protecting Group Removal Protocol. CDN.
- A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Deriv
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-portal.org.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Page loading... [guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Allyl chloroformate | C4H5ClO2 | CID 18052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. diva-portal.org [diva-portal.org]
A Comparative Guide to the Kinetic Analysis of Alloc Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
The Allyloxycarbonyl (Alloc) group is a cornerstone protecting group in modern organic synthesis, particularly in the complex assembly of peptides and carbohydrates.[1][2] Its unique value lies in its orthogonality; it remains stable under conditions used to remove many other common protecting groups (e.g., acid-labile Boc or base-labile Fmoc) and is instead cleaved under exceptionally mild, specific conditions using a palladium(0) catalyst.[1][2] Understanding the kinetics of this deprotection is not merely an academic exercise—it is critical for process optimization, minimizing side reactions, and ensuring the scalable, efficient production of target molecules.
This guide provides a comprehensive framework for conducting a kinetic study of Alloc deprotection. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to design and interpret their own kinetic analyses effectively.
The Mechanism: A Palladium-Catalyzed Cascade
The deprotection of an Alloc-protected amine (or alcohol) proceeds via a well-established catalytic cycle, often referred to as a Tsuji-Trost-type reaction.[3] The process is initiated by a Pd(0) species, which undergoes oxidative addition to the allyl moiety of the Alloc group. This forms a π-allyl-palladium(II) complex and liberates the carbamate, which rapidly decarboxylates to yield the free amine.[1] To regenerate the active Pd(0) catalyst and drive the reaction to completion, a nucleophilic "allyl scavenger" is required to irreversibly trap the allyl group.[1][4]
The choice of this scavenger is a critical parameter influencing the reaction rate and cleanliness, making it a key variable in comparative kinetic studies.[4][5]
Sources
The Organic Chemist's Dilemma: A Comparative Guide to Alloc and Cbz Amine Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as an amine, and then reveal it at a strategic moment is fundamental to the construction of complex molecular architectures. Among the carbamate-based protecting groups, the allyloxycarbonyl (Alloc) and carboxybenzyl (Cbz or Z) groups have emerged as indispensable tools, each with a distinct personality and a unique set of skills.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the Alloc and Cbz protecting groups. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their chemistry, present comparative experimental data, and offer field-proven insights to inform your synthetic strategy.
At a Glance: Key Differences and Strategic Choices
| Feature | Alloc (Allyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Method | Palladium(0)-catalyzed allylic cleavage | Catalytic hydrogenolysis or strong acids |
| Key Reagents | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, scavengers (e.g., PhSiH₃, dimedone) | H₂, Pd/C, HBr/AcOH, Lewis Acids |
| Orthogonality | Orthogonal to acid- and base-labile groups (Boc, Fmoc) and hydrogenolysis | Orthogonal to base-labile groups (Fmoc) and Pd-labile groups (Alloc) |
| Stability | Generally stable to acidic and basic conditions | Stable to basic and mildly acidic conditions |
| Key Advantage | Very mild and highly selective deprotection conditions | Robust, well-established, and cost-effective |
| Potential Drawback | Cost and potential toxicity of palladium catalysts; potential for N-allylation side products | Incompatible with functional groups susceptible to reduction; requires specialized equipment for hydrogenation |
The Chemistry of Protection: A Mechanistic Overview
The protection of an amine with either Alloc or Cbz follows a similar mechanistic pathway: the nucleophilic attack of the amine on an activated carbonyl species. The most common reagents are allyl chloroformate (Alloc-Cl) and benzyl chloroformate (Cbz-Cl), respectively.
Caption: General mechanism for amine protection.
The choice of base is crucial for neutralizing the HCl byproduct. For Cbz protection under Schotten-Baumann conditions, an aqueous base like NaHCO₃ or Na₂CO₃ is common.[1] For Alloc protection, organic bases such as pyridine or triethylamine are often employed in aprotic solvents.[2]
The Art of Deprotection: Unmasking the Amine
The true divergence between Alloc and Cbz lies in their deprotection strategies, a cornerstone of their orthogonality in complex syntheses.
Alloc Deprotection: The Precision of Palladium Catalysis
The removal of the Alloc group is a testament to the power and selectivity of transition metal catalysis. The process, often referred to as the Tsuji-Trost reaction, involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which undergoes oxidative addition to the allyl group.[3] The resulting π-allylpalladium(II) complex is then attacked by a nucleophilic scavenger, regenerating the Pd(0) catalyst and liberating the carbamic acid, which spontaneously decarboxylates to reveal the free amine.[2]
Caption: Palladium-catalyzed Alloc deprotection.
Common scavengers include phenylsilane (PhSiH₃), dimedone, and morpholine.[2] The choice of scavenger is critical to prevent N-allylation, a potential side reaction where the deprotected amine attacks the π-allylpalladium complex.[4]
Cbz Deprotection: The Robustness of Hydrogenolysis
The Cbz group is classically removed by catalytic hydrogenolysis.[5] This involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, yielding the unstable carbamic acid, which then decarboxylates. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Caption: Cbz deprotection via hydrogenolysis.
A significant consideration with hydrogenolysis is its potential to reduce other sensitive functional groups within the molecule, such as alkenes, alkynes, and some aromatic systems.[6] To circumvent this, transfer hydrogenolysis, using hydrogen donors like ammonium formate or 1,4-cyclohexadiene, can be a milder alternative.[5][6] Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but these harsh conditions limit its applicability.[5]
Performance Under Pressure: A Comparative Analysis
The choice between Alloc and Cbz often hinges on the specific demands of the synthetic route, particularly the presence of other functional groups and the required reaction conditions.
Orthogonality: The Key to Complex Synthesis
A protecting group's true value is often revealed in its orthogonality to other protecting groups. Both Alloc and Cbz excel in this regard, enabling the selective deprotection of multiple amines within the same molecule.
-
Alloc is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[7] This makes it a valuable tool in modern peptide synthesis.
-
Cbz is orthogonal to the base-labile Fmoc group and, crucially, to the palladium-labile Alloc group.[5] This allows for intricate synthetic strategies where both Cbz and Alloc are used to protect different amines.
Stability Profile
| Condition | Alloc Stability | Cbz Stability |
| Strong Acid (e.g., TFA) | Generally stable | Can be cleaved, but less labile than Boc |
| Strong Base (e.g., Piperidine) | Stable | Stable |
| Catalytic Hydrogenolysis | Stable | Labile |
| Pd(0) Catalysis | Labile | Generally stable, but can be cleaved under some conditions |
It is a common misconception that Alloc is completely stable to acidic conditions. While it is more stable than the Boc group, prolonged exposure to strong acids can lead to cleavage.[8] Similarly, while Cbz is generally stable to Pd(0) catalysts, some cleavage can be observed under certain conditions.[5]
In the Lab: Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amines using Alloc and Cbz, along with representative experimental data.
Amine Protection: A Head-to-Head Comparison
While a direct comparative study with identical substrates and conditions is scarce in the literature, we can compile representative yields for the protection of various amines.
Table 1: Representative Yields for Alloc and Cbz Protection
| Amine Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Benzylamine | Alloc | Alloc-Cl, Pyridine, CH₂Cl₂ | 95 | [9] |
| Benzylamine | Cbz | Cbz-Cl, Et₃N, CH₂Cl₂ | ~98 | [1] |
| Glycine Methyl Ester | Alloc | Alloc₂O, NaHCO₃, Dioxane/H₂O | 92 | [9] |
| Glycine | Cbz | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [1] |
| Aniline | Alloc | Alloc-Cl, Et₃N, THF | 88 | [9] |
| Aniline | Cbz | Cbz-Cl, Pyridine, CH₂Cl₂ | ~92 | [1] |
Experimental Protocol 1: Alloc Protection of a Primary Amine
-
Dissolve the amine (1.0 equiv) and a base such as NaHCO₃ (6 equiv) in a mixture of THF and water (1:1).[2]
-
Cool the mixture to room temperature and add allyl chloroformate (3 equiv) dropwise.[2]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Experimental Protocol 2: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.[1]
-
Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.[1]
-
Add benzyl chloroformate (1.5 equiv) dropwise and stir the solution for 20 hours at 0 °C.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Amine Deprotection: A Practical Guide
Experimental Protocol 3: Alloc Deprotection using Palladium Catalysis
-
Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).[3]
-
Add a scavenger such as phenylsilane (20 equiv).[3]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.2 equiv).[3]
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
Experimental Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Purge the flask with an inert gas and then introduce hydrogen gas (from a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion: Making the Right Choice for Your Synthesis
The choice between the Alloc and Cbz protecting groups is not a matter of inherent superiority but of strategic selection based on the unique demands of a synthetic challenge.
Choose Alloc when:
-
Mild and highly selective deprotection is paramount. The palladium-catalyzed removal of Alloc is exceptionally gentle, preserving a wide range of sensitive functional groups.
-
Orthogonality to acid- and base-labile protecting groups is required. Alloc's unique deprotection mechanism makes it an ideal partner for Boc and Fmoc in complex synthetic schemes.
-
The presence of reducible functional groups precludes the use of hydrogenolysis.
Choose Cbz when:
-
A robust and well-established protecting group is desired. Cbz has a long and successful history in organic synthesis, and its chemistry is well-understood.
-
Cost is a significant consideration. Cbz-Cl and the reagents for hydrogenolysis are generally more economical than palladium catalysts and specialized scavengers.
-
The substrate is stable to reductive conditions. In the absence of sensitive functional groups, hydrogenolysis is a clean and efficient deprotection method.
Ultimately, a deep understanding of the mechanisms, stability profiles, and practical considerations of both the Alloc and Cbz protecting groups empowers the synthetic chemist to design more elegant, efficient, and successful routes to complex molecules. By carefully weighing the advantages and disadvantages of each, researchers can confidently navigate the challenges of modern organic synthesis.
References
- G. A. Grant, Synthetic Peptides: A User's Guide, 2nd ed. Oxford University Press, 2002.
- P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- American Chemical Society.
- ResearchGate.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- ResearchGate.
- UvA-DARE.
- ResearchGate. CaI2-Catalyzed Direct Transformation of N-Alloc-, N-Troc-, and N-Cbz-Protected Amines to Asymmetrical Ureas. [Link]
- ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
- ResearchGate. Protecting Groups in Peptide Synthesis. [Link]
- Semantic Scholar. Selective Mono‐BOC Protection of Diamines. [Link]
- Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- American Chemical Society. Amino Acid-Protecting Groups. [Link]
- PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
- Chemistry Stack Exchange. Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?. [Link]
- ResearchGate.
- ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]
- ResearchGate.
- ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
- ResearchGate. Selective Cleavage of Cbz-Protected Amines. [Link]
- ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming Complete Alloc Group Removal
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the selective protection and deprotection of functional groups are paramount. The allyloxycarbonyl (Alloc) protecting group has emerged as a versatile tool for the safeguarding of amines, prized for its orthogonality to the commonly employed Fmoc and Boc strategies.[1][2] Its removal under mild, palladium-catalyzed conditions offers a distinct advantage, preserving the integrity of sensitive molecular architectures.[2] However, the ultimate success of any synthetic step hinges on the definitive confirmation of its completion. Incomplete deprotection can lead to a cascade of side reactions, yielding complex mixtures that are challenging to purify and characterize, ultimately compromising the integrity of the final product.
This guide provides an in-depth comparison of methodologies for removing the Alloc group and, critically, a comprehensive overview of the analytical techniques required to confirm its complete cleavage. We will delve into the mechanistic underpinnings of these processes, offering field-proven insights to ensure your synthetic endeavors are both efficient and conclusive.
The Chemistry of Alloc Deprotection: A Tale of Two Pathways
The removal of the Alloc group is predominantly achieved through a palladium(0)-catalyzed reaction. However, concerns over metal contamination in pharmaceutical applications have spurred the development of metal-free alternatives.
The Palladium-Catalyzed Pathway: A Well-Trodden Road
The most common method for Alloc deprotection involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[2] The catalytic cycle, a variation of the Tsuji-Trost reaction, proceeds via the formation of a π-allyl palladium(II) complex.[1] The scavenger is crucial for intercepting the allyl cation, thereby preventing side reactions such as the re-alkylation of the deprotected amine.[1]
A variety of scavengers have been successfully employed, each with its own set of advantages and disadvantages. A comparative overview is presented below:
| Scavenger | Typical Conditions | Key Advantages | Key Disadvantages |
| Phenylsilane (PhSiH₃) | 10-20 equiv., Pd(PPh₃)₄ (0.05-0.1 equiv.), DCM, RT, 30-60 min[3] | Efficient at preventing allylamine side reactions; acts as a hard nucleophile.[1] | Can be sensitive to air and moisture. |
| Borane Dimethylamine Complex (Me₂NH·BH₃) | 40 equiv., Pd(PPh₃)₄, 40 min[4] | Quantitative removal of the Alloc group with no allyl back-alkylation; superior to morpholine or PhSiH₃ in some cases.[4] | Requires careful handling due to the nature of borane complexes. |
| Morpholine | Used in combination with a palladium catalyst. | A commonly used and effective scavenger. | Can be less efficient than other scavengers in preventing side reactions.[4] |
| Meldrum's Acid / TES-H / DIPEA | 1:1:1 v/v/v in DMF, with Pd(PPh₃)₂Cl₂[5] | Quenches both allyl cations and palladium residues, minimizing side reactions and contamination.[5] | A multi-component system that requires careful preparation. |
The choice of scavenger can significantly impact the efficiency and cleanliness of the deprotection reaction. For instance, in the deprotection of secondary amines on a solid support, Me₂NH·BH₃ has been shown to be superior to both morpholine and PhSiH₃, leading to quantitative removal without any detectable allyl back-alkylation.[4]
Diagram: Palladium-Catalyzed Alloc Deprotection
Caption: Catalytic cycle of palladium-mediated Alloc deprotection.
The Metal-Free Alternative: An Emerging Contender
The iodine-mediated deprotection of the Alloc group offers a compelling metal-free alternative.[6] This method is predicated on an iodine-induced iodocyclization to form an iodomethyldioxolane imine intermediate, which is subsequently hydrolyzed to release the free amine.[6]
A direct comparison highlights the trade-offs between the two approaches:
| Parameter | Metal-Free Method (Iodine-Mediated) | Metal-Catalyzed Method (Palladium) |
| Reagents | Iodine (I₂), Water (H₂O), PolarClean (PC)/Ethyl Acetate (EtOAc)[7] | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM)[7] |
| Reaction Time | 1.5 hours[6][7] | 1 - 16 hours[6][7] |
| Temperature | 50 °C[6][7] | Room Temperature[7] |
| Product Purity | >99%[6][7] | High, but with potential for trace metal contamination. |
| Key Advantages | Metal-free, environmentally benign solvents, high purity.[6][7] | Well-established, reliable, mild reaction temperature. |
| Key Disadvantages | Requires elevated temperature. | Use of a toxic heavy metal catalyst, air-sensitive.[7] |
The metal-free approach, with its high purity profile and avoidance of heavy metal catalysts, is particularly attractive for the synthesis of pharmaceutical ingredients where metal contamination is a significant concern.
Diagram: Metal-Free Alloc Deprotection Pathway
Caption: Proposed mechanism for metal-free Alloc deprotection.
The Analytical Gauntlet: A Multi-faceted Approach to Confirmation
Relying on a single analytical technique to confirm complete deprotection is a risky proposition. A comprehensive and self-validating approach employs a combination of methods, each providing a unique piece of the puzzle.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a reaction in real-time.
-
Principle: The Alloc-protected starting material and the deprotected product will have different polarities and thus different retention factors (Rƒ) on a TLC plate. The deprotected amine is typically more polar and will have a lower Rƒ value.
-
Experimental Protocol:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference on the TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin for primary amines, which will produce a characteristic colored spot).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, lower Rƒ spot (that stains with ninhydrin) indicate the progress of the deprotection. The reaction is considered complete when the starting material spot is no longer visible.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis of the reaction mixture, providing a high-resolution separation of components.
-
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The Alloc-protected starting material is more hydrophobic than the deprotected amine and will therefore have a longer retention time.
-
Experimental Protocol:
-
Prepare a sample of the crude reaction mixture by dissolving it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the components using a gradient of an aqueous mobile phase (e.g., 0.1% TFA in water) and an organic mobile phase (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 220 nm).
-
-
Interpretation: A successful deprotection will be indicated by the disappearance of the peak corresponding to the Alloc-protected starting material and the appearance of a new peak with a shorter retention time corresponding to the deprotected product. Integration of the peak areas can be used to quantify the extent of the reaction and the purity of the product.
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of the identity of the product by determining its molecular weight.
-
Principle: The removal of the Alloc group results in a predictable decrease in the molecular weight of the compound (the mass of the Alloc group, C₄H₅O₂, is 85.08 g/mol ).
-
Experimental Protocol:
-
Introduce a sample of the reaction mixture into the mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionize the molecules using a suitable technique (e.g., electrospray ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the ions.
-
-
Interpretation: The mass spectrum of the starting material will show a molecular ion peak corresponding to the Alloc-protected compound. Upon successful deprotection, this peak will be absent, and a new peak corresponding to the molecular weight of the deprotected amine will appear. For example, when analyzing a peptide on-resin, a small amount can be cleaved and subjected to ESI-MS or MALDI-TOF MS to search for the mass corresponding to the deprotected peptide.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the direct observation of the disappearance of the Alloc group's characteristic signals and the appearance of signals corresponding to the deprotected amine.
-
Principle: The protons of the allyl group in the Alloc moiety have characteristic chemical shifts in the ¹H NMR spectrum, typically in the vinyl region (δ 5.1-6.0 ppm) and the allylic methylene region (δ ~4.5 ppm).[3] Upon deprotection, these signals will disappear.
-
Experimental Protocol:
-
Acquire a ¹H NMR spectrum of the purified starting material.
-
After the reaction is complete and the product is purified, acquire a ¹H NMR spectrum of the product.
-
Compare the two spectra.
-
-
Interpretation: Complete removal of the Alloc group is confirmed by the complete disappearance of the characteristic vinyl and allylic proton signals in the ¹H NMR spectrum of the product.
Troubleshooting and Best Practices
Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:
-
Incomplete Deprotection:
-
Cause: Insufficient catalyst, deactivated catalyst, or poor solubility of the substrate.
-
Solution: Increase the amount of catalyst, use fresh catalyst, or try a different solvent system to improve solubility. In some cases, repeating the deprotection cycle is effective.[5]
-
-
Side-Chain Alkylation:
-
Cause: Inefficient scavenging of the allyl cation, leading to re-attachment to the deprotected amine or other nucleophilic sites.
-
Solution: Use a more efficient scavenger (e.g., Me₂NH·BH₃) or increase the scavenger concentration.[4]
-
-
Palladium Contamination:
-
Cause: Incomplete removal of the palladium catalyst after the reaction.
-
Solution: Employ a scavenger that also sequesters palladium residues (e.g., Meldrum's acid/TES-H/DIPEA) or perform a post-reaction wash with a scavenger like dithiothreitol (DTT) or sodium diethyldithiocarbamate.[5]
-
-
Loss of Product during LC-MS Analysis:
-
Cause: Highly polar products (e.g., polyamines) may elute in the injection peak of a standard reversed-phase HPLC gradient.[9]
-
Solution: Modify the HPLC gradient to include a period of low organic phase concentration at the beginning of the run to ensure retention and separation of highly polar compounds.[9]
-
Diagram: Experimental Workflow for Confirmation
Caption: A comprehensive workflow for Alloc deprotection and confirmation.
Conclusion
The successful removal of the Alloc protecting group is a critical step in many synthetic pathways. While palladium-catalyzed methods are well-established and reliable, emerging metal-free alternatives offer significant advantages, particularly for applications where metal contamination is a concern. Regardless of the chosen deprotection strategy, rigorous analytical confirmation is non-negotiable. A multi-pronged approach, combining the rapid feedback of TLC with the high-resolution data from HPLC, the unambiguous identification provided by mass spectrometry, and the detailed structural insights from NMR, forms a self-validating system that ensures the complete and successful removal of the Alloc group. By understanding the underlying chemistry and employing a robust analytical workflow, researchers can proceed to the next steps of their synthesis with confidence, knowing that their starting material is pure and correctly deprotected.
References
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Semantic Scholar. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Request PDF. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Request PDF. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
- Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.
- ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers.
- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Catalysis. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
- Infoscience. (1995). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation.
- Benchchem. (2025). A Comparative Guide to Metal-Free Deprotection of Alloc-D-Phe.
- Organic Letters. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- CDN. (n.d.). Alloc Protecting Group Removal Protocol.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups.
- Benchchem. (2025).
- Benchchem. (2025). The Allyloxycarbonyl (Alloc)
- UCI Department of Chemistry. (n.d.).
- ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis?.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Compatibility of the Alloc (Allyloxycarbonyl) Protecting Group
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and, most importantly, removable with high selectivity under mild conditions that leave other functional groups untouched. This principle, known as orthogonality, is the key to synthesizing complex molecules like peptides, oligonucleotides, and natural products.[1][2][3]
The allyloxycarbonyl (Alloc) group has emerged as a powerful tool in the synthetic chemist's arsenal, primarily for the protection of amines.[4] Its unique deprotection mechanism, catalyzed by palladium(0), grants it a remarkable degree of orthogonality against many commonly used protecting groups, which are typically cleaved under acidic or basic conditions.[5][6] This guide provides an in-depth technical comparison of the Alloc group with other major protecting groups, supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Alloc Group: Chemical Properties and Deprotection Mechanism
The Alloc group is a carbamate-based protecting group, structurally similar to the more common Boc, Cbz, and Fmoc groups.[5] It is typically introduced by reacting an amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[5]
The true value of the Alloc group lies in its unique and mild cleavage conditions. Unlike acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) groups, the Alloc group is removed via a palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost reaction.[6]
The Palladium-Catalyzed Deprotection Cycle
The deprotection process is a catalytic cycle initiated by a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4][5]
-
Oxidative Addition : The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, forming a π-allyl-palladium(II) complex. This step cleaves the C-O bond, liberating the carbamic acid intermediate.[5][6]
-
Decarboxylation : The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[5]
-
Nucleophilic Scavenging & Catalyst Regeneration : To regenerate the Pd(0) catalyst and complete the cycle, a nucleophilic "allyl scavenger" is required. This scavenger attacks the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).[5]
Common scavengers fall into two categories:
-
Soft Nucleophiles : These agents, such as morpholine, dimedone, or barbituric acid, trap the allyl group by alkylation.[5]
-
Hydride Donors : Reagents like phenylsilane (PhSiH₃), tributyltin hydride (Bu₃SnH), or formic acid reduce the allyl group to propene.[5]
The choice of scavenger can be critical to avoid side reactions and ensure efficient deprotection. Phenylsilane is a widely used and effective scavenger.[4][6]
Orthogonal Compatibility: A Comparative Analysis
The key advantage of the Alloc group is its stability under the acidic and basic conditions used to cleave many other protecting groups, making it an excellent orthogonal partner in complex syntheses.[6][7]
Alloc vs. Acid-Labile Groups (Boc, tBu, Trt)
Acid-labile groups are fundamental in many synthetic strategies, particularly the tert-butoxycarbonyl (Boc) group in peptide synthesis.[2][8] These groups are removed by treatment with acids like trifluoroacetic acid (TFA).
-
Alloc Group Stability : The Alloc group is exceptionally stable under the acidic conditions required for Boc removal.[9] The mechanism for acid-lability involves the formation of a stable carbocation (e.g., tert-butyl cation), a pathway not readily accessible for the allyl group under standard TFA treatment.[10] This allows for the selective deprotection of Boc, tert-butyl (tBu) ethers/esters, and trityl (Trt) groups without affecting the Alloc-protected amine.[6]
-
Boc/tBu/Trt Group Stability : Conversely, these acid-labile groups are completely stable under the neutral, palladium-catalyzed conditions used for Alloc deprotection.[11] There is no mechanistic pathway for Pd(0) to cleave the alkyl-oxygen bond of a Boc or tBu group.
This mutual stability makes the Alloc/Boc pair a truly orthogonal system, ideal for strategies requiring selective deprotection of different amine functionalities within the same molecule.[1]
Alloc vs. Base-Labile Groups (Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[8] It is rapidly cleaved by bases, typically a 20% solution of piperidine in DMF.[8]
-
Alloc Group Stability : The Alloc group is completely stable to the basic conditions used for Fmoc removal.[9] This orthogonality is the basis for its widespread use in Fmoc-based SPPS for the protection of side-chain amines (e.g., on Lysine or Ornithine).[6][12] It allows for the assembly of a peptide chain via iterative Fmoc deprotection, followed by selective on-resin deprotection of the Alloc group to enable side-chain modification, cyclization, or branching.[13][14]
-
Fmoc Group Stability : The Fmoc group is stable under the neutral conditions of Alloc deprotection. However, care must be taken with the choice of scavenger and additives. Some amine-based scavengers, if sufficiently basic, could potentially cause slow Fmoc cleavage, although this is not typically observed under standard conditions with scavengers like phenylsilane or dimedone.[5]
Alloc vs. Hydrogenolysis-Labile Groups (Cbz, Bn)
The carboxybenzyl (Cbz or Z) and benzyl (Bn) groups are classic protecting groups removed by catalytic hydrogenolysis (H₂ gas with a metal catalyst like Pd/C).
-
Alloc Group Stability : The Alloc group can be cleaved under certain hydrogenolysis conditions, which can reduce the allyl double bond. Therefore, the Cbz/Alloc pair is generally considered non-orthogonal when using standard hydrogenolysis for Cbz removal.
-
Cbz/Bn Group Stability : The Cbz and Bn groups are perfectly stable to the Pd(PPh₃)₄-catalyzed Alloc deprotection conditions.[11] The mechanism does not affect the benzyl ether or carbamate bonds. This allows for a "one-way" orthogonality: one can selectively remove an Alloc group in the presence of a Cbz group, but not the other way around using standard methods.
Summary of Compatibility
The following table summarizes the compatibility of the Alloc group with other common protecting groups under their standard deprotection conditions.
| Protecting Group | Deprotection Reagent | Stability of Alloc | Stability of Other Group under Alloc Deprotection (Pd(0)/Scavenger) | Orthogonality |
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) | Stable | Stable | Yes |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine/DMF) | Stable | Stable | Yes |
| Cbz (Carboxybenzyl) | H₂/Pd-C | Labile | Stable | No (Selective Alloc removal possible) |
| tBu (tert-butyl ether/ester) | Strong Acid (e.g., TFA) | Stable | Stable | Yes |
| Trt (Trityl) | Mild Acid (e.g., 1% TFA in DCM) | Stable | Stable | Yes |
| TBDMS (tert-butyldimethylsilyl) | Fluoride Source (e.g., TBAF) | Stable | Stable | Yes |
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below are detailed, step-by-step methodologies for the selective deprotection of the Alloc group.
Protocol 1: Alloc Deprotection on Solid Phase (Fmoc-SPPS Context)
This protocol is widely used for the selective deprotection of an Alloc-protected side chain (e.g., Lys(Alloc)) on a peptide resin.[15]
Materials:
-
Peptide-resin with Alloc-protected residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
Under an inert atmosphere, prepare a deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1 equiv., ~11.6 mg) in 5 mL of anhydrous DCM.
-
To this solution, add phenylsilane (20 equiv., ~218 µL). The solution may turn from yellow to colorless or light brown.
-
Add the deprotection solution to the resin and agitate gently at room temperature for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove the catalyst and scavenger byproducts.
-
To ensure complete deprotection, a second treatment (steps 3-6) is often recommended.[15]
-
A small sample of resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.
Protocol 2: Alloc Deprotection in Solution
This is a general protocol for removing an Alloc group from a molecule in solution.[4][5]
Materials:
-
Alloc-protected compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger, e.g., Phenylsilane (PhSiH₃) or Morpholine
-
Anhydrous solvent (e.g., DCM or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-protected compound (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the scavenger. If using phenylsilane, 7-10 equivalents are common.[5] If using morpholine, 2-3 equivalents are typical.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the catalyst and scavenger adducts.
Conclusion
The allyloxycarbonyl (Alloc) protecting group is a versatile and robust tool for modern organic synthesis. Its defining feature—mild, selective cleavage via palladium catalysis—provides a high degree of orthogonality with the most common acid- and base-labile protecting groups. This compatibility has made it indispensable in complex multi-step syntheses, particularly in solid-phase peptide synthesis where it enables the creation of sophisticated peptide architectures. By understanding the mechanistic nuances and leveraging validated experimental protocols, researchers can confidently integrate the Alloc group into their synthetic strategies to achieve their molecular targets with precision and efficiency.
References
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Royal Society of Chemistry. (2020). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions.
- Harris, P. W. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(8), 522-527.
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- van der Werf, M. J., et al. (1998). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and related compounds. The Journal of Organic Chemistry, 63(5), 1319-1329.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- American Chemical Society. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5886-5890.
- ResearchGate. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
- Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
The Allyloxycarbonyl (Alloc) Protecting Group: A Comparative Guide for Synthetic Chemists
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced in high yield, exhibit stability across a range of reaction conditions, and be cleaved selectively under mild conditions that preserve the integrity of the target molecule.[1] The allyloxycarbonyl (Alloc) group has emerged as a powerful tool in the synthetic chemist's arsenal, particularly in the demanding fields of peptide, carbohydrate, and nucleoside chemistry.[1][2] This guide provides an in-depth technical comparison of the Alloc group with other commonly employed amine protecting groups, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Alloc Group: A Profile of Orthogonality and Mild Deprotection
The Alloc group is a carbamate-based protecting group prized for its unique deprotection mechanism, which confers orthogonality to many other common protecting groups.[1][2] Unlike the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the Alloc group is cleaved under exceptionally mild, neutral conditions via palladium(0)-catalyzed allylic cleavage.[1][3][4] This remarkable stability to both acidic and basic conditions allows for the selective deprotection of other groups in its presence, a crucial advantage in the synthesis of complex, multifunctional molecules.[3][4]
The introduction of the Alloc group is typically straightforward, proceeding via the reaction of an amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions, analogous to the introduction of the benzyloxycarbonyl (Cbz) and Boc groups, respectively.[2]
Comparative Analysis: Alloc vs. Boc, Fmoc, and Cbz
The strategic advantage of the Alloc group is most evident when compared directly with other workhorse protecting groups in organic synthesis. The following table summarizes the key characteristics and provides a comparative overview.
| Characteristic | Alloc (Allyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Structure |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | |||
| Deprotection Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., PhSiH₃, morpholine, dimedone).[5] | Strong acids (e.g., TFA, HCl).[6] | Secondary amines (e.g., 20% piperidine in DMF).[3][6][7] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).[3][6] |
| Stability | Stable to acids and bases.[3][4] | Stable to bases and hydrogenolysis.[3] | Stable to acids and hydrogenolysis.[4] | Stable to mild acids and bases.[3] |
| Orthogonality | Orthogonal to Boc, Fmoc, and most other acid- and base-labile groups.[1] | Orthogonal to Fmoc and Cbz (under hydrogenolysis conditions).[8] | Orthogonal to Boc and Cbz.[8] | Orthogonal to Fmoc and Boc (under non-acidic conditions).[8] |
| Key Advantages | Very mild and neutral deprotection conditions; high degree of orthogonality.[1] | Well-established in SPPS; cleavage products are volatile.[3] | Mild, base-mediated deprotection; UV-active for reaction monitoring.[7] | Stable and crystalline derivatives; removable by non-acidic methods.[7] |
| Potential Drawbacks | Requires a transition metal catalyst, which can be expensive and require careful handling; potential for N-allylation byproducts.[9][10] | Can lead to side reactions with sensitive residues (e.g., Trp, Met) due to carbocation formation.[6] | Can cause diketopiperazine formation at the dipeptide stage; piperidine is toxic.[6] | Not suitable for sulfur-containing amino acids during hydrogenolysis; requires specialized equipment for hydrogenation.[6] |
Applications of the Alloc Group in Synthesis
The unique properties of the Alloc group have led to its widespread adoption in several areas of chemical synthesis.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Alloc group is frequently employed for the protection of the side chains of amino acids such as lysine and ornithine.[1] This allows for the selective deprotection and subsequent modification of these side chains while the peptide remains attached to the solid support, enabling the synthesis of branched, cyclic, and labeled peptides.[1] Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it an invaluable tool in orthogonal protection strategies.[5][11]
Carbohydrate Chemistry
The synthesis of complex glycoconjugates often requires a sophisticated protecting group strategy. The Alloc group has found utility in the protection of amino groups in carbohydrates, facilitating the assembly of intricate oligosaccharides and glycans.[1][12] Its mild removal conditions are particularly advantageous when dealing with sensitive glycosidic linkages.
Nucleoside and Oligonucleotide Synthesis
The Alloc group serves as a versatile protecting group for the exocyclic amino functions of nucleobases and for sugar hydroxyls in nucleotide synthesis.[13][14][15] Its removal with a palladium catalyst under neutral conditions is compatible with the other protecting groups commonly used in oligonucleotide synthesis, allowing for the preparation of modified oligonucleotides for various biological applications.[13]
Experimental Protocols
The successful implementation of the Alloc protecting group strategy hinges on reliable and well-defined experimental procedures for its introduction and removal.
Protocol for Alloc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using allyl chloroformate.
Reagents:
-
Amine (1.0 equiv)
-
Allyl chloroformate (1.1–1.5 equiv)
-
Base (e.g., NaHCO₃, pyridine, or triethylamine; 2–3 equiv)
-
Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)
Procedure:
-
Dissolve the amine in the chosen solvent and cool the mixture to 0 °C.
-
Add the base to the solution.
-
Slowly add allyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. Yields for this reaction are typically high, often exceeding 90%.[1]
Protocol for Palladium-Catalyzed Alloc Deprotection
The removal of the Alloc group is most commonly achieved via palladium(0)-catalyzed allylic cleavage. A variety of palladium sources and allyl scavengers can be employed.
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05–0.1 equiv)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), morpholine, or dimedone; 10–20 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the Alloc-protected amine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the palladium catalyst and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30–60 minutes.[1]
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
Note on Catalyst: While Pd(PPh₃)₄ is commonly used, it can be sensitive to air.[9] More recent protocols have utilized air-stable precursors like Pd₂(dba)₃ or Pd(PPh₃)₂Cl₂ in combination with a suitable ligand and reductant, offering greater convenience.[10][16]
Metal-Free Alloc Deprotection
Recent advancements have led to the development of metal-free methods for Alloc removal, addressing concerns about residual palladium contamination in pharmaceutical applications. One such method involves the use of iodine in a mixture of water and an organic solvent.[16]
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Iodine (I₂) (excess)
-
Solvent (e.g., acetonitrile/water or PolarClean/ethyl acetate/water)
Procedure:
-
Dissolve the Alloc-protected amine in the solvent mixture.
-
Add iodine to the solution.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir for 1-4 hours.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent and purify as needed.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Alloc Protection
The protection of an amine with an Alloc group proceeds through a standard nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the allyl chloroformate or diallyl dicarbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (chloride or allyloxycarbonate) yields the stable Alloc-protected amine.
Figure 1: General mechanism for the protection of an amine with Alloc-Cl.
Mechanism of Palladium-Catalyzed Alloc Deprotection
The cleavage of the Alloc group is a catalytic cycle initiated by the coordination of a palladium(0) species to the allyl group's double bond.[2] This is followed by oxidative addition to form a π-allylpalladium(II) complex. The resulting carbamate anion is unstable and readily decarboxylates to release the free amine and carbon dioxide. The catalytic cycle is completed by the reaction of the π-allylpalladium(II) complex with an allyl scavenger, which regenerates the active palladium(0) catalyst.[2]
Figure 2: Catalytic cycle for the palladium-mediated deprotection of an Alloc group.
Conclusion
The allyloxycarbonyl (Alloc) protecting group offers a unique and powerful tool for the synthetic chemist, characterized by its robust stability profile and exceptionally mild, orthogonal deprotection conditions. Its utility in the synthesis of complex peptides, carbohydrates, and oligonucleotides is well-established. While the requirement for a palladium catalyst has historically been a consideration, the development of more user-friendly and air-stable catalytic systems, alongside emerging metal-free alternatives, continues to expand the accessibility and applicability of this versatile protecting group. A thorough understanding of its comparative advantages and the nuances of its application, as detailed in this guide, will empower researchers to strategically incorporate the Alloc group into their synthetic endeavors, enabling the efficient construction of complex molecular architectures.
References
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Marcel Dekker, Inc. Solid Phase Conjugation Chemistry: Use of Alloc as a Protecting Group for 2′-Aminolinker Containing Oligonucleotides. [Link]
- UvA-DARE (Digital Academic Repository).
- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. [Link]
- ResearchGate.
- PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
- DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.. [Link]
- ElectronicsAndBooks. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Protecting groups. [Link]
- University of Regensburg. 10_Protecting groups. [Link]
- PubMed. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. [Link]
- PubMed. The Allyl Group for Protection in Carbohydrate Chemistry. 17. Synthesis of Propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3 -. [Link]
- PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
- ACS Publications. Allyloxycarbonyl group: a versatile blocking group for nucleotide synthesis | The Journal of Organic Chemistry. [Link]
- Taylor & Francis Online. The Allyl Group for Protection in Carbohydrate Chemistry. 13. The N-Allylbenzylamino Group for Protection in the Amino-Sugar Series. [Link]
- Biotage.
- ResearchGate. Amino Acid-Protecting Groups. [Link]
- ACS Publications. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry. [Link]
- Marcel Dekker, Inc. The Allyl Group for Protection in Carbohydrate Chemistry. 13. The N-Allylbenzylamino Group for Protection in the Amino-Sugar Ser. [Link]
- Chemistry Stack Exchange. Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?. [Link]
- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
- ResearchGate. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. biosynth.com [biosynth.com]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The allyl group for protection in carbohydrate chemistry. 17. Synthesis of propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3- di-O-methyl-alpha-L-rhamnopyranosyl)-(1----2)-3-O-methyl-alpha- L-rhamnopyranoside: the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Calculus of Amine Protection: A Cost-Benefit Analysis of Alloc-OSu in Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful synthetic chemistry. The efficiency, yield, and purity of a final product often hinge on the strategic deployment and removal of these temporary shields for reactive functional groups. Among the arsenal of amine protecting groups, the allyloxycarbonyl (Alloc) group, introduced via reagents like N-allyloxycarbonyloxysuccinimide (Alloc-OSu), presents a unique set of advantages and disadvantages. This guide provides an in-depth cost-benefit analysis of utilizing Alloc-OSu, comparing its performance and economic viability against established alternatives like Boc and Fmoc, supported by experimental data and protocols.
The Orthogonality Premium: Understanding the Allure of the Alloc Group
The primary strategic advantage of the Alloc group lies in its unique deprotection mechanism, which confers orthogonality to the most common amine protection strategies in peptide synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] This orthogonality is not merely a matter of chemical elegance; it is a critical enabler for the synthesis of complex molecules, such as cyclic or branched peptides, where multiple protecting groups must be removed selectively without affecting others.[1][4]
The Alloc group is stable under both the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc group cleavage (e.g., piperidine).[5] Its removal is achieved under mild, neutral conditions through palladium(0)-catalyzed allylic cleavage.[2][6] This distinct deprotection pathway is the foundation of its value in complex synthetic routes.
Mechanism of Alloc Protection and Deprotection
Protection of an amine with Alloc-OSu proceeds via a straightforward nucleophilic attack of the amine on the activated carbonyl of the succinimidyl ester, forming a stable carbamate linkage.[2]
Caption: Mechanism of Alloc protection of an amine.
Deprotection is a more intricate, palladium-catalyzed process. A Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the allyl group's double bond. This is followed by oxidative addition to form a π-allylpalladium(II) complex. The carbamate then cleaves, and the resulting allyl group is transferred to a scavenger, regenerating the Pd(0) catalyst.[2][6]
Caption: Catalytic cycle for palladium-mediated Alloc deprotection.
Head-to-Head Comparison: Alloc-OSu vs. Boc-Anhydride and Fmoc-OSu
The decision to use Alloc-OSu over more conventional reagents like Boc-anhydride (Boc₂O) or Fmoc-OSu involves a trade-off between cost, reaction conditions, and strategic advantages.
| Feature | Alloc-OSu | Boc-Anhydride (Boc₂O) | Fmoc-OSu |
| Protection Reagent Cost | Moderate to High | Low | High |
| Deprotection Conditions | Mild, neutral: Pd(0) catalyst + scavenger | Strong acid (e.g., TFA, HCl) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Boc and Fmoc strategies[1][2] | Not orthogonal to acid-labile side-chain protecting groups | Orthogonal to Boc and acid-labile side-chain protecting groups[3] |
| Deprotection Cost | High (due to palladium catalyst) | Low (inexpensive acids) | Low (inexpensive base) |
| Reaction Time (Deprotection) | Typically 30 min to 2 hours[6][7] | Can be very rapid (<30 minutes)[8] | Fast (minutes) |
| Key Advantage | Enables synthesis of complex peptides (cyclic, branched) | Cost-effective for routine synthesis | Mild deprotection, suitable for acid-sensitive peptides[] |
| Key Disadvantage | Cost and potential toxicity of palladium catalyst; requires inert atmosphere for some catalysts[4] | Harsh deprotection conditions can cleave other acid-labile groups | Base-lability can be problematic with certain sequences |
| Environmental Impact | High due to palladium mining and manufacturing[10][11] | Moderate (acid waste) | Low to moderate (base and solvent waste) |
Cost-Benefit Analysis: A Deeper Dive
A simple comparison of reagent prices is insufficient for a true cost-benefit analysis. A more holistic view must encompass the entire synthetic workflow, including the cost of failed or low-yield syntheses.
A Model for Cost-Benefit Evaluation
Let's consider the synthesis of a moderately complex peptide where a side-chain amine needs to be selectively deprotected for modification.
Caption: Decision pathway for using Alloc-OSu in complex synthesis.
Scenario 1: Routine Linear Peptide Synthesis
For a simple, linear peptide without the need for selective side-chain modification, the use of Alloc-OSu is not cost-effective. The lower cost of Boc-anhydride and the efficiency of the Boc/Fmoc strategies make them the clear choice.[12]
-
Cost: The price of Alloc-OSu can be significantly higher than Boc-anhydride. For example, prices from suppliers can range from approximately $20 for 5g of Alloc-OSu to around $58 for 5g of Boc-anhydride for peptide synthesis.[13][14] Fmoc-OSu is also relatively expensive, with prices around $215 for 25g.[15]
-
Benefit: No significant benefit over standard methods.
Scenario 2: Synthesis of a Branched or Cyclic Peptide
Here, the strategic value of Alloc-OSu becomes apparent. The ability to selectively deprotect a specific amine for cyclization or branching while the rest of the peptide remains protected is paramount.
-
Cost: The upfront cost of Alloc-amino acids and the palladium catalyst is higher. However, this is offset by the significantly reduced risk of synthesis failure. A failed synthesis of a complex peptide represents a substantial loss in terms of reagents, solvents, and researcher time.
-
Benefit: High probability of a successful synthesis, leading to overall cost savings by avoiding repeated attempts. The mild deprotection conditions also preserve the integrity of sensitive residues in the peptide.[16]
The Hidden Costs of Palladium
While effective, the use of palladium catalysts in Alloc deprotection carries both financial and environmental costs.
-
Financial Cost: Palladium is a precious metal, and its catalysts, such as Pd(PPh₃)₄, are expensive. While used in catalytic amounts, the cost can be significant, especially at a larger scale.
-
Environmental Cost: The mining and refining of palladium have a substantial environmental footprint.[10] There is also the issue of potential palladium contamination in the final product, which is a major concern in pharmaceutical applications and may necessitate additional purification steps.[17] Recent research has focused on developing more sustainable, metal-free methods for Alloc deprotection to address these concerns.[18]
Experimental Protocols
The following are representative protocols for the protection of an amine with Alloc-OSu and its subsequent deprotection.
Protocol 1: Amine Protection using Alloc-OSu
This protocol describes the general procedure for the protection of a primary amine.
Materials:
-
Amine substrate
-
Alloc-OSu (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add Alloc-OSu in one portion.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Alloc-protected amine.
Protocol 2: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine
This protocol outlines a common method for Alloc group removal using a palladium catalyst and a scavenger.
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents)
-
Phenylsilane (PhSiH₃) or Morpholine as a scavenger (10-20 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent (degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the Alloc-protected amine in the degassed solvent under an inert atmosphere (Argon or Nitrogen).
-
Add the scavenger (e.g., phenylsilane) to the solution.
-
Add the palladium catalyst [Pd(PPh₃)₄] to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst and scavenger byproducts.
Conclusion: A Strategic Choice, Not a Universal Solution
The use of Alloc-OSu in synthesis is a strategic decision dictated by the complexity of the target molecule. For routine applications, the higher cost and the need for palladium-catalyzed deprotection make it less favorable than the workhorse Boc and Fmoc strategies. However, for the synthesis of complex peptides and other molecules requiring orthogonal protection, the Alloc group offers a powerful and often indispensable tool. The "orthogonality premium" associated with Alloc-OSu is a worthwhile investment when it significantly increases the probability of a successful synthesis, thereby saving valuable resources and time in the long run. As the field moves towards greener and more sustainable chemistry, the development of metal-free Alloc deprotection methods will further enhance its appeal and expand its applicability.
References
- A Comparative Guide to Alloc-D-Phe and Other D-Phenylalanine Protecting Groups for Peptide Synthesis. (n.d.). Benchchem.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- The elements of a green catalyst. (2024).
- Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022). Green Chemistry (RSC Publishing).
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (n.d.).
- New Palladium Catalyst Cuts Hydrogen Production Costs by 90%. (2025). Environmental Leader.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Books.
- New catalyst cuts precious palladium expenditure 100-fold by using recycled waste. (2025).
- Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis. (n.d.). Benchchem.
- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). PMC - NIH.
- Custom Peptide Synthesis Pricing. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Alloc Protecting Group Removal Protocol. (n.d.). CDN.
- Solid-phase peptide synthesis. (2014).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Large-scale synthesis of peptides. (2025).
- Innovative Approaches for Large-Scale Peptide Production. (2023). Bachem.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).
- Aloc-OSu. (n.d.). Chem-Impex.
- Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group?. (2021). Chemistry Stack Exchange.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (n.d.). PubMed.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023).
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. (2025). PubMed.
- Fmoc-OSu (N-(Fmoc-oxy)succinimide)
- Bachem Fmoc-OSu, Quantity: Each of 1. (n.d.). Fisher Scientific.
- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (2025).
- Fmoc-OSu Novabiochem 82911-69-1. (n.d.). Sigma-Aldrich.
- Fmoc-OSu | 82911-69-1 | FF10663. (n.d.). Biosynth.
- Di-tert-butyl dicarbonate Boc anhydride. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. biosynth.com [biosynth.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Bachem Fmoc-OSu, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu)
This guide provides comprehensive, actionable procedures for the safe handling and disposal of N-(Allyloxycarbonyloxy)succinimide (CAS 135544-68-2), a common reagent in peptide synthesis and bioconjugation. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are designed for researchers, chemists, and drug development professionals who handle this compound.
Core Safety Directive: Hazard Profile and Immediate Precautions
This compound, or Alloc-OSu, is a reactive chemical that demands careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates specific precautions to prevent exposure and injury.[1][2]
Table 1: GHS Hazard Profile of Alloc-OSu
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Combustibility | - | Combustible liquid with a flash point of 117 °C.[2][3] |
| Aquatic Hazard | WGK 3 | Highly hazardous to water.[2][3] |
The immediate implication of this profile is that Alloc-OSu must be treated as a hazardous chemical waste .[4] It must never be disposed of down the drain or in standard municipal trash.[5][6][7] The high water hazard classification (WGK 3) underscores the environmental risk of improper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling Alloc-OSu in any form, including its waste products. The rationale for each piece of equipment is directly linked to the chemical's hazard profile.
Table 2: Required Personal Protective Equipment (PPE) for Handling Alloc-OSu Waste
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Goggles (meeting EN 166 or ANSI Z87.1 standards) | Protects against splashes that can cause serious eye irritation (H319).[8] |
| Hand Protection | Nitrile rubber gloves | Prevents direct contact that leads to skin irritation (H315).[8] |
| Body Protection | Standard laboratory coat | Protects skin on arms and clothing from contamination.[8] |
| Work Area | Chemical fume hood or well-ventilated area | Minimizes the risk of inhaling vapors that can cause respiratory irritation (H335).[8][9] |
The Cardinal Rule: Segregation and Containment of Waste
The foundation of safe chemical disposal is the strict segregation of waste streams to prevent dangerous reactions.[10] Alloc-OSu waste must be kept separate from other chemical classes.
In-Lab Waste Collection Protocol
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container for collecting Alloc-OSu waste. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[10][11] The container must be in excellent condition, with no cracks or signs of degradation.[10]
-
Label Immediately: Before adding any waste, the container must be clearly labeled as "HAZARDOUS WASTE".[11] The label must include the full chemical name: "this compound Waste" and a list of any solvents used.
-
Collect at the Source: Place the designated waste container in the immediate vicinity of where the waste is generated, such as inside the chemical fume hood.[11][12] This minimizes the need to transport open waste containers through the lab.
-
Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects the container's contents from contamination.
Table 3: Waste Stream Compatibility Guide for Alloc-OSu
| Waste Type | Compatible with Alloc-OSu Waste? | Rationale |
|---|---|---|
| Strong Acids | NO | Risk of rapid, exothermic hydrolysis of the ester and carbonate groups. |
| Strong Bases | NO | Risk of rapid, exothermic hydrolysis. |
| Oxidizing Agents | NO | The allyl group is susceptible to oxidation, which can be a highly energetic reaction. |
| Aqueous Solutions (neutral pH) | Yes (if necessary) | Alloc-OSu is hydrolytically sensitive, but mixing with neutral aqueous waste is less hazardous than with acids or bases. However, keeping organic and aqueous waste separate is best practice. |
| Halogenated Solvents | Yes (if necessary) | Generally compatible, but check your institution's specific waste stream requirements. Many require segregating halogenated and non-halogenated solvents. |
| Non-halogenated Solvents (e.g., THF, Acetonitrile) | Yes | Commonly used as reaction solvents with Alloc-OSu. Can be collected in the same container. |
Disposal Workflow: From Benchtop to Final Disposition
The following workflow provides a systematic process for managing all forms of Alloc-OSu waste, ensuring safety and compliance at every stage. This process culminates in the transfer of waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][13]
Caption: Decision workflow for proper segregation and disposal of different Alloc-OSu waste streams.
Step-by-Step Methodology
-
Waste Characterization : Identify the type of Alloc-OSu waste you have generated:
-
Liquid Waste : Includes leftover reaction mixtures, solutions containing Alloc-OSu, and solvent rinses of contaminated glassware.
-
Solid Waste : Any item contaminated with Alloc-OSu, such as gloves, pipette tips, weigh boats, and contaminated silica gel. Solid chemical waste should be kept separate from liquid waste.[4]
-
Unused Reagent : Expired or surplus Alloc-OSu in its original container.
-
-
Containerization and Labeling :
-
For liquid waste , transfer it via funnel to your pre-labeled liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
For solid waste , collect it in a separate, clearly labeled container, such as a lined cardboard box or a designated solid waste drum.[11] The label should read: "Solid Waste Contaminated with this compound".
-
For unused reagent , leave the chemical in its original, tightly sealed container. Affix a hazardous waste label over the manufacturer's label without obscuring the original chemical name.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
The SAA is a designated location at or near the point of waste generation for the temporary storage of hazardous waste.[10][12]
-
All waste containers in the SAA must be sealed and stored within secondary containment (e.g., a spill tray) to prevent leaks and spills.[4]
-
Your lab should conduct and document weekly inspections of the SAA to check for leaks or container degradation.[10]
-
-
Scheduling Professional Disposal :
-
Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year, but institutional policies may vary), you must arrange for its removal.[10][12]
-
Contact your institution's EHS office to schedule a waste pickup, following their specific procedures.[7][13] Do not attempt to transport the waste off-site yourself.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear plan for managing spills and exposures is critical.
Small Spill Response (<100 mL)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure Ventilation : If not already in a fume hood, increase ventilation in the area.
-
Don PPE : Wear the required PPE, including double-gloving with nitrile gloves, goggles, and a lab coat.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical absorbent pad.
-
Collect Waste : Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Label and Dispose : Seal and label the waste container and move it to the SAA for disposal.
Large Spill Response (>100 mL) or Unknown Exposure
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Activate the nearest fire alarm or follow your institution's emergency contact procedure to alert EHS and emergency responders.
-
Isolate : If safe to do so, close the doors to the affected area to contain vapors.
-
Seek Medical Attention : If there has been skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention. For inhalation, move to fresh air and seek medical attention.[8]
By integrating these procedures into your standard laboratory operations, you can ensure the safe and compliant disposal of this compound, upholding your commitment to personal safety, scientific integrity, and environmental stewardship.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- This compound. (n.d.). PubChem.
- Reactivity Characteristic Background Document. (1980, May 2). U.S. Environmental Protection Agency.
- Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. (n.d.). Cole-Parmer.
- Treatment Of Reactive Wastes At Hazardous Waste Landfills. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency.
- Waste Disposal. (n.d.). The Ohio State University, CFAES Safety and Compliance.
- Chemical Waste. (n.d.). The Ohio State University, Environmental Health and Safety.
Sources
- 1. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 135544-68-2 [sigmaaldrich.com]
- 3. This compound | 135544-68-2 [chemicalbook.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. acs.org [acs.org]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Waste Disposal | CFAES Safety and Compliance [cfaessafety.osu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.osu.edu [ehs.osu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Allyloxycarbonyloxy)succinimide
Welcome to your comprehensive guide on the safe handling of N-(Allyloxycarbonyloxy)succinimide (Alloc-OSu). As a research community, our pursuit of innovation must be built on a foundation of unwavering safety. This document moves beyond a simple checklist, offering a detailed, scientifically-grounded protocol for personal protective equipment (PPE). My goal is to equip you not just with instructions, but with the reasoning behind them, fostering a proactive safety culture in your laboratory.
Understanding the Hazard Profile of Alloc-OSu
This compound is a valuable reagent, often used in the synthesis of glycopeptide scaffolds and functional cyclic carbonate monomers.[1][2] However, its utility is matched by a specific set of hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Alloc-OSu is classified as follows:
These classifications are not mere labels; they are directives. The irritant nature of this chemical to the skin, eyes, and respiratory system is the primary driver for the PPE recommendations that follow.[1][2][3] Given that it is a liquid at room temperature, the risk of splashes and aerosolization during handling must be carefully managed.[1][2]
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach to PPE is paramount. The following table summarizes the essential equipment for handling this compound.
| Protection Type | Required PPE | Rationale & Standard |
| Primary Engineering Control | Certified Chemical Fume Hood | To control exposure to vapors and prevent inhalation, which can cause respiratory tract irritation.[1][2][3] All handling of the neat liquid should occur within the hood. |
| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | To prevent skin contact, which is known to cause irritation.[1][2][3] Ensure gloves are of an appropriate thickness and are changed immediately if contaminated. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes. A face shield is required over the goggles to protect the entire face from splashes during dispensing or transfers.[5] This combination addresses the serious eye irritation hazard.[1][2][3] |
| Body Protection | Laboratory Coat (Chemically resistant apron recommended for large quantities) | To protect skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Not typically required when handled within a fume hood. | If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] |
Procedural Guidance: From Preparation to Disposal
The efficacy of PPE is directly tied to its correct use. This step-by-step workflow ensures a self-validating system of safety.
Pre-Handling Safety Protocol
-
Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood is operational and the sash is at the recommended height.
-
Assemble All Materials: Have the Alloc-OSu container, solvents, reaction vessel, and waste containers pre-labeled and placed within the fume hood to minimize movement in and out of the controlled area.
-
Donning PPE:
-
Put on your laboratory coat.
-
Don chemical safety goggles.
-
Don a face shield over the goggles.
-
Wash and dry hands thoroughly before donning nitrile gloves. Ensure the gloves extend over the cuffs of your lab coat.
-
Safe Handling and Dispensing
-
Work Within the Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[7]
-
Grounding: While the flash point is high (117 °C), it is good practice to ground equipment when transferring larger volumes to prevent static discharge.[1][2]
-
Dispensing: Use a pipette or a syringe for liquid transfers to minimize the risk of splashing. Avoid pouring directly from the bottle when possible.
-
Immediate Cleanup: Keep absorbent pads within the fume hood to immediately clean up any minor drips or spills.
Post-Handling and Doffing PPE
-
Decontamination: Wipe down the exterior of the primary container and any equipment used with an appropriate solvent before removing them from the fume hood.
-
Doffing PPE (in order):
-
Remove gloves first, peeling them off without touching the exterior with your bare hands.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Seek medical attention if irritation develops or persists.[8]
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Remove contact lenses if present and easy to do. Continue rinsing.
In Case of a Spill:
-
For small spills within the fume hood, use an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency response protocol.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[9] Do not empty into drains.[8] Ensure you adhere to all local, regional, and national regulations for hazardous waste disposal.[7][8][9]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
By integrating these protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Safety is not a static procedure but a continuous commitment to excellence.
References
- PubChem.this compound.
- U.S. Environmental Protection Agency.Personal Protective Equipment. EPA. [Link]
- Cole-Parmer.Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. Cole-Parmer. [Link]
- Occupational Safety and Health Administration.Chemical, Biological, Radiological, and Nuclear (CBRN) Personal Protective Equipment Selection Matrix for Emergency Responders. U.S. Department of Labor. [Link]
- Chemistry For Everyone (YouTube Channel).What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?[Link]
Sources
- 1. This compound 96 135544-68-2 [sigmaaldrich.com]
- 2. This compound 96 135544-68-2 [sigmaaldrich.com]
- 3. This compound | C8H9NO5 | CID 11788855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CBRN Personal Protective Equipment Selection Matrix for Emergency Responders | Occupational Safety and Health Administration [osha.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
